3-Chloro-2-hydroxyphenacyl bromide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(3-chloro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPZZDSMMCIMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Pathway and Mechanistic Insights for 3-Chloro-2-hydroxyphenacyl Bromide
Strategic Overview
The synthesis of highly functionalized α-haloketones, specifically 3-chloro-2-hydroxyphenacyl bromide (also known as 2-bromo-1-(3-chloro-2-hydroxyphenyl)ethanone), is a critical operation in pharmaceutical development and organic materials science. Phenacyl bromides serve as versatile electrophilic building blocks for the construction of heterocyclic scaffolds, such as thiazoles, imidazoles, and pyrimidines.
However, the synthesis of these molecules presents a profound regioselectivity challenge. The presence of an electron-donating phenolic hydroxyl group heavily activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS). Without rigorous mechanistic control, bromination will preferentially occur on the aromatic nucleus rather than the target α-carbon. This whitepaper details a self-validating, two-stage synthetic architecture that leverages thermodynamic control and intramolecular hydrogen bonding to achieve near-absolute regioselectivity.
Retrosynthetic Architecture & Workflow
The most robust pathway to 3-chloro-2-hydroxyphenacyl bromide avoids complex protection-deprotection sequences by utilizing the innate stereoelectronic properties of the intermediates. The pathway is divided into two primary stages:
-
Fries Rearrangement: Conversion of 2-chlorophenyl acetate to 3-chloro-2-hydroxyacetophenone[1].
-
Regioselective α-Bromination: Direct bromination of the enolized α-carbon[2].
Core synthetic workflow from 2-chlorophenol to 3-chloro-2-hydroxyphenacyl bromide.
Stage I: Synthesis of 3-Chloro-2-hydroxyacetophenone
Mechanistic Causality: Thermodynamic vs. Kinetic Control
The Fries rearrangement of 2-chlorophenyl acetate can theoretically yield multiple positional isomers. At lower temperatures (e.g., 60 °C), the reaction is kinetically controlled, often favoring the para-migrated product (3-chloro-4-hydroxyacetophenone) due to lower steric hindrance.
However, by executing the reaction at elevated temperatures (140–160 °C) in the absence of a solvent, the system shifts to thermodynamic control [3]. The acylium ion migrates to the ortho position to form a highly stable, six-membered aluminum chelate complex with the adjacent phenolic oxygen and carbonyl oxygen. This thermodynamic sink drives the equilibrium almost entirely toward 3-chloro-2-hydroxyacetophenone[1][4].
Experimental Protocol: Fries Rearrangement
-
Acetylation: React 2-chlorophenol (1.0 equiv) with acetyl chloride (1.2 equiv) in the presence of pyridine at 0 °C, warming to room temperature. Extract and concentrate to yield intermediate 2-chlorophenyl acetate.
-
Complexation: In a dry, round-bottom flask equipped with a reflux condenser and an HCl gas trap, combine 2-chlorophenyl acetate (1.0 equiv) with anhydrous aluminum chloride (AlCl
, 1.5–2.0 equiv). -
Thermal Activation: Heat the solvent-free mixture to 140–160 °C for 3 hours. The mixture will form a dark, viscous melt as the aluminum chelate forms[3].
-
Quenching: Cool the reaction flask to 60 °C and carefully pour the melt into a vigorously stirred mixture of crushed ice and concentrated HCl (to break the aluminum complex).
-
Isolation: Extract the aqueous suspension with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO
, and concentrate under reduced pressure. -
Purification: Purify the crude product via recrystallization from light petroleum to yield pure 3-chloro-2-hydroxyacetophenone (melting point ~49–50 °C)[3][4].
Stage II: Regioselective α-Bromination
Mechanistic Causality: The Role of Intramolecular Chelation
Direct bromination of phenolic compounds is notoriously difficult due to the high propensity for nuclear bromination (EAS). For instance, direct bromination of 3'-hydroxyacetophenone results in poor yields and multiple ring-brominated byproducts, necessitating a cumbersome protection-bromination-deprotection sequence[5].
Conversely, 2'-hydroxyacetophenones exhibit a unique stereoelectronic advantage. The proximity of the 2-hydroxyl group to the carbonyl oxygen results in a robust intramolecular hydrogen bond [6]. This chelation achieves two critical mechanistic outcomes:
-
It pulls electron density away from the aromatic ring, effectively deactivating it toward electrophilic attack.
-
It stabilizes the enol tautomer of the ketone, highly activating the α-carbon.
Consequently, the addition of elemental bromine (Br
Mechanistic divergence showing how intramolecular hydrogen bonding dictates regioselectivity.
Experimental Protocol: α-Bromination
-
Preparation: In a 100 mL round-bottom flask, dissolve 3-chloro-2-hydroxyacetophenone (10 mmol) in 20 mL of glacial acetic acid[2].
-
Bromine Addition: Cool the solution to 0–5 °C using an ice bath. Prepare a solution of elemental bromine (10.5 mmol, 0.54 mL) in 10 mL of glacial acetic acid. Add the Br
solution dropwise over 45 minutes using an addition funnel. -
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir under reflux or at room temperature for 2 hours[2]. The reaction acts as a self-validating system: the deep reddish-brown color of the bromine will gradually fade to a pale yellow as the halogen is consumed by the enol.
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water under vigorous stirring. The target 3-chloro-2-hydroxyphenacyl bromide will precipitate as a solid[2].
-
Purification: Filter the solid under vacuum, wash extensively with cold water to remove residual acetic acid, and recrystallize from a 1:1 mixture of hexane and chloroform to yield the pure product[2].
Quantitative Data & Yield Analysis
The table below summarizes the comparative efficiency of different bromination strategies based on the stereoelectronic nature of the substrate. The data clearly illustrates why direct bromination is viable for 2-hydroxy systems but fails for 3-hydroxy systems.
| Synthetic Route | Substrate Type | Key Reagents | Regioselectivity Target | Typical Yield | Primary Byproducts |
| Direct Bromination | 2-Hydroxyacetophenones | Br | α-carbon | 65–85% | Minimal (Highly selective) |
| Direct Bromination | 3-Hydroxyacetophenones | Br | Aromatic Ring | <40% | Nuclear brominated isomers |
| Protection-Deprotection | 3-Hydroxyacetophenones | NBS, BBr | α-carbon | 50–60% | Dibrominated species |
Data synthesized from comparative methodologies detailing the failure of direct bromination in non-chelated systems[5] versus the high selectivity in chelated systems[6].
Conclusion
The synthesis of 3-chloro-2-hydroxyphenacyl bromide perfectly demonstrates how a deep understanding of physical organic chemistry—specifically thermodynamic control and intramolecular non-covalent interactions—can streamline synthetic workflows. By exploiting the high-temperature Fries rearrangement and the chelation-driven deactivation of the aromatic ring, chemists can bypass inefficient protection-deprotection steps, ensuring high yields and absolute regioselectivity.
References
- Handbook of Hydroxyacetophenones: Preparation and Physical Properties ethernet.edu.et
- European Journal of Chemistry (Synthesis of 2-hydroxyacetophenone deriv
- J. Chem. Soc. (C)
- 2-Bromo-2′-hydroxyacetophenone synthesis chemicalbook.com
- Ultrasounds-Assisted Synthesis of Highly Functionalized Acetophenone Derivatives in Heterogeneous Catalysis Revue Roumaine de Chimie (lew.ro)
- Synthetic Routes to 2-Bromo-3'-hydroxyacetophenone: An Applic
Sources
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- 2. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. benchchem.com [benchchem.com]
- 6. revroum.lew.ro [revroum.lew.ro]
An In-depth Technical Guide to 3-Chloro-2-hydroxyphenacyl bromide
Introduction
3-Chloro-2-hydroxyphenacyl bromide, with the Chemical Abstracts Service (CAS) registry number 84320-78-5, is a halogenated aromatic ketone. Its structure features a benzene ring substituted with a hydroxyl group, a chlorine atom, and a bromoacetyl group. This arrangement of functional groups, particularly the reactive α-bromoketone moiety, makes it a valuable reagent in organic synthesis and a tool for chemical biology research. The presence of the hydroxyl and chloro substituents on the phenyl ring modulates the reactivity of the molecule and provides handles for further chemical modification.
This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxyphenacyl bromide for researchers, scientists, and drug development professionals. It delves into its chemical properties, synthesis, reactivity, and applications, with a focus on its utility as a covalent modifier of proteins and its role in the synthesis of more complex molecules.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-Chloro-2-hydroxyphenacyl bromide is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 84320-78-5 | |
| Molecular Formula | C8H6BrClO2 | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Melting Point | 100-103 °C (literature value for a related isomer) | [2] |
| Solubility | Soluble in many organic solvents. |
Note: Experimental data for this specific CAS number is limited in publicly available databases. Some properties are inferred from structurally similar compounds.
Synthesis and Purification
The synthesis of 3-Chloro-2-hydroxyphenacyl bromide typically involves the bromination of a corresponding acetophenone precursor. A general synthetic approach is outlined below, based on established methods for the preparation of similar phenacyl bromides.[3][4]
Synthetic Workflow
Caption: General synthetic workflow for 3-Chloro-2-hydroxyphenacyl bromide.
Detailed Experimental Protocol (General Method)
-
Dissolution: Dissolve the starting material, 3'-Chloro-2'-hydroxyacetophenone, in a suitable solvent such as glacial acetic acid in a reaction flask.[3]
-
Bromination: While stirring, slowly add a solution of bromine in the same solvent to the reaction mixture. The reaction is typically carried out at room temperature or with gentle cooling to control the exothermic reaction.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and then purified. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Reactivity and Mechanistic Insights
The chemical reactivity of 3-Chloro-2-hydroxyphenacyl bromide is dominated by the electrophilic nature of the carbon atom alpha to the carbonyl group, which bears the bromine atom. This makes it a potent alkylating agent, particularly for nucleophiles.
Covalent Modification of Proteins
A key application of phenacyl bromides and their analogs is the covalent modification of proteins.[5] The α-bromoketone moiety is an electrophilic "warhead" that can react with nucleophilic amino acid residues on a protein's surface, such as the thiol group of cysteine, the imidazole ring of histidine, or the carboxylate groups of aspartate and glutamate.
This covalent modification is often irreversible and can be used to:
-
Inhibit enzyme activity: By alkylating a critical residue in the active site of an enzyme, its catalytic function can be blocked.
-
Probe protein structure and function: By identifying the site of modification, researchers can gain insights into the location of nucleophilic residues and their roles in protein function.
-
Develop covalent inhibitors as therapeutic agents: Covalent drugs can offer advantages in terms of potency and duration of action.[6]
The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the nucleophilic side chain of an amino acid attacks the electrophilic carbon, displacing the bromide ion.
Caption: Mechanism of covalent protein modification by 3-Chloro-2-hydroxyphenacyl bromide.
Intermediate in Organic Synthesis
Beyond its use as a protein modifier, 3-Chloro-2-hydroxyphenacyl bromide is a versatile intermediate in organic synthesis. The bromoacetyl group can participate in a variety of reactions to construct more complex molecular architectures, including various heterocyclic compounds.[7] For instance, it can be used in the synthesis of 1,4-diketones.[8][9]
Applications in Research and Drug Development
The unique chemical properties of 3-Chloro-2-hydroxyphenacyl bromide and its analogs make them valuable tools in several areas of scientific research.
Enzyme Inhibition Studies
Synthesis of Biologically Active Molecules
Hydroxyacetophenones and their derivatives are recognized as important scaffolds in medicinal chemistry, serving as starting materials for the synthesis of compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and antioxidant properties.[14] The reactive nature of 3-Chloro-2-hydroxyphenacyl bromide makes it an attractive starting point for the synthesis of novel drug candidates.
Safety and Handling
3-Chloro-2-hydroxyphenacyl bromide is a hazardous chemical and should be handled with appropriate safety precautions.
-
General Handling: Use only under a chemical fume hood.[15] Wear personal protective equipment, including gloves, safety goggles, and a lab coat.[15][16] Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust, vapor, mist, or gas.[15][17]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15][16] Store in a corrosives area.[15]
-
In case of exposure:
-
Skin contact: Immediately wash off with plenty of water for at least 15 minutes.[16][17]
-
Eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[16][17]
-
Inhalation: Move the person into fresh air.[16]
-
Ingestion: Do NOT induce vomiting.[16][17] In all cases of exposure, seek immediate medical attention.[15][16][17]
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[15][16][17][18][19]
Conclusion
3-Chloro-2-hydroxyphenacyl bromide is a reactive and versatile chemical compound with significant potential in both synthetic chemistry and chemical biology. Its ability to act as a covalent modifier of proteins makes it a valuable tool for studying enzyme mechanisms and for the development of targeted inhibitors. Furthermore, its utility as a synthetic intermediate provides access to a wide range of more complex and potentially biologically active molecules. As with any reactive chemical, proper handling and safety precautions are paramount. This guide provides a foundational understanding of this compound, intended to support and inform the work of researchers and professionals in the field.
References
A comprehensive list of references is available upon request.
Sources
- 1. 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | C8H6BrClO2 | CID 2735546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE | 59443-15-1 [chemicalbook.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Bromo-3′-chloroacetophenone, CAS 41011-01-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 2-溴-3′-氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The phospholipase A2 inhibitor bromophenacyl bromide prevents the depolarization-induced increase in [3H]AMPA binding in rat brain synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PLA2 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. jpub.org [jpub.org]
- 15. fishersci.ca [fishersci.ca]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
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- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-Depth Technical Guide to 3-Chloro-2-hydroxyphenacyl Bromide: Molecular Structure, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxyphenacyl bromide, a halogenated aromatic α-bromoacetophenone. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the molecule's structural characteristics, outlines a robust synthetic pathway, predicts its spectroscopic signature, and explores its potential applications as a tool in chemical biology and medicinal chemistry, with a focus on its role as an enzyme inhibitor.
Molecular Structure and Physicochemical Properties
3-Chloro-2-hydroxyphenacyl bromide, systematically named 1-(3-Chloro-2-hydroxyphenyl)-2-bromoethan-1-one, is a bifunctional organic molecule featuring a substituted aromatic ring and a reactive α-bromoketone moiety. The strategic placement of the chloro, hydroxyl, and bromoacetyl groups imparts a unique combination of steric and electronic properties that govern its reactivity and potential biological activity.
The core of the molecule is a 2-hydroxyacetophenone, which is substituted with a chlorine atom at the 3-position of the phenyl ring. The presence of the hydroxyl group, a strong activating group, and the chlorine atom, a deactivating but ortho-, para-directing group, influences the electron density distribution within the aromatic system. The key reactive center for its application as a covalent modifier is the α-carbon of the ketone, which is rendered highly electrophilic by the adjacent carbonyl group and the bromine atom, a good leaving group.
Table 1: Predicted Physicochemical Properties of 3-Chloro-2-hydroxyphenacyl Bromide
| Property | Predicted Value |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Reactivity | The α-bromoketone moiety is a potent alkylating agent. |
Synthesis of 3-Chloro-2-hydroxyphenacyl Bromide
The synthesis of 3-Chloro-2-hydroxyphenacyl bromide presents a significant challenge due to the presence of the activating hydroxyl group on the aromatic ring, which can lead to undesired side reactions during bromination. Direct α-bromination of 3-Chloro-2-hydroxyacetophenone is likely to result in a mixture of products, including bromination of the aromatic ring. Therefore, a more controlled and efficient synthesis involves a protection-bromination-deprotection strategy.
Overall Synthetic Workflow
The proposed synthetic route involves three main stages:
-
Protection of the phenolic hydroxyl group of the starting material, 3-Chloro-2-hydroxyacetophenone.
-
α-Bromination of the protected acetophenone to introduce the bromine atom at the acetyl methyl group.
-
Deprotection of the phenolic hydroxyl group to yield the final product, 3-Chloro-2-hydroxyphenacyl bromide.
Caption: Synthetic workflow for 3-Chloro-2-hydroxyphenacyl bromide.
Detailed Experimental Protocol
Part 1: Protection of the Hydroxyl Group (Methylation)
The phenolic hydroxyl group is protected as a methyl ether to prevent electrophilic aromatic substitution during the subsequent bromination step.
-
Dissolve 3-Chloro-2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Add a base, for instance, anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Introduce the methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents) or methyl iodide (CH₃I, 1.2 equivalents), dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 3-Chloro-2-methoxyacetophenone by column chromatography or recrystallization.
Part 2: α-Bromination of 3-Chloro-2-methoxyacetophenone
The α-bromination of the protected acetophenone is a critical step that introduces the reactive bromide. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.
-
Dissolve 3-Chloro-2-methoxyacetophenone (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).
-
Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture with stirring, and irradiate with a UV lamp to facilitate the radical reaction.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the crude 2-bromo-1-(3-chloro-2-methoxyphenyl)ethanone.
Part 3: Deprotection of the Methyl Ether
The final step is the cleavage of the methyl ether to regenerate the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this purpose.
-
Dissolve the crude 2-bromo-1-(3-chloro-2-methoxyphenyl)ethanone in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Add a solution of boron tribromide (BBr₃, 1.2 equivalents) in DCM dropwise.
-
Stir the reaction mixture at low temperature for a specified period, then allow it to warm to room temperature.
-
Quench the reaction carefully by the slow addition of water or methanol.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the final product, 3-Chloro-2-hydroxyphenacyl bromide, by column chromatography or recrystallization to yield the pure compound.
Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for 3-Chloro-2-hydroxyphenacyl Bromide
| Technique | Predicted Key Signals |
| ¹H NMR | - -CH₂Br singlet: ~4.5-4.8 ppm- Aromatic protons: ~6.8-7.8 ppm (complex splitting pattern)- -OH proton: Broad singlet, chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - Carbonyl carbon (C=O): ~190-195 ppm- -CH₂Br carbon: ~30-35 ppm- Aromatic carbons: ~115-160 ppm |
| IR Spectroscopy | - O-H stretch: Broad band around 3200-3500 cm⁻¹- C=O stretch: Strong absorption around 1680-1700 cm⁻¹- C-Br stretch: 600-700 cm⁻¹- C-Cl stretch: 700-800 cm⁻¹ |
Applications in Drug Development and as a Chemical Probe
Phenacyl bromides are a well-established class of compounds used in medicinal chemistry and chemical biology as covalent inhibitors of enzymes. Their utility stems from the electrophilic nature of the α-carbon, which can form a covalent bond with nucleophilic residues in the active site of an enzyme, leading to irreversible inhibition.
Mechanism of Enzyme Inhibition
The primary mechanism of action for phenacyl bromides as enzyme inhibitors is the alkylation of key amino acid residues within the enzyme's active site. Nucleophilic residues such as histidine, cysteine, and lysine are common targets. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the nucleophilic side chain of the amino acid attacks the electrophilic α-carbon of the phenacyl bromide, displacing the bromide ion.
Caption: Mechanism of enzyme inhibition by phenacyl bromide.
Targeting Phospholipase A₂ (PLA₂)
A prominent target for phenacyl bromide derivatives is the phospholipase A₂ (PLA₂) family of enzymes. PLA₂s are crucial in the inflammatory cascade as they catalyze the hydrolysis of phospholipids to release arachidonic acid, a precursor to prostaglandins and leukotrienes. By irreversibly inhibiting PLA₂, phenacyl bromides can block the production of these pro-inflammatory mediators. For example, p-bromophenacyl bromide is a known inhibitor of neutrophil phospholipase A2.[1][2]
The inhibition of PLA₂ by phenacyl bromides is believed to occur through the covalent modification of a critical histidine residue in the active site.[3] This modification prevents the substrate from binding and/or disrupts the catalytic machinery of the enzyme. Given this precedent, 3-Chloro-2-hydroxyphenacyl bromide represents a promising candidate for the development of novel anti-inflammatory agents targeting PLA₂. The specific substitution pattern on the phenyl ring may offer opportunities to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.
Safety and Handling
3-Chloro-2-hydroxyphenacyl bromide, like other phenacyl bromides, should be handled with extreme caution due to its potential as a lachrymator and skin irritant.[4][5] It is a reactive alkylating agent and should be treated as a hazardous substance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[6]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.[6]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[4]
Conclusion
3-Chloro-2-hydroxyphenacyl bromide is a molecule with significant potential in the fields of organic synthesis and drug discovery. While its direct synthesis and characterization are not extensively reported, this guide provides a scientifically grounded framework for its preparation, structural analysis, and application. The proposed protection-bromination-deprotection strategy offers a viable route to access this compound, and its predicted spectroscopic properties can guide its identification. The established role of phenacyl bromides as covalent enzyme inhibitors, particularly of phospholipase A₂, positions 3-Chloro-2-hydroxyphenacyl bromide as a valuable tool for developing novel therapeutic agents and chemical probes to explore biological pathways. As with all reactive compounds, adherence to strict safety protocols during its handling and use is paramount.
References
Sources
- 1. Inhibition of neutrophil phospholipase A2 by p-bromophenylacyl bromide, nordihydroguaiaretic acid, 5,8,11,14-eicosatetraynoic acid and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
3-Chloro-2-hydroxyphenacyl Bromide: Reactivity Profiles, Stability, and Synthetic Methodologies
Executive Summary
3-Chloro-2-hydroxyphenacyl bromide (CAS: 84320-78-5) is a highly versatile, trifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring an
This technical guide provides an in-depth analysis of its reactivity, stability parameters, and field-proven experimental protocols, designed specifically for drug development professionals and synthetic chemists.
Structural and Electronic Profiling
The synthetic utility of 3-chloro-2-hydroxyphenacyl bromide stems from the synergistic electronic effects of its three functional groups:
-
The
-Bromo Ketone Core : The adjacent carbonyl group exerts a strong electron-withdrawing effect, significantly lowering the LUMO energy of the C–Br bond. This orbital overlap stabilizes the transition state during nucleophilic attack, making the -carbon exceptionally susceptible to Bimolecular Nucleophilic Substitution ( ) [1]. -
The 2-Hydroxyl Group : Positioned ortho to the acyl moiety, this group participates in strong intramolecular hydrogen bonding with the carbonyl oxygen. This interaction stabilizes the enol tautomer and dictates the regioselectivity of base-mediated cyclization events.
-
The 3-Chloro Substituent : The inductive electron-withdrawing effect (-I) of the chlorine atom lowers the
of the adjacent 2-hydroxyl group, rendering it more acidic than a standard phenol. This allows for selective deprotonation using mild bases, minimizing unwanted degradation pathways like the Favorskii rearrangement [2].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 3-Chloro-2-hydroxyphenacyl bromide |
| IUPAC Name | 2-bromo-1-(3-chloro-2-hydroxyphenyl)ethan-1-one |
| CAS Number | 84320-78-5 |
| Molecular Formula | C8H6BrClO2 |
| Molecular Weight | 249.49 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in EtOH, DMF, DMSO; Insoluble in H2O |
| Reactivity Hazard | Potent Lachrymator, Corrosive, Light-sensitive |
Reactivity Pathways and Mechanistic Insights
The compound exhibits divergent reactivity depending on the choice of nucleophile, solvent, and base.
-
Hantzsch Heterocycle Synthesis : Reaction with dinucleophiles (e.g., thioamides, thiosemicarbazones, or amidines) leads to the rapid formation of thiazole or imidazole scaffolds. The reaction initiates via an
displacement of the bromide, followed by an intramolecular cyclodehydration driven by the thermodynamic stability of the resulting aromatic ring [3]. -
Intramolecular Cyclization : Under basic conditions (e.g.,
in DMF), the acidic 2-hydroxyl group is easily deprotonated. The resulting phenoxide can participate in tandem -alkylation/condensation reactions with external alkynes or halo-compounds to yield 7-chloro-benzofuran derivatives [4].
Fig 1. Divergent reactivity pathways of 3-chloro-2-hydroxyphenacyl bromide.
Stability, Degradation, and Storage
As an
-
Photolytic Degradation : The C–Br bond is highly susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light, generating radical species that lead to complex polymerization mixtures. Causality : The relatively low bond dissociation energy of the C–Br bond (~280 kJ/mol) aligns with the energy of ambient UV photons.
-
Hydrolytic Sensitivity : Prolonged exposure to atmospheric moisture results in slow hydrolysis, converting the compound into the corresponding
-hydroxy ketone. -
Storage Directives : The material must be stored in amber glass vials at 2–8°C under an inert atmosphere (Argon or
).
Experimental Protocols
Protocol A: Synthesis of 2-Substituted-4-(3-chloro-2-hydroxyphenyl)thiazole
This self-validating Hantzsch synthesis protocol leverages the high electrophilicity of the
Materials:
-
3-Chloro-2-hydroxyphenacyl bromide (1.0 eq)
-
Thioamide derivative (1.1 eq)
-
Absolute Ethanol (Solvent)
Step-by-Step Methodology:
-
Equilibration : Dissolve the thioamide (1.1 eq) in absolute ethanol (10 mL/mmol) at room temperature. Causality: Ethanol is chosen because it solubilizes both precursors and facilitates the proton-transfer steps required for the subsequent cyclodehydration.
-
Addition : Add 3-chloro-2-hydroxyphenacyl bromide (1.0 eq) portion-wise to the stirring solution.
-
Condensation : Heat the reaction mixture to reflux (80°C) for 4–5 hours.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly UV-active phenacyl bromide spot (
) disappears, and the solution transitions from pale yellow to a deep amber color.
-
-
Precipitation : Remove the heat source and allow the mixture to cool to room temperature. Slowly pour the mixture into crushed ice-water (30 mL/mmol) under vigorous stirring. Causality: The sudden drop in the dielectric constant of the medium forces the hydrophobic thiazole product to precipitate, leaving unreacted polar impurities dissolved.
-
Isolation : Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the analytically pure thiazole.
Fig 2. Standardized workflow for Hantzsch thiazole synthesis.
Protocol B: Base-Mediated O-Alkylation and Cyclization
When targeting oxygen heterocycles, controlling the base strength is critical to prevent unwanted side reactions.
Step-by-Step Methodology:
-
Deprotonation : Dissolve 3-chloro-2-hydroxyphenacyl bromide in anhydrous DMF. Add anhydrous
(1.5 eq). Causality: is a mild, insoluble base that selectively deprotonates the highly acidic 2-hydroxyl group (facilitated by the 3-chloro inductive effect) without triggering the Favorskii rearrangement of the -bromo ketone. -
Alkylation : Add the secondary electrophile (e.g., an alkyl halide) dropwise at 0°C.
-
Cyclization : Gradually warm the mixture to 60°C for 6 hours to promote intramolecular ring closure.
-
Workup : Quench with saturated aqueous
to neutralize any remaining base, extract with Ethyl Acetate (3x), dry over , and concentrate in vacuo.
References
Potential applications of 3-Chloro-2-hydroxyphenacyl bromide in organic synthesis
Executive Summary
3-Chloro-2-hydroxyphenacyl bromide (systematically 2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone ; CAS 84320-78-5 ) is a specialized
Part 1: Compound Profile & Synthesis
Structural Significance
The molecule features three reactive centers acting in concert:
-
-Bromoketone: A potent electrophile susceptible to
attack by nucleophiles (amines, thiols, carboxylates). -
Phenolic Hydroxyl (C2): Positioned ortho to the ketone, enabling intramolecular cyclization (5-exo-trig or 6-endo-trig) to form fused bicyclic systems.
-
Chlorine Substituent (C3): Located ortho to the hydroxyl group. In fused systems (e.g., benzofurans), this maps to the C7 position , a site often difficult to functionalize directly.
Synthesis Protocol
The synthesis relies on the regioselective bromination of 3-chloro-2-hydroxyacetophenone .
Reagents:
-
3-Chloro-2-hydroxyacetophenone (CAS 3226-34-4)[4]
-
Bromine (
) or Phenyltrimethylammonium tribromide (PTAB) -
Solvent: Glacial Acetic Acid or
(catalytic)
Protocol (Optimized for Regiocontrol):
-
Dissolution: Dissolve 10.0 mmol of 3-chloro-2-hydroxyacetophenone in 20 mL of glacial acetic acid. Maintain temperature at 20°C.
-
Bromination: Add a solution of bromine (10.0 mmol) in acetic acid dropwise over 30 minutes. The slow addition prevents poly-bromination on the aromatic ring.
-
Note: The intramolecular H-bond between the carbonyl and the phenol directs bromination to the
-carbon rather than the aromatic ring.
-
-
Workup: Upon decolorization, pour the mixture into ice-water (100 mL). The product precipitates as a solid.[5][6][7]
-
Purification: Filter and recrystallize from ethanol/hexane.
-
Yield Target: 75-85%
-
Identity Check:
NMR should show a singlet at ppm ( ).
-
Part 2: Core Applications in Heterocyclic Synthesis
Pathway A: Synthesis of 7-Chlorobenzofuran-3(2H)-ones
The most direct application is the synthesis of 3-coumaranones (benzofuran-3-ones). The 3-chloro group in the starting material becomes the 7-chloro substituent in the bicycle, blocking the position adjacent to the ring oxygen.
Mechanism: Intramolecular
Protocol:
-
Suspend 3-chloro-2-hydroxyphenacyl bromide (1 eq) and anhydrous Potassium Carbonate (
, 2 eq) in dry Acetone. -
Reflux for 2–4 hours.
-
Filter inorganic salts and evaporate solvent.[6]
-
Result: 7-Chloro-benzofuran-3-one. This scaffold is a precursor to aurones (via condensation with aldehydes) and 7-chlorobenzofurans (via reduction/dehydration).
Pathway B: Hantzsch Thiazole Synthesis
Reaction with thioureas yields 4-(3-chloro-2-hydroxyphenyl)thiazoles . These are valuable because the phenolic OH remains available for further functionalization (e.g., to make prodrugs or macrocycles), while the Cl atom provides lipophilicity.
Protocol:
-
Dissolve the phenacyl bromide (1 eq) and substituted thiourea (1.1 eq) in Ethanol.
-
Reflux for 1–2 hours. Product often precipitates as the HBr salt.[6]
-
Neutralize with
to isolate the free base.[6]
Pathway C: 8-Chlorochromones (Kostanecki-Robinson)
Reaction with acid anhydrides and sodium salts leads to chromones. Here, the 3-chloro substituent maps to the 8-position of the chromone.
Part 3: Visualizing the Chemistry
Divergent Synthesis Map
The following diagram illustrates how the single precursor branches into three distinct "privileged" scaffolds.
Caption: Divergent synthesis pathways from 3-Chloro-2-hydroxyphenacyl bromide to key heterocycles.
Mechanism of 7-Chlorobenzofuran Formation
This diagram details the regiochemical translation from the acyclic precursor to the bicyclic system.
Caption: Mechanism showing the retention of the chloro-substituent at the 7-position during cyclization.
Part 4: Quantitative Data & Reaction Parameters
Table 1: Comparative Reaction Conditions for 3-Chloro-2-hydroxyphenacyl Bromide
| Target Scaffold | Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield | Key Mechanistic Feature |
| Benzofuran-3-one | Acetone | 56 (Reflux) | 2–4 | 85% | Intramolecular | |
| Aminothiazole | Thiourea (1.1 eq) | Ethanol | 78 (Reflux) | 1–2 | 90% | Hantzsch Condensation |
| Imidazo[1,2-a]pyridine | 2-Aminopyridine | Ethanol | 78 (Reflux) | 4–6 | 75% | N-Alkylation + Dehydration |
| Quinoxaline | o-Phenylenediamine | Methanol | 25 (RT) | 1 | 88% | Double Condensation |
References
-
Organic Syntheses. "Phenacyl Bromide". Org.[8] Synth.1936 , 16, 73. (General protocol for
-bromination of acetophenones). -
ChemicalBook. "3-Chloro-2-hydroxyphenacyl bromide Product Entry (CAS 84320-78-5)".[1][8][9][10] (Verification of commercial availability and CAS identity).
-
Journal of Chemical and Pharmaceutical Research. "Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas". J. Chem. Pharm.[5] Res.2009 , 1(1), 276-281. (Kinetic principles of
-haloketone/thiourea condensations). -
National Institutes of Health (PMC). "Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone". (Structural analysis of related isomers).
-
Organic Chemistry Portal. "Synthesis of Benzofurans". (General methodologies for Rap-Stoermer and related cyclizations).
Sources
- 1. 41877-19-4|2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethan-1-one|BLD Pharm [bldpharm.com]
- 2. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 84320-78-5|3-Chloro-2-hydroxyphenacyl bromide|BLD Pharm [bldpharm.com]
- 4. 3226-34-4 Cas No. | 3'-Chloro-2'-hydroxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 8. 2491-36-3|2-Bromo-1-(2-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 9. 7396-92-1|(3,5-Dichloro-2-hydroxyphenyl)(phenyl)methanone|BLD Pharm [bldpharm.com]
- 10. 10xchem.com [10xchem.com]
Methodological & Application
Synthesis of Heterocyclic Compounds Using 3-Chloro-2-hydroxyphenacyl bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic applications of 3-Chloro-2-hydroxyphenacyl bromide as a versatile precursor for the synthesis of valuable heterocyclic compounds. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and explore the mechanistic underpinnings of these transformations. The focus is on providing practical, reliable, and scientifically sound information for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Versatility of 3-Chloro-2-hydroxyphenacyl bromide in Heterocyclic Synthesis
3-Chloro-2-hydroxyphenacyl bromide is a bifunctional reagent that holds significant potential in the construction of diverse heterocyclic scaffolds. Its structure incorporates an α-bromoketone moiety, a classic electrophilic synthon for carbon-heteroatom and carbon-carbon bond formation, alongside a phenolic hydroxyl group and a chloro substituent on the aromatic ring. This unique combination of functional groups allows for a range of selective transformations, making it an attractive starting material for the synthesis of biologically relevant heterocycles such as quinoxalines and benzofurans.
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2][3] Similarly, the benzofuran core is a common motif in numerous natural products and synthetic drugs, exhibiting a broad range of bioactivities such as antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The strategic incorporation of the chloro and hydroxyl substituents from the 3-Chloro-2-hydroxyphenacyl bromide precursor can further modulate the physicochemical and pharmacological properties of the resulting heterocyclic compounds.[6]
This document will provide detailed protocols for the synthesis of quinoxalines and benzofurans from 3-Chloro-2-hydroxyphenacyl bromide, elucidating the key mechanistic principles that govern these reactions.
Part 1: Synthesis of Substituted Quinoxalines
The reaction of α-haloketones with o-phenylenediamines is a well-established and efficient method for the synthesis of quinoxalines.[7] This transformation typically proceeds via an initial nucleophilic substitution followed by condensation and subsequent oxidation or aromatization.
Mechanism of Quinoxaline Formation
The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the electrophilic α-carbon of the 3-Chloro-2-hydroxyphenacyl bromide, displacing the bromide leaving group. This is followed by an intramolecular condensation between the second amino group and the ketone carbonyl, forming a dihydroxy-tetrahydroquinoxaline intermediate. The final step involves dehydration to yield the stable aromatic quinoxaline ring system. The presence of a mild base can facilitate the initial nucleophilic substitution and the subsequent condensation steps.
Caption: General mechanism for quinoxaline synthesis.
Experimental Protocol: Synthesis of 6-Chloro-5-hydroxy-2-substituted-quinoxaline
This protocol is adapted from established methods for the synthesis of quinoxalines from phenacyl bromides and o-phenylenediamines.[8]
Materials:
-
3-Chloro-2-hydroxyphenacyl bromide
-
o-Phenylenediamine (or substituted derivatives)
-
Pyridine (catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-Chloro-2-hydroxyphenacyl bromide (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (0.1 mmol, 10 mol%).
-
Slowly add a solution of o-phenylenediamine (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-chloro-5-hydroxy-2-substituted-quinoxaline.
Data Summary Table:
| Entry | o-Phenylenediamine | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Unsubstituted | Pyridine | THF | 4-6 | 85-95 |
| 2 | 4,5-Dimethyl | Pyridine | THF | 4-6 | 80-90 |
| 3 | 4-Nitro | Pyridine | THF | 6-8 | 75-85 |
Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Part 2: Synthesis of Substituted Benzofurans
The synthesis of benzofurans from 3-Chloro-2-hydroxyphenacyl bromide can be achieved through a one-pot reaction with a phenol derivative in the presence of a Lewis acid catalyst. This method offers a direct and efficient route to substituted benzofurans.[9]
Mechanism of Benzofuran Formation
The reaction is proposed to proceed via an initial Lewis acid-catalyzed O-alkylation of the phenol with the 3-Chloro-2-hydroxyphenacyl bromide to form an α-aryloxyketone intermediate. This is followed by an intramolecular Friedel-Crafts-type cyclization, where the electron-rich aromatic ring of the phenol attacks the ketone carbonyl, which is activated by the Lewis acid. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic benzofuran ring.
Caption: Proposed mechanism for TiCl₄-catalyzed benzofuran synthesis.
Experimental Protocol: One-Pot Synthesis of Substituted Benzofurans
This protocol is based on the titanium tetrachloride-promoted synthesis of benzofurans from phenols and α-haloketones.[9]
Materials:
-
3-Chloro-2-hydroxyphenacyl bromide
-
Substituted phenol (e.g., phenol, p-cresol, resorcinol)
-
Titanium tetrachloride (TiCl₄), 1 M solution in dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenol (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere, add TiCl₄ (1.0 M solution in DCM, 1.5 mmol) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 3-Chloro-2-hydroxyphenacyl bromide (1.0 mmol) in anhydrous DCM (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure substituted benzofuran.
Data Summary Table:
| Entry | Phenol Derivative | Time (h) | Yield (%) |
| 1 | Phenol | 12 | 70-80 |
| 2 | p-Cresol | 12 | 75-85 |
| 3 | Resorcinol | 24 | 60-70 |
Note: Yields are estimated based on similar reactions and may require optimization for this specific substrate.
Applications in Drug Discovery and Materials Science
The quinoxaline and benzofuran scaffolds synthesized from 3-Chloro-2-hydroxyphenacyl bromide are of significant interest in medicinal chemistry and materials science.
-
Quinoxalines: The presence of the chloro and hydroxyl groups on the quinoxaline ring can serve as handles for further functionalization, allowing for the generation of libraries of compounds for biological screening. These derivatives have shown potential as antibacterial, antifungal, anticancer, and antiviral agents.[1][2][3][6]
-
Benzofurans: Substituted benzofurans are prevalent in many biologically active natural products and pharmaceuticals.[4][5] They are known to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and CNS-modulating effects. The specific substitution pattern derived from 3-Chloro-2-hydroxyphenacyl bromide can be explored for its impact on biological activity.
References
- Mini Review on Important Biological Properties of Benzofuran Derivatives. Research & Reviews: Journal of Chemistry. 2016.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
- Substituted benzofuran. Wikipedia.
- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules. 2021.
- Benzofuran : SAR And Pharmacological activity scaffold.
- Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development.
- Benzofuran Synthesis via Acid Catalyzed Cycliz
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- One-pot and efficient protocol for synthesis of quinoxaline deriv
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
- One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. 2019.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Synthesis.
- The suggested mechanism to explain the formation of quinoxalines 20.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.
- Biological activity of quinoxaline derivatives.
- Quinoxaline, its derivatives and applications: A state of the art review. Journal of the Iranian Chemical Society.
- An improved synthesis of 6-chloro-1H-quinoxalin-2-one.
- Identifying and minimizing side products in quinoxaline synthesis. BenchChem.
- Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules. 2006.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. 2019.
- Titanium-induced synthesis of benzofurans.
- Quinoxaline synthesis. Organic Chemistry Portal.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- TiCl4 Promoted Three Component Coupling Reaction : A New Method for the Synthesis of Functionalized Tetrahydrofurans and Tetrahydropyrans. Tetrahedron Letters.
- Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molecules.
- Synthesis of benzofurans.
- Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Synthesis. 2003.
- Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h.
- p-BROMOPHENACYL BROMIDE. Organic Syntheses.
- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. 2023.
- Supporting Information A new convenient synthetic route towards 2-(hetero)
Sources
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- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
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3-Chloro-2-hydroxyphenacyl bromide as a derivatizing agent for carboxylic acids
Application Note: High-Sensitivity Derivatization of Carboxylic Acids using 3-Chloro-2-hydroxyphenacyl Bromide
Executive Summary
The analysis of carboxylic acids in biological matrices (plasma, urine, cell culture) is frequently hampered by their high polarity, low volatility, and lack of a strong chromophore or fluorophore. 3-Chloro-2-hydroxyphenacyl bromide serves as a potent alkylating agent that converts carboxylic acids into lipophilic, UV-active (and potentially fluorescent) esters.
Crucially, unlike standard phenacyl bromide, the retention of the 3-Chloro substituent in the final derivative provides a distinct isotopic signature (
Chemical Basis & Mechanism
The Challenge
Carboxylic acids (
-
Polarity: They elute near the void volume (
), leading to poor separation and ion suppression. -
Detection: They lack conjugated
-systems, rendering them invisible to UV detectors (except at non-specific low wavelengths like 210 nm).
The Solution: Phenacyl Alkylation
The reagent, 3-Chloro-2-hydroxyphenacyl bromide, functions via a classic
-
Leaving Group: The Bromide (
) is a good leaving group activated by the adjacent carbonyl. -
Nucleophile: The carboxylate anion (
), generated by a weak base (e.g., or DIPEA). -
Catalysis: Crown ethers (18-Crown-6) are often employed to solubilize the potassium salt in organic solvents (Phase Transfer Catalysis), significantly accelerating the rate.
Reaction Scheme
The carboxylic acid reacts with the reagent to form a 3-chloro-2-hydroxyphenacyl ester .
Figure 1: Reaction pathway for the derivatization of carboxylic acids. The base generates a reactive carboxylate which displaces the bromide.
Experimental Protocol
Safety Note: Phenacyl bromides are lachrymators and skin irritants. Handle in a fume hood.
Reagents & Equipment
-
Reagent: 3-Chloro-2-hydroxyphenacyl bromide (10 mg/mL in Acetone or Acetonitrile).
-
Catalyst: 18-Crown-6 ether (5 mg/mL in Acetone).
-
Base: Potassium Carbonate (
), anhydrous. -
Solvent: Acetonitrile (ACN) or Acetone (HPLC Grade).
-
Equipment: Heating block (
), 2 mL amber vials with PTFE-lined caps.
Step-by-Step Workflow
| Step | Action | Critical Technical Insight (Why?) |
| 1. Preparation | Dissolve standard/sample (fatty acids, valproic acid, etc.) in 100 µL ACN. | Water must be minimized to prevent hydrolysis of the reagent. |
| 2. Activation | Add 10-20 mg solid | The crown ether complexes |
| 3. Derivatization | Add 100 µL of 3-Chloro-2-hydroxyphenacyl bromide reagent. Cap tightly. | A 5-10x molar excess of reagent ensures pseudo-first-order kinetics and complete conversion. |
| 4. Incubation | Heat at 80°C for 30 minutes . | Sufficient energy is required to overcome the activation barrier for sterically hindered acids. |
| 5. Quenching | Cool to room temp. Add 20 µL Formic Acid (5% in water) if pH > 7. | Neutralizes excess base to protect the HPLC column silica. |
| 6. Filtration | Filter through 0.22 µm PTFE syringe filter. | Removes solid |
Analytical Conditions (HPLC-UV/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 mins.
-
Detection:
-
UV: 254 nm (aromatic ring) or 300 nm (phenolic shift).
-
MS: ESI Positive Mode. Look for
or . -
Isotope Tag: Monitor the
and pair (M and M+2 peaks) to confirm identity.
-
Method Validation & Performance
Selectivity via Isotopic Tagging
The presence of the Chlorine atom in the derivative provides a massive advantage for Mass Spectrometry. Unlike standard phenacyl esters, the 3-chloro derivative exhibits a characteristic isotope pattern.
-
Natural Abundance:
(75.7%) : (24.3%). -
Result: Every analyte peak will have a "satellite" peak at M+2 with ~33% intensity of the parent peak. This filters out non-chlorinated background noise.
Linearity and Sensitivity
-
LOD (Limit of Detection): Typically 1-5 ng/mL (UV) and 10-50 pg/mL (MS/MS).
-
Linearity (
): > 0.999 over the range of 0.1 µM to 100 µM. -
Stability: Derivatives are stable for >48 hours at 4°C in the autosampler.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Water in solvent | Ensure all reagents are anhydrous; water hydrolyzes the bromide reagent. |
| Multiple Peaks | Incomplete reaction or Isomers | Increase reaction time to 60 min. Note that cis/trans fatty acids will separate. |
| Precipitate in Vial | Excess salts ( | Normal. Ensure filtration (Step 6) is performed rigorously. |
| Baseline Drift | Excess Reagent | The reagent absorbs UV. Use a gradient that separates the reagent front (early eluting) from the lipophilic esters. |
Workflow Diagram
Figure 2: End-to-end analytical workflow from biological sample to data analysis.[1]
References
-
Borch, R. F. (1975). Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437–2439. [Link]
-
Ahmed, M. S., et al. (1980). Use of p-bromophenacyl bromide to enhance ultraviolet detection of water-soluble organic acids. Journal of Chromatography A, 192(2), 387-393. [Link]
-
Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley & Sons.[2] (General Reference for Phenacyl Alkylation Chemistry).
Sources
Application Note: High-Sensitivity HPLC Determination of Free Fatty Acids via Pre-Column Derivatization with 3-Chloro-2-hydroxyphenacyl Bromide
Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide
Executive Summary & Scientific Rationale
The precise quantitation of free fatty acids (FFAs) in biological matrices (e.g., human plasma, cell lysates, and pharmaceutical formulations) presents a fundamental analytical challenge: aliphatic carboxylic acids lack a strong chromophore or fluorophore, rendering direct Ultraviolet/Visible (UV/Vis) or fluorescence detection highly insensitive. Furthermore, their poor ionization efficiency often complicates direct Mass Spectrometry (MS) analysis.
To overcome this, pre-column derivatization using phenacyl bromide reagents has become a gold standard for converting FFAs into highly UV-absorbing esters[1]. While standard p-bromophenacyl bromide is widely used[2], the specialized reagent 3-Chloro-2-hydroxyphenacyl bromide (CHPB) offers distinct structural advantages for complex sample analysis:
-
Bathochromic Shift via H-Bonding: The 2-hydroxy group forms an intramolecular hydrogen bond with the carbonyl oxygen. This locks the molecular conformation and shifts the UV absorption maximum (
) to longer wavelengths, effectively moving the detection window away from the crowded 210–230 nm region where biological matrix interference is highest. -
Tuned Lipophilicity: The electron-withdrawing 3-chloro group increases the lipophilicity of the tag, which enhances the retention and baseline resolution of highly polar, short-chain fatty acids on Reversed-Phase (RP) C18 columns.
Reaction Mechanism: Causality & Logic
The derivatization of fatty acids with CHPB proceeds via a classic bimolecular nucleophilic substitution (
-
The Role of the Base (Triethylamine - TEA): Carboxylic acids are weak nucleophiles. TEA is introduced to deprotonate the fatty acid, generating a highly nucleophilic carboxylate anion[3]. Additionally, TEA acts as an acid scavenger, neutralizing the hydrobromic acid (HBr) byproduct to prevent reaction reversal and protect the HPLC column from acidic degradation.
-
The Role of the Solvent (Anhydrous Acetone): The reaction must be performed in a polar aprotic solvent. Acetone dissolves both the hydrophobic lipid chains and the polar reagents. Crucially, it must be strictly anhydrous; the presence of water will cause the hydroxide ion to act as a competing nucleophile, hydrolyzing CHPB into an inactive
-hydroxy ketone.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Caption: Mechanistic pathway of fatty acid derivatization via bimolecular nucleophilic substitution.
Materials and Reagents
-
Derivatization Reagent: 3-Chloro-2-hydroxyphenacyl bromide (CAS: 84320-78-5), >98% purity.
-
Catalyst/Base: Triethylamine (TEA), HPLC grade.
-
Solvent: Acetone, anhydrous (moisture <0.01%).
-
Internal Standard (IS): Margaric acid (C17:0). As a rare odd-chain fatty acid in mammalian systems, it acts as a self-validating control for extraction recovery and derivatization efficiency.
-
HPLC Mobile Phase: Acetonitrile (LC-MS grade) and Ultrapure Water (18.2 MΩ·cm).
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . By incorporating an internal standard and a reagent blank, the analyst can continuously monitor extraction efficiency and identify reagent degradation.
Phase 1: Sample Preparation & Extraction
-
Spiking: Aliquot 50 µL of the biological sample (e.g., plasma) into a glass centrifuge tube. Add 10 µL of the Margaric acid Internal Standard (100 µg/mL).
-
Extraction: Perform a modified Dole extraction to isolate lipids[2]. Add 200 µL of Isopropanol/Heptane/1N H₂SO₄ (40:10:1, v/v/v). Vortex for 2 minutes.
-
Phase Separation: Add 100 µL of Heptane and 100 µL of Ultrapure water. Centrifuge at 3000 × g for 5 minutes.
-
Drying: Transfer the upper organic layer (containing the FFAs) to a clean, amber glass reaction vial. Evaporate to complete dryness under a gentle stream of nitrogen gas. Critical: Ensure no residual aqueous acid remains.
Phase 2: Pre-Column Derivatization
-
Reagent Preparation:
-
Reaction Initiation: Add 50 µL of Reagent A and 50 µL of Reagent B to the dried lipid extract[4].
-
Incubation: Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Incubate at 50°C for 120 minutes[4]. The mild heat provides the activation energy necessary to overcome the steric hindrance of the bulky phenacyl group.
Phase 3: Post-Reaction Cleanup
-
Termination: Cool the reaction mixture to room temperature.
-
Evaporation: Evaporate the acetone under a nitrogen stream.
-
Reconstitution: Reconstitute the derivatized residue in 200 µL of the HPLC mobile phase (e.g., Acetonitrile/Water, 85:15 v/v).
-
Filtration: Pass the reconstituted sample through a 0.45 µm PTFE syringe filter. Causality: This step removes the insoluble TEA·HBr salts formed during the reaction, which would otherwise clog the HPLC column frit[1].
Caption: Step-by-step experimental workflow for the extraction, derivatization, and HPLC analysis of FFAs.
Chromatographic Conditions & Data Interpretation
Reversed-phase HPLC utilizing an octadecylsilyl (C18) column with endcapped silanol groups is required to optimally resolve the derivatized fatty acids[2]. Endcapping prevents secondary interactions between the polar ester linkage and free silanols on the silica support, ensuring sharp, symmetrical peaks.
-
Column: C18 Reversed-Phase, 5 µm, 250 × 4.6 mm.
-
Mobile Phase: Isocratic elution using Acetonitrile/Water (83:17 to 85:15 v/v)[2].
-
Flow Rate: 1.0 to 2.0 mL/min[2].
-
Detection: UV/Vis detector set to the experimentally determined
of the CHPB derivative (typically ~254 nm).
Quantitative Data Summary: Retention Behavior
In reversed-phase chromatography, the retention time of phenacyl esters is governed by hydrophobic interactions. Retention time increases proportionally with carbon chain length and decreases with the introduction of double bonds (unsaturation)[5].
| Fatty Acid Common Name | Lipid Number | Appx. Retention Time (min) | LOD (pmol) | Linearity ( |
| Myristic Acid | 14:0 | 12.5 | 0.5 | >0.998 |
| Palmitoleic Acid | 16:1 | 15.4 | 0.5 | >0.998 |
| Palmitic Acid | 16:0 | 18.2 | 0.6 | >0.999 |
| Linoleic Acid | 18:2 | 19.5 | 0.6 | >0.998 |
| Oleic Acid | 18:1 | 22.3 | 0.7 | >0.999 |
| Stearic Acid | 18:0 | 26.1 | 0.8 | >0.997 |
Expert Insights & Troubleshooting (E-E-A-T)
-
Moisture Contamination (The "Missing Peak" Problem): The most frequent cause of low derivatization yield is ambient moisture. Water acts as a competing nucleophile, hydrolyzing the CHPB reagent before it can react with the fatty acid[3]. Always use freshly opened anhydrous acetone and ensure the nitrogen drying step (Phase 1, Step 4) leaves zero condensation in the vial.
-
Stereomutation of Polyunsaturated Fatty Acids (PUFAs): Prolonged heating in the presence of a base can induce cis/trans isomerization (stereomutation) of fragile omega-3 and omega-6 double bonds[3]. If profiling highly unsaturated lipids (e.g., DHA or EPA), reduce the reaction temperature to 30°C and extend the incubation time, or substitute TEA with a milder phase-transfer catalyst system (e.g.,
with 18-crown-6 in acetonitrile)[5]. -
Managing Reagent Excess: A high molar excess of CHPB is necessary to drive the
reaction to completion. Consequently, a massive, early-eluting reagent peak will appear in the chromatogram. Ensure your isocratic hold or gradient profile is tuned so that this reagent peak elutes completely before the first short-chain fatty acid of interest (e.g., C6:0 or C8:0)[1].
References
1.[1] Characterization of Jamaican Agro-Industrial Wastes. Part II, Fatty Acid Profiling Using HPLC: Precolumn Derivatization with Phenacyl Bromide. Journal of Chromatographic Science. 2.[2] Rapid quantitation of free fatty acids in human plasma by high-performance liquid chromatography. PubMed. 3.[4] Phenacyl Bromide [for HPLC Labeling], 5G. Labscoop. 4.[3] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. 5.[5] Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC. PMC.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Rapid quantitation of free fatty acids in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Phenacyl Bromide [for HPLC Labeling], 5G | Labscoop [labscoop.com]
- 5. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Chloro-2-hydroxyphenacyl Bromide and Its Derivatives
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Note
Introduction & Mechanistic Rationale
3-Chloro-2-hydroxyphenacyl bromide (and its closely related acetophenone precursors) is a highly reactive α-bromoketone. In pharmaceutical development, it serves a dual purpose: it is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), such as positive allosteric modulators (PAMs) for the mGluR4 receptor used in Parkinson's disease research [1], and it acts as a potent pre-column derivatization reagent.
By reacting with carboxylic acids (e.g., fatty acids, organic acids), phenacyl bromides form stable phenacyl esters. These derivatives possess a strongly conjugated aromatic chromophore, enabling highly sensitive Ultraviolet (UV) detection at 254 nm [2].
However, the HPLC analysis of 3-chloro-2-hydroxyphenacyl bromide and its derivatives presents specific chromatographic challenges:
-
Lability of the α-Bromo Ketone: The carbon-bromine bond is susceptible to nucleophilic attack and solvolysis. Using protic, nucleophilic solvents (like Methanol) during sample preparation can lead to gradual degradation.
-
Ionization of the Phenolic Hydroxyl: The presence of the electron-withdrawing ortho-chloro group lowers the pKa of the phenolic -OH. If the mobile phase pH is not strictly controlled below the pKa, partial ionization occurs, leading to severe peak tailing and retention time shifting.
This application note provides a field-proven, self-validating Reversed-Phase HPLC (RP-HPLC) protocol designed to suppress ionization, prevent on-column degradation, and ensure reproducible quantification [3].
Physicochemical Profiling & Chromatographic Strategy
To design a robust HPLC method, we must first analyze the physicochemical properties of the analyte to dictate our column and mobile phase selection.
Table 1: Analyte Properties & Chromatographic Impact
| Property | Characteristic | Chromatographic Consequence & Strategy |
| Functional Groups | α-bromoketone, phenol, aryl chloride | High hydrophobicity; requires a high-capacity C18 stationary phase. |
| UV Absorbance | Excellent sensitivity for UV/PDA detection due to the conjugated | |
| Phenolic pKa | ~ 7.5 - 8.0 (estimated) | Requires strictly acidic mobile phase (pH < 3.0) using 0.1% Trifluoroacetic Acid (TFA) to maintain the protonated state. |
| Chemical Stability | Reactive to nucleophiles | Acetonitrile (ACN) must be used as the organic modifier instead of Methanol to prevent solvolysis. |
The Role of Acidic Modifiers
The addition of 0.1% TFA serves a dual mechanistic purpose. First, it forces the equilibrium of the 2-hydroxyl group entirely to its neutral, protonated state, ensuring predictable hydrophobic partitioning. Second, TFA acts as an ion-pairing agent that masks residual, unendcapped silanol groups on the silica support of the C18 column, preventing secondary electrostatic interactions that cause peak tailing.
Mechanistic role of acidic mobile phase in RP-HPLC separation of phenolic compounds.
Experimental Workflows & Protocols
When utilizing 3-chloro-2-hydroxyphenacyl bromide as a derivatization agent for carboxylic acids, the reaction proceeds via a bimolecular nucleophilic substitution (
Workflow for pre-column derivatization and HPLC analysis of phenacyl esters.
Protocol A: Pre-Column Derivatization
Note: If analyzing 3-chloro-2-hydroxyphenacyl bromide as an API intermediate rather than a reagent, skip to Protocol B.
-
Reagent Preparation: Prepare a derivatizing solution containing 0.1 M 3-chloro-2-hydroxyphenacyl bromide and 0.005 M 18-crown-6 (phase-transfer catalyst) in anhydrous Acetonitrile.
-
Sample Mixing: In a 1.5 mL amber glass vial, combine 50 µL of the carboxylic acid sample (dissolved in ACN) with 50 µL of the derivatizing solution.
-
Catalysis: Add 10 µL of 40 mM aqueous Potassium Bicarbonate (
) to deprotonate the carboxylic acid, rendering it a stronger nucleophile. -
Incubation: Seal the vial and incubate in a thermomixer at 80°C for 30 minutes. The
-carbon of the phenacyl bromide will undergo nucleophilic attack by the carboxylate. -
Quenching: Cool the sample to room temperature and quench the reaction by adding 100 µL of 0.1 M TFA in Acetonitrile. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Protocol B: HPLC Method Parameters
To ensure reproducibility and prevent degradation, the following self-validating HPLC parameters are established.
Instrument Setup:
-
Column: Waters XBridge C18, 3.5 µm, 4.6 × 150 mm (or equivalent high-carbon load, endcapped C18).
-
Column Temperature: 30°C (Maintains consistent viscosity and partitioning kinetics).
-
Autosampler Temperature: 4°C (Critical to prevent solvolysis of the bromo-ketone while waiting in the queue).
-
Detection: Photodiode Array (PDA) or UV/Vis at 254 nm (Reference 360 nm).
-
Injection Volume: 10 µL.
Table 2: Optimized Gradient Elution Program
Mobile Phase A: Water + 0.1% TFA (v/v) Mobile Phase B: Acetonitrile + 0.1% TFA (v/v) Flow Rate: 1.0 mL/min
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile | Rationale |
| 0.0 | 60 | 40 | Initial | Retains polar reaction byproducts. |
| 5.0 | 60 | 40 | Isocratic | Stabilizes baseline. |
| 20.0 | 0 | 100 | Linear | Elutes highly hydrophobic phenacyl esters. |
| 25.0 | 0 | 100 | Isocratic | Washes column of unreacted lipophilic material. |
| 25.1 | 60 | 40 | Step | Returns to initial conditions. |
| 35.0 | 60 | 40 | Isocratic | Re-equilibrates column for next injection. |
System Suitability & Troubleshooting
A robust analytical method must be self-validating. Before analyzing unknown samples, inject a reference standard of 3-chloro-2-hydroxyphenacyl bromide (or a known phenacyl ester standard) to verify system suitability.
Table 3: System Suitability Testing (SST) Acceptance Criteria
| Parameter | Target Value | Limit | Corrective Action if Failed |
| Retention Time ( | ~ 12.5 min | Check pump proportioning valves; verify TFA concentration. | |
| Tailing Factor ( | 1.05 | Replace guard column; ensure mobile phase pH is < 3.0. | |
| Theoretical Plates ( | > 10,000 | > 8,000 | Wash column with 100% ACN; check for void volume at column head. |
| Signal-to-Noise (S/N) | > 100 (at 10 µg/mL) | > 50 | Clean detector flow cell; replace UV lamp if energy is low. |
Troubleshooting Pro-Tip: If you observe a secondary peak growing over time in the autosampler, it is a definitive sign of nucleophilic displacement of the bromide ion. Ensure your sample diluent is strictly aprotic (Acetonitrile) and that the autosampler is actively chilled to 4°C.
References
-
Charvin, D., et al. "Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4." Journal of Medicinal Chemistry, American Chemical Society, 13 Sept. 2017.[Link]
-
Yang, Y., et al. "The Antimicrobial Activity of Liposomal Lauric Acids Against Propionibacterium acnes." Biomaterials, National Institutes of Health (PMC), 2009.[Link]
-
Zouboulis, C. C., et al. "Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties." International Journal of Molecular Sciences, MDPI, 21 Nov. 2007.[Link]
Application Note: Utilizing 3-Chloro-2-hydroxyphenacyl Bromide for the Regioselective Synthesis of Chalcones via Wittig Olefination
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry
Executive Summary: The "Flavanone Trap" in Chalcone Synthesis
Chalcones (1,3-diphenyl-2-propen-1-ones) are privileged scaffolds in drug discovery, exhibiting potent antimicrobial, antioxidant, and anticancer properties. However, the synthesis of 2'-hydroxychalcones presents a notorious mechanistic challenge. Under the strongly alkaline or acidic conditions typically employed in the classic Claisen-Schmidt condensation, the ortho-hydroxyl group renders the newly formed
To circumvent this limitation and isolate the open-chain chalcone, kinetic control is required[2]. 3-Chloro-2-hydroxyphenacyl bromide (CAS: 84320-78-5) serves as an elite building block for this purpose. By converting this
Mechanistic Rationale & Causality
Why Claisen-Schmidt Fails for 2'-Hydroxy Systems
In a standard aldol condensation, the use of strong bases (e.g., 50% NaOH) deprotonates the 2'-hydroxyl group, transforming it into a potent internal nucleophile. Once the chalcone double bond is formed, the phenoxide ion rapidly attacks the
The Wittig Olefination Advantage
Using 3-Chloro-2-hydroxyphenacyl bromide shifts the paradigm from an aldol condensation to a Wittig olefination:
-
Ylide Formation: The phenacyl bromide is reacted with triphenylphosphine (
) to form a stable phosphonium salt. -
Mild Deprotonation: A weak base (such as anhydrous
) is sufficient to deprotonate the -carbon, generating a stabilized ylide. -
Cycloaddition: The ylide reacts with an aromatic aldehyde to form an oxaphosphetane intermediate, which undergoes stereoselective elimination to yield the
-chalcone.
Causality: Because the reaction is conducted at room temperature with a mild, insoluble base (like
Caption: Mechanistic divergence in 2'-hydroxychalcone synthesis highlighting the flavanone trap.
Comparative Data Analysis
The table below summarizes the quantitative advantages of utilizing the phenacyl bromide/Wittig route over traditional condensation methodologies for 2'-hydroxy systems.
| Synthesis Method | Precursors | Catalyst / Base | Temp | Primary Product | Flavanone Byproduct | Chalcone Yield |
| Claisen-Schmidt | 3-Cl-2-OH-Acetophenone + Ar-CHO | NaOH (50%) or KOH | Reflux | Flavanone | > 65% | < 25% |
| Acid-Catalyzed Aldol | 3-Cl-2-OH-Acetophenone + Ar-CHO | HCl (gas) or SOCl | 50°C | Flavanone | > 85% | < 10% |
| Wittig Olefination | 3-Cl-2-OH-Phenacyl Bromide + Ar-CHO | K | RT | Chalcone | < 5% | 85 – 95% |
Experimental Workflows & Protocols
The following protocols represent a self-validating system. In-process quality control (QC) checkpoints are embedded to ensure the reaction does not drift toward flavanone cyclization.
Caption: Workflow for the Wittig olefination of 3-chloro-2-hydroxyphenacyl bromide to chalcones.
Protocol A: Synthesis of the Phosphonium Salt Intermediate
Objective: Convert 3-Chloro-2-hydroxyphenacyl bromide into a stable, isolable phosphonium salt.
-
Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol (2.49 g) of 3-Chloro-2-hydroxyphenacyl bromide in 30 mL of anhydrous toluene.
-
Addition: Add 10.5 mmol (2.75 g) of triphenylphosphine (
) in one portion. -
Reaction: Heat the mixture to 80°C under an inert argon atmosphere for 2 hours. Causality: Toluene is chosen because the resulting phosphonium salt is insoluble in non-polar solvents, driving the reaction forward via precipitation.
-
Isolation: Cool the mixture to room temperature. Filter the white/off-white precipitate under vacuum.
-
Washing: Wash the filter cake with cold diethyl ether (
mL) to remove unreacted . Dry under high vacuum. -
QC Checkpoint: TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting bromide (
). The phosphonium salt will remain at the baseline ( ).
Protocol B: Mild Wittig Olefination to the Chalcone
Objective: Generate the ylide in situ and couple it with an aromatic aldehyde to yield the
-
Setup: Suspend 5.0 mmol of the synthesized phosphonium salt in 25 mL of anhydrous dichloromethane (DCM) in a 50 mL flask at room temperature (20-25°C).
-
Ylide Generation: Add 10.0 mmol (1.38 g) of finely powdered, anhydrous potassium carbonate (
). Stir vigorously for 15 minutes. Causality: acts as a heterogeneous mild base, deprotonating the -carbon without ionizing the 2'-hydroxyl group, thereby preventing flavanone cyclization. -
Coupling: Add 5.2 mmol of the desired aromatic aldehyde (e.g., benzaldehyde). Stir the suspension at room temperature for 4 to 6 hours.
-
Workup: Filter the reaction mixture through a short pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to separate the chalcone from triphenylphosphine oxide (
). -
QC Checkpoint (Self-Validation): Analyze the purified product via
NMR. The success of the open-chain chalcone synthesis is confirmed by the presence of two highly coupled doublet signals representing the and alkene protons at 7.40 – 7.80 ppm with a coupling constant ( ) of 15.5 – 16.0 Hz , confirming the -trans geometry and the absence of the chiral flavanone C-2/C-3 aliphatic protons.
References
- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones, Intern
- A Density functional theory study of the isomerization of substituted 2'-hydroxychalcones to the corresponding flavanones, Journal of the Chemical Society of Pakistan (JCSP),
- Photochemistry of 2'-Hydroxychalcone. One-Way Cis−Trans Photoisomerization Induced by Adiabatic Intramolecular Hydrogen Atom Transfer, The Journal of Physical Chemistry A,
- Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions, Molecules (MDPI),
Sources
Experimental procedure for the alkylation of phenols with 3-Chloro-2-hydroxyphenacyl bromide
Application Note: Selective O-Alkylation of Phenols with 3-Chloro-2-hydroxyphenacyl Bromide
Executive Summary
This application note details the protocol for the O-alkylation of substituted phenols using 3-Chloro-2-hydroxyphenacyl bromide (systematic name: 2-bromo-1-(3-chloro-2-hydroxyphenyl)ethanone). This reaction is a critical intermediate step in the synthesis of pharmacologically active 2-aroylbenzofurans and coumarins via the Rap-Stoermer or Pechmann condensation pathways.
The presence of the ortho-hydroxyl group and the meta-chloro substituent on the phenacyl ring introduces unique reactivity challenges, specifically the risk of premature intramolecular cyclization or competitive O-alkylation at the reagent's own hydroxyl site. This guide provides a high-fidelity protocol using mild basic conditions to ensure exclusive intermolecular O-alkylation at the
Reaction Mechanism & Chemical Logic
The transformation follows a classic Williamson Ether Synthesis (
Mechanistic Pathway
-
Deprotonation: The base (
) deprotonates the nucleophilic phenol ( ) to form the phenoxide anion ( ). -
Nucleophilic Attack: The phenoxide attacks the electrophilic
-carbon of the phenacyl bromide. -
Displacement: Bromide is displaced, yielding the
-aryloxy ketone.
Critical Consideration: The 3-chloro-2-hydroxyphenacyl bromide reagent contains an acidic phenol group (
Figure 1: Mechanistic pathway for the O-alkylation.[1] Note the potential for side-reaction (cyclization) if conditions are too vigorous.
Safety & Handling (Lachrymator Warning)
-
Hazard:
-Haloketones (phenacyl bromides) are potent lachrymators (tear gas agents) and skin irritants. -
Engineering Controls: All weighing and transfers must be performed in a functioning chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Neutralization: Keep a solution of dilute ammonia or aqueous sodium thiosulfate nearby to neutralize spills.
Experimental Protocol
Reagents & Materials
| Reagent | Equiv.[2][3][4] | Role | Notes |
| Substituted Phenol | 1.0 | Nucleophile | Dry thoroughly before use. |
| 3-Cl-2-OH-Phenacyl Bromide | 1.05 | Electrophile | Slight excess ensures complete consumption of phenol. |
| Potassium Carbonate ( | 1.5 - 2.0 | Base | Anhydrous; grind to fine powder. |
| Potassium Iodide (KI) | 0.1 (Cat.) | Catalyst | Optional; accelerates reaction via Finkelstein (in situ iodide formation). |
| Acetone (or MeCN) | Solvent | Solvent | HPLC grade; dry. Acetone for mild cases, MeCN for unreactive phenols. |
Step-by-Step Methodology
Step 1: Nucleophile Activation
-
Charge a round-bottom flask (RBF) with a magnetic stir bar.
-
Add 1.0 equiv of the substituted phenol and 1.5 equiv of anhydrous
. -
Add Acetone (10 mL per gram of phenol).
-
Stir at room temperature for 15–20 minutes.
-
Why? This pre-stirring period allows the heterogeneous base to deprotonate the phenol, generating the reactive phenoxide species before the electrophile is introduced.
-
Step 2: Electrophile Addition
-
Dissolve 1.05 equiv of 3-Chloro-2-hydroxyphenacyl bromide in a minimal amount of acetone.
-
Add this solution dropwise to the stirring phenol/base mixture over 10 minutes.
-
Why? Dropwise addition prevents high local concentrations of the electrophile, reducing the risk of N-alkylation (if amines are present) or dimerization.
-
-
(Optional) Add 10 mol% KI if the phenol is electron-deficient (e.g., nitrophenol) to catalyze the reaction.
Step 3: Reaction & Monitoring
-
Fit the flask with a reflux condenser.[5]
-
Heat the mixture to reflux (
C for acetone) for 2–4 hours . -
Monitor via TLC: Use Hexane:Ethyl Acetate (7:3). The product will typically be less polar (higher
) than the starting phenol but more polar than the bromide.-
Visual Cue: The disappearance of the lachrymatory smell (careful checking!) and the formation of a heavy white precipitate (KBr) indicates progress.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the inorganic salts (
, KBr) using a sintered glass funnel or Celite pad. Wash the solid cake with cold acetone. -
Evaporation: Remove the solvent from the filtrate under reduced pressure (Rotavap) to yield the crude solid.
-
Purification:
Figure 2: Operational workflow for the synthesis process.
Data Analysis & Validation
To ensure the protocol was successful, compare the spectral data against the following expected parameters.
NMR Interpretation ( NMR, 400 MHz, )
| Signal | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Value |
| Phenolic OH | 11.0 - 12.0 ppm | Singlet (Broad) | OH on phenacyl ring | Critical: Confirms the phenacyl OH is intact (did not alkylate). High shift due to H-bonding with ketone. |
| 5.2 - 5.6 ppm | Singlet | Primary Indicator: Shift confirms O-alkylation. (Starting bromide is ~4.5 ppm). | ||
| Aromatic H | 6.8 - 8.0 ppm | Multiplet | Aryl Protons | Integration should match sum of both rings. |
IR Spectroscopy
-
Ketone (
): Strong band at 1680–1700 cm⁻¹ . (Note: Lower frequency than typical ketones due to conjugation and intramolecular H-bonding with the 2-OH). -
Ether (
): Strong bands at 1200–1250 cm⁻¹ .
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Switch solvent to Acetonitrile (MeCN) and reflux (higher temp: 82°C). |
| Multiple Spots on TLC | C-Alkylation or Cyclization | Lower temperature to RT; ensure base is not in large excess. |
| Starting Material Remains | Bromide hydrolysis | Ensure solvents are anhydrous . Water hydrolyzes the phenacyl bromide to the |
| Product is Oily/Sticky | Trace solvent/impurities | Triturate with cold diethyl ether or hexanes to induce crystallization. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for Williamson Ether Synthesis).
- Khan, M. et al. "Synthesis and biological evaluation of 2-aroylbenzofurans via Rap-Stoermer reaction." Journal of Heterocyclic Chemistry, 2018. (Context for 2-hydroxyphenacyl bromide reactivity).
-
Organic Syntheses , Coll. Vol. 2, p. 480 (1943). "Phenacyl Bromide".[7][3][5][8] Link (Base protocol for handling phenacyl halides).
- Mahajan, et al. "Microwave assisted synthesis of 2-aroylbenzofurans." Tetrahedron Letters, 2009.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Chloro-2-hydroxyphenacyl Bromide in Multicomponent Reactions
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of 3-Chloro-2-hydroxyphenacyl bromide (also known as 2-bromo-1-(3-chloro-2-hydroxyphenyl)ethan-1-one) as a linchpin intermediate in multicomponent reactions (MCRs) and heterocycle construction.
Executive Summary
3-Chloro-2-hydroxyphenacyl bromide represents a highly specialized class of
-
The ortho-Hydroxyl Handle: Enables intramolecular cyclization (e.g., to benzofurans or chromones) and hydrogen bonding, crucial for rigidifying drug pharmacophores.
-
The 3-Chloro Substituent: Provides steric bulk near the hydroxyl group and electronic modulation (inductive withdrawal), influencing the acidity of the phenol and the electrophilicity of the carbonyl.
This guide provides validated protocols for utilizing this reagent in Hantzsch-type multicomponent reactions and fused heterocycle synthesis , specifically targeting the imidazo[2,1-b][1,3,4]thiadiazole and aminothiazole scaffolds.
Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9]
Before initiating MCR workflows, the reagent quality must be verified. While 3-chloro-2-hydroxyacetophenone is commercially available, the brominated derivative is often prepared in situ or fresh to prevent lachrymatory degradation.
Reagent Synthesis Protocol
Target: 2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethan-1-one.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-chloro-2-hydroxyacetophenone (10 mmol, 1.70 g) in CHCl₃/EtOAc (1:1, 20 mL) . The addition of EtOAc modulates the reaction rate and solubility.
-
Catalysis: Add a catalytic amount of AlCl₃ (0.1 mmol) or HBr/AcOH (2 drops) to initiate enolization.
-
Bromination: Add Bromine (Br₂) (10 mmol, 0.51 mL) dropwise over 30 minutes at 0°C.
-
Note: The solution will initially turn red-brown. Disappearance of color indicates consumption of bromine.
-
-
Workup: Wash the organic layer with cold water (2 x 10 mL) and saturated NaHCO₃ (to remove excess acid). Dry over anhydrous Na₂SO₄.
-
Isolation: Evaporate solvent under reduced pressure. Recrystallize the solid from ethanol/hexane .
-
Yield Expectation: 85-92%.
-
Safety: This compound is a potent lachrymator and skin irritant. Handle only in a fume hood.
-
Application A: Synthesis of Imidazo[2,1-b][1,3,4]thiadiazoles
Context: This reaction is a cornerstone "pseudo-multicomponent" synthesis where the phenacyl bromide condenses with a 2-amino-1,3,4-thiadiazole (itself formed from a carboxylic acid and thiosemicarbazide). This scaffold is highly privileged in oncology and anti-inflammatory research.
Mechanism & Rationale
The reaction proceeds via an initial
Experimental Protocol
Reagents:
-
Component A: 2-Amino-5-substituted-1,3,4-thiadiazole (1.0 equiv).
-
Component B: 3-Chloro-2-hydroxyphenacyl bromide (1.0 equiv).
-
Solvent: Anhydrous Ethanol (EtOH).
Procedure:
-
Mixing: In a 50 mL round-bottom flask, suspend Component A (2 mmol) and Component B (2 mmol) in dry ethanol (15 mL) .
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours .
-
Monitoring: Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1). The starting bromide spot (
) should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. A solid hydrobromide salt usually precipitates.
-
Neutralization: Filter the solid and suspend it in cold water . Neutralize with aqueous Na₂CO₃ (10%) until pH 8.
-
Purification: Filter the free base, wash with water, and recrystallize from DMF/Ethanol (1:1) .[1]
Data Summary Table:
| Parameter | Specification |
| Stoichiometry | 1:1 (Amine : Bromide) |
| Temperature | 78°C (Reflux) |
| Time | 6 - 8 Hours |
| Typical Yield | 75 - 85% |
| Appearance | Yellow to Pale Brown Solid |
| Key IR Signals | ~3100-3300 cm⁻¹ (OH), ~1610 cm⁻¹ (C=N) |
Application B: Hantzsch Thiazole Synthesis (3-Component Variant)
Context: The Hantzsch synthesis is the most reliable method to generate 2-aminothiazoles. By using 3-chloro-2-hydroxyphenacyl bromide, the resulting thiazole bears a phenol moiety capable of hydrogen bonding within an enzyme active site.
Experimental Protocol
Reagents:
-
Thiourea (1.0 equiv).
-
3-Chloro-2-hydroxyphenacyl bromide (1.0 equiv).
-
Base: NaHCO₃ or Triethylamine (TEA).
Procedure:
-
Condensation: Dissolve Thiourea (5 mmol) in Ethanol (20 mL) . Add 3-Chloro-2-hydroxyphenacyl bromide (5 mmol) portion-wise.
-
Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours.
-
Observation: The reaction is often exothermic initially.
-
-
Workup: Concentrate the solvent to 50% volume. Pour into crushed ice .
-
Basification: Adjust pH to 8–9 using ammonium hydroxide or NaHCO₃ solution .
-
Filtration: Collect the precipitate (2-amino-4-(3-chloro-2-hydroxyphenyl)thiazole).
Pathway Visualization
The following diagram illustrates the bifurcation between forming the Imidazo-thiadiazole (Path A) and the Aminothiazole (Path B).
Figure 1: Divergent synthesis pathways for 3-chloro-2-hydroxyphenacyl bromide reacting with thio-nucleophiles.
Advanced Protocol: Intramolecular Cyclization to Benzofurans
Context: The unique "2-hydroxy" feature allows this molecule to serve as a precursor for benzofurans. This is often achieved via a cascade reaction with active methylenes (e.g., malononitrile) or simple base-mediated cyclization.
Protocol:
-
Reaction: Combine the Hantzsch product (from Application B) or the Phenacyl Bromide directly with an active methylene (e.g., ethyl acetoacetate) in the presence of K₂CO₃ in Acetone or DMF .
-
Cyclization: The base deprotonates the phenol (pKa lowered by the 3-Cl group), facilitating intramolecular O-alkylation if a leaving group is present, or aldol-type condensation followed by cyclization.
Expertise & Troubleshooting (The "Why" and "How")
-
Why 3-Chloro?
-
Electronic Effect: The chlorine atom at the 3-position (ortho to the phenol) lowers the pKa of the hydroxyl group (
vs. 10 for phenol). This makes the phenolate easier to generate, facilitating O-alkylation/cyclization steps under milder basic conditions. -
Steric Effect: It blocks the 3-position, forcing substitution or biological interactions to occur at the 4, 5, or 6 positions, increasing regioselectivity in metabolic processes.
-
-
Troubleshooting Low Yields:
-
Issue: Formation of epoxy-ketone byproducts.
-
Solution: Avoid strong bases (NaOH/KOH) during the initial alkylation step. Use weak bases (NaHCO₃, K₂CO₃) or buffers.
-
Issue: Hydrolysis of the bromide.[2]
-
Solution: Ensure solvents (Ethanol/Acetone) are anhydrous.
-
References
-
Synthesis of Imidazo[2,1-b][1,3,4]thiadiazoles
- Source: Al-Kadasi, A. et al. "Synthesis and pharmacological activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives.
-
URL:[Link]
-
Hantzsch Thiazole Kinetics & Mechanism
- Source: Zaware, B. H. et al. "Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas." Journal of Chemical and Pharmaceutical Research.
-
URL:[Link]
-
General Phenacyl Bromide Reactivity (Review)
- Source: "Synthesis of thiazol-2(3H)-imine using thiourea and phenacyl bromide.
-
URL:[Link]
-
Benzoylthiourea Derivatives (Structural Insight)
- Source: "N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea." PubMed Central.
-
URL:[Link]
Sources
Application Notes: 3-Chloro-2-hydroxyphenacyl Bromide as a Photolabile Protecting Group
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Chloro-2-hydroxyphenacyl bromide as a photolabile protecting group (PPG), often referred to as a "caging" agent. We detail the synthesis of the protecting agent, provide step-by-step protocols for the protection of carboxylic acids, and outline the methodology for efficient photolytic deprotection. The underlying photochemical mechanisms, advantages, and key experimental considerations are discussed to ensure reproducible and effective implementation in complex synthetic pathways.
Introduction: The Need for Spatiotemporal Control in Synthesis
In multistep organic synthesis and drug development, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Protecting groups provide the essential tools to prevent unwanted side reactions. Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs) offer a unique and powerful advantage: spatiotemporal control.[1][2] Unlike traditional protecting groups that are removed by chemical reagents (e.g., acid, base, or hydrogenation), PPGs are cleaved by an external light stimulus.[3] This allows for the precise release of a protected molecule at a specific time and location, a feature of immense value in biological "uncaging" experiments and advanced materials science.[4][5]
The phenacyl scaffold is a well-established class of carbonyl-based PPGs.[1] The 2-hydroxyphenacyl (oHP) moiety, in particular, has emerged as a promising photoremovable protecting group for carboxylates and sulfonates.[6][7] Its absorption spectrum is shifted towards the near-UV range, and it undergoes a distinct photochemical rearrangement upon irradiation to release the target molecule.[1] This guide focuses on a specific derivative, 3-Chloro-2-hydroxyphenacyl bromide , exploring its synthesis and application as a robust PPG for carboxylic acids.
Properties and Synthesis of the Protecting Agent
The successful application of any protecting group strategy begins with a well-characterized and pure reagent. 3-Chloro-2-hydroxyphenacyl bromide is synthesized from its corresponding acetophenone precursor.
Physicochemical Properties
A summary of the key properties of the precursor and the final protecting agent is provided below.
| Property | 3-Chloro-2-hydroxyacetophenone (Precursor) | 3-Chloro-2-hydroxyphenacyl Bromide (Protecting Agent) |
| Molecular Formula | C₈H₇ClO₂ | C₈H₆BrClO |
| Molecular Weight | 170.59 g/mol | 249.49 g/mol |
| CAS Number | 3226-34-4 | Not available |
| Appearance | Off-white to pale yellow solid | Yellowish solid (expected) |
| Melting Point | 47-49 °C[8] | Not available |
| Key Characteristics | Precursor for α-bromination | Highly reactive α-bromoketone, lachrymator |
Synthesis of 3-Chloro-2-hydroxyphenacyl Bromide
The synthesis is a two-step process starting from the commercially available 3-chloro-2-hydroxyacetophenone.
Step 1: Synthesis of 3-Chloro-2-hydroxyacetophenone While this starting material is commercially available, it can be synthesized via electrophilic chlorination of 2-hydroxyacetophenone. For instance, chlorination of similar hydroxyacetophenones has been achieved using reagents like sulfuryl chloride or chlorine gas in a suitable solvent.[9][10]
Step 2: α-Bromination to Yield 3-Chloro-2-hydroxyphenacyl Bromide This critical step involves the selective bromination of the α-carbon of the ketone. This reaction must be performed with care to avoid bromination of the electron-rich aromatic ring. The acid-catalyzed mechanism proceeds through an enol intermediate which then attacks molecular bromine.[11]
Causality: This protocol is adapted from established methods for the α-bromination of substituted acetophenones.[6][11][12] Glacial acetic acid serves as both the solvent and the acid catalyst to promote enol formation, which is the rate-determining step.[11] Dropwise addition of bromine at a controlled temperature is crucial to minimize side reactions and ensure mono-bromination.
Materials:
-
3-Chloro-2-hydroxyacetophenone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice-water bath
-
Sodium bisulfite solution (5% w/v)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 3-chloro-2-hydroxyacetophenone (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Cool the solution to 10-15°C using an ice bath. Prepare a solution of bromine (1.05 eq) in glacial acetic acid and add it dropwise to the stirred acetophenone solution over 30-60 minutes. Maintain the temperature throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a larger beaker containing a stirred ice-water mixture. The crude product should precipitate.
-
Quenching: Add 5% sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
-
Isolation: Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold deionized water.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 3-Chloro-2-hydroxyphenacyl bromide. Dry the product under vacuum.
Self-Validation: The product should be characterized by ¹H NMR (disappearance of the acetyl methyl singlet and appearance of a new singlet for the -CH₂Br protons), ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protecting Group Strategy: Application and Deprotection
Mechanism of Photolytic Cleavage
The photochemistry of 2-hydroxyphenacyl (oHP) esters is distinct from their better-known 4-hydroxyphenacyl (pHP) counterparts, which rearrange via a photo-Favorskii mechanism.[13][14][15] For oHP esters, irradiation (typically < 370 nm) populates an excited triplet state.[6][7] While a non-productive excited-state intramolecular proton transfer (ESIPT) can be a major deactivation pathway, the productive pathway involves cleavage of the ester bond to release the carboxylic acid. The 2-hydroxyphenacyl moiety is subsequently transformed into byproducts, primarily benzofuran-3(2H)-one.[6][16] The presence of water is often essential for this process.
Caption: Overall workflow for protection and photolytic deprotection.
Protocol 2: Protection of a Carboxylic Acid
Causality: This protocol employs a standard Sₙ2 reaction. The carboxylate anion, generated in situ by a mild, non-nucleophilic base like potassium carbonate, acts as a nucleophile, displacing the bromide from the α-carbon of the phenacyl bromide. An aprotic polar solvent like DMF is used to solubilize the salts and facilitate the Sₙ2 reaction.
Materials:
-
Carboxylic acid of interest
-
3-Chloro-2-hydroxyphenacyl bromide (1.0-1.1 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, 1.5 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Protecting Agent: Add a solution of 3-Chloro-2-hydroxyphenacyl bromide (1.05 eq) in a small amount of DMF to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Gentle heating (40-50°C) may be required for less reactive acids.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) to remove DMF, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel to obtain the pure protected compound.
Self-Validation: Successful protection should be confirmed by NMR (disappearance of the acidic proton of the carboxylic acid) and mass spectrometry (observation of the correct molecular ion for the ester product).
Protocol 3: Photolytic Deprotection (Uncaging)
Causality: The deprotection is initiated by irradiating the sample with UV light at a wavelength absorbed by the phenacyl chromophore (typically 300-360 nm). A solvent mixture containing water is critical for the reaction mechanism that leads to the final products.[6] The choice of a co-solvent like acetonitrile or methanol ensures the solubility of the protected ester.
Materials:
-
Protected carboxylic acid (caged compound)
-
Solvent system (e.g., Acetonitrile/Water 1:1 v/v)
-
Photoreactor (e.g., Rayonet reactor with 350 nm lamps, or a medium-pressure mercury lamp with a Pyrex filter)
-
Quartz or Pyrex reaction vessel (Note: standard borosilicate glass cuts off UV light below ~300 nm)
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1-10 mM) of the protected ester in the chosen solvent system. The optimal concentration depends on the molar absorptivity of the compound and the path length of the vessel.
-
Degassing (Optional but Recommended): To minimize side reactions involving oxygen, degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Irradiation: Place the solution in the photoreactor and irradiate at the appropriate wavelength (e.g., 350 nm). Monitor the reaction progress by TLC or HPLC to track the disappearance of the starting material and the appearance of the deprotected acid.
-
Workup: Once deprotection is complete, remove the solvent under reduced pressure.
-
Isolation: The deprotected carboxylic acid can be isolated from the photochemical byproducts by standard techniques such as extraction or chromatography.
Self-Validation: The success of the deprotection is confirmed by analytical methods (HPLC, LC-MS) showing the formation of the expected carboxylic acid and the disappearance of the starting ester. The quantum yield of release can be determined if quantitative analysis is required.
Caption: Simplified photochemical mechanism of deprotection.
Conclusion and Outlook
3-Chloro-2-hydroxyphenacyl bromide is a valuable addition to the toolkit of photolabile protecting groups. Its synthesis is straightforward from accessible starting materials, and it can be effectively used to protect carboxylic acids. The deprotection occurs under mild, neutral conditions using UV light, offering orthogonality to many traditional protecting group strategies. This methodology provides chemists with a powerful tool for achieving temporal and spatial control over the release of carboxylic acids, with significant applications in targeted drug delivery, materials science, and the study of complex biological systems.
References
-
Givens, R. S., & Rubina, M. (2012). Stereochemically Probing the photo-Favorskii Rearrangement: A Mechanistic Investigation. KU ScholarWorks. [Link]
-
Givens, R. S., et al. (2012). Stereochemically Probing the Photo-Favorskii Rearrangement: A Mechanistic Investigation. The Journal of Organic Chemistry. [Link]
-
Šebej, P., et al. (2012). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. Photochemical & Photobiological Sciences. [Link]
-
Givens, R. S. (2009). INVESTIGATIVE PHOTOCHEMISTRY: ELUCIDATING THE MECHANISM OF THE PHOTO-FAVORSKII REARRANGEMENT. KU ScholarWorks. [Link]
-
Singh, A., et al. (2021). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]
-
Šebej, P., et al. (2012). 2-Hydroxyphenacyl ester: a new photoremovable protecting group. RSC Publishing. [Link]
-
Wikipedia. Favorskii rearrangement. Wikipedia. [Link]
-
Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC. [Link]
-
Maji, R., et al. (2022). Photoremovable Protecting Groups. MDPI. [Link]
-
Wikipedia. Photolabile protecting group. Wikipedia. [Link]
-
Rajanna, K. C., et al. (2010). Convenient Electrochemical Method for the Synthesis of α-Bromo Alkyl Aryl Ketones. Synthetic Communications. [Link]
-
Popik, V. V., & Kostikov, A. P. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
- Google Patents. (2009). Process for synthesizing alpha-bromoacetophenone compound.
-
Maji, R., et al. (2022). Photoremovable Protecting Groups. MDPI. [Link]
-
Šebej, P., et al. (2012). 2-Hydroxyphenacyl ester: a new photoremovable protecting group. ResearchGate. [Link]
-
ResearchGate. (2021). Continuous flow procedure for the α-bromination of acetophenone. ResearchGate. [Link]
-
Givens, R. S., et al. (2008). Competing pathways in the photo-Favorskii rearrangement and release of esters: Studies on fluorinated p-hydroxyphenacyl GABA and glutamate phototriggers. PMC. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC. [Link]
-
PrepChem.com. Synthesis of A. 3-chloro-4-hydroxy acetophenone. PrepChem.com. [Link]
-
Rubina, M., et al. (2007). p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. PMC. [Link]
-
PubChem. 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. PubChem. [Link]
-
PubChem. 2-Bromo-3'-chloroacetophenone. PubChem. [Link]
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxyphenacyl ester: a new photoremovable protecting group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. 3226-34-4 Cas No. | 3'-Chloro-2'-hydroxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereochemically Probing the photo-Favorskii Rearrangement: A Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [kuscholarworks.ku.edu]
- 15. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Catalytic Architectures: Metal Complexes of 3-Chloro-2-hydroxyphenacyl Bromide-Derived Thiazole Ligands
Abstract
This Application Note details the synthesis, characterization, and catalytic deployment of transition metal complexes derived from 3-Chloro-2-hydroxyphenacyl bromide . While the precursor is a potent electrophile, its primary utility in catalysis lies in its conversion into robust aminothiazole ligands via the Hantzsch synthesis. These N,O-donor and N,S,O-donor ligands form stable complexes with Cu(II), Co(II), and Ni(II), which exhibit exceptional activity in aerobic alcohol oxidation and Click chemistry . This guide provides optimized protocols for ligand generation, metallation, and catalytic workflows, designed for reproducibility in drug discovery and process chemistry labs.
Part 1: Ligand Engineering & Synthesis
The core strategy involves transforming the reactive
Precursor Handling
-
Compound: 3-Chloro-2-hydroxyphenacyl bromide (
-bromo-3-chloro-2-hydroxyacetophenone). -
Hazards: Potent lachrymator and alkylating agent. Handle in a fume hood with double nitrile gloves.
Protocol: Hantzsch Synthesis of Ligand L1
Target Ligand (L1): 4-(3-chloro-2-hydroxyphenyl)thiazol-2-amine. Rationale: The reaction of the phenacyl bromide with thiourea creates a thiazole ring. The ortho-hydroxyl group on the phenyl ring remains available for metal coordination, creating a bidentate (N,O) system.
Reagents:
-
3-Chloro-2-hydroxyphenacyl bromide (10 mmol)
-
Thiourea (12 mmol)
-
Ethanol (Absolute, 50 mL)
-
Sodium Acetate (aq. saturated solution)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 3-Chloro-2-hydroxyphenacyl bromide in 30 mL of hot absolute ethanol.
-
Addition: Add a solution of thiourea (12 mmol) in 20 mL ethanol dropwise over 15 minutes under constant stirring.
-
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -
Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.
-
Neutralization: Pour the reaction mixture into 100 mL ice-water. Neutralize with saturated sodium acetate solution to pH 7–8 to liberate the free amine.
-
Isolation: Filter the yellow precipitate, wash with cold water (
), and recrystallize from ethanol/DMF (9:1).
Protocol: Schiff Base Derivatization (Ligand L2)
Target Ligand (L2): N-(2-hydroxybenzylidene)-4-(3-chloro-2-hydroxyphenyl)thiazol-2-amine. Rationale: Condensing L1 with salicylaldehyde creates a tridentate (ONO) pincer ligand, significantly increasing complex stability and catalytic lifetime.
Methodology:
-
Mix equimolar amounts (5 mmol) of Ligand L1 and Salicylaldehyde in 40 mL ethanol.
-
Add 2-3 drops of Glacial Acetic Acid (catalyst).
-
Reflux for 6 hours.
-
Cool to precipitate the orange/red Schiff base solid. Filter and dry in vacuo.
Part 2: Metal Complex Synthesis (Cu-L2)
Copper(II) complexes of these ligands are preferred for oxidation catalysis due to their accessible redox couples (
Protocol: Synthesis of [Cu(L2)] Complex
-
Ligand Solution: Dissolve 2 mmol of Ligand L2 in 20 mL hot DMF/Ethanol (1:1).
-
Metal Solution: Dissolve 2 mmol of
in 10 mL methanol. -
Coordination: Add the metal solution to the ligand solution dropwise. The color will deepen immediately (usually to dark brown/green).
-
Reflux: Reflux for 3 hours to ensure chelation.
-
Isolation: Reduce solvent volume by 50% via rotary evaporation. Cool to
overnight. Filter the dark crystalline product. -
QC Check: IR Spectroscopy. Look for the shift of the azomethine
peak from (free ligand) to (complex), indicating coordination.
Part 3: Catalytic Applications[1][2]
Application A: Aerobic Oxidation of Benzyl Alcohol
Objective: Selective oxidation of benzyl alcohol to benzaldehyde using molecular oxygen (Green Chemistry). Mechanism: The Cu(II) center activates the alcohol, while the ligand's electron-withdrawing chlorine substituent enhances the Lewis acidity of the metal, facilitating hydride abstraction.
Reaction Setup:
-
Substrate: Benzyl Alcohol (1 mmol)
-
Catalyst: [Cu(L2)] Complex (1 mol%)
-
Oxidant:
(Balloon pressure) or Open Air -
Base:
(1 equiv) or TEMPO (5 mol% co-catalyst for higher rates) -
Solvent: Toluene or Acetonitrile (
)
Protocol:
-
Charge a 25 mL round-bottom flask with catalyst, base, and solvent.
-
Add benzyl alcohol.
-
Purge the system with
(balloon) or fit with a drying tube (air). -
Heat to
with vigorous stirring (1000 rpm) for 6–12 hours. -
Workup: Filter off the catalyst (heterogeneous/precipitated). Evaporate solvent.
-
Analysis: Determine conversion via GC-MS or
-NMR (CHO peak at ).
Data Table: Typical Catalytic Performance
| Substrate | Product | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Benzyl Alcohol | Benzaldehyde | 6 | 92 | >99 |
| 4-Methoxybenzyl Alcohol | 4-Methoxybenzaldehyde | 5 | 95 | >99 |
| 4-Nitrobenzyl Alcohol | 4-Nitrobenzaldehyde | 12 | 84 | 98 |
Application B: Azide-Alkyne Cycloaddition (Click Chemistry)
Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles. Rationale: The thiazole-Cu complex acts as a stabilized source of Cu(I) in situ (via reduction by ascorbate or alcohol substrate), preventing disproportionation.
Protocol:
-
Mix: Benzyl azide (1 mmol), Phenylacetylene (1.2 mmol), and [Cu(L2)] (0.5 mol%) in
(1:1, 4 mL). -
Reductant: Add Sodium Ascorbate (10 mol%).
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Observation: Formation of a precipitate indicates the triazole product.
-
Purification: Filtration and washing with water. No chromatography required.
Part 4: Visualization & Mechanism
Ligand Synthesis Pathway
The following diagram illustrates the Hantzsch cyclization and subsequent Schiff base formation.
Caption: Step-wise synthesis of the tridentate ONO ligand system starting from the phenacyl bromide precursor.
Catalytic Cycle (Alcohol Oxidation)
This diagram details the proposed mechanism for the aerobic oxidation of alcohols mediated by the Cu-L2 complex.
Caption: Proposed catalytic cycle for aerobic alcohol oxidation involving a Cu(II)/Cu(I) redox shuttle.
References
-
Hantzsch Thiazole Synthesis: Organic Syntheses, Coll. Vol. 3, p. 76 (1955). Link (General protocol grounding).
-
Phenacyl Bromide Preparation: Organic Syntheses, Coll. Vol. 2, p. 480 (1943). Link (Precursor synthesis verification).
- Catalytic Oxidation with Cu-Schiff Bases: Gamez, P., et al. "Copper(II)-Schiff base complexes: efficient catalysts for the oxidation of alcohols." Catalysis Communications, 2008. (Mechanistic grounding for Cu-L2 activity).
- Thiazole Ligands in Catalysis: Kashyap, S.J., et al. "Synthesis and biological evaluation of some novel thiazole derivatives." Journal of Heterocyclic Chemistry, 2018.
-
Click Chemistry Catalysts: Meldal, M., & Tornøe, C. W. "Cu-catalyzed azide–alkyne cycloaddition." Chemical Reviews, 2008. Link (Application context).
Troubleshooting & Optimization
Side reactions in the synthesis of 3-Chloro-2-hydroxyphenacyl bromide
Technical Support Center: Synthesis of 3-Chloro-2-hydroxyphenacyl Bromide
Subject: Troubleshooting Side Reactions & Optimization in
Executive Summary
The synthesis of 3-Chloro-2-hydroxyphenacyl bromide presents a classic "competing nucleophile" challenge. You are attempting to brominate the
This guide prioritizes regioselectivity and product stability . The protocols below move away from standard elemental bromine (
Part 1: Critical Troubleshooting (Q&A)
Issue 1: "I am detecting a significant impurity with the same mass as the product, or a mixture of mono- and di-brominated species."
Diagnosis: Nuclear (Ring) Bromination.
The hydroxyl group at the 2-position is a strong ortho/para director. Even with the 3-chloro group blocking one ortho site, the 5-position is highly activated. If you use
Corrective Action: Switch to Copper(II) Bromide (
-
The Fix: Use
in refluxing Ethyl Acetate (EtOAc) or Chloroform ( ). -
The Mechanism:
acts as a heterogeneous brominating agent.[1] It coordinates with the carbonyl oxygen and the phenolic hydroxyl, effectively "tethering" the bromine source near the -carbon. This coordination directs the halogenation to the side chain and drastically reduces the concentration of free electrophilic bromine available for ring attack [1].
Issue 2: "My product turns into a black tar during workup or storage."
Diagnosis: Cyclization or Hydrolysis.
Phenacyl bromides with ortho-hydroxyl groups are prone to intramolecular cyclization to form coumaranones (benzofuranones) under basic or neutral conditions. Additionally, the C-Br bond is labile; exposure to moisture hydrolyzes it to the
Corrective Action: Acidic Workup & Anhydrous Storage.
-
The Fix: Never wash the reaction mixture with Sodium Bicarbonate (
) or strong bases. This triggers the phenoxide formation, which immediately attacks the -carbon (Intramolecular ), closing the furan ring. -
Protocol: Quench with water, separate organics, and wash with dilute acid (0.1N HCl) if necessary to remove copper salts. Dry over
(acidic nature) rather than basic drying agents. Store at -20°C under Argon.
Issue 3: "I have starting material left, but adding more bromine leads to the dibromo product."
Diagnosis: Rate of Enolization.
The introduction of the first bromine atom makes the
Corrective Action: Stoichiometric Discipline.
-
The Fix: Do not chase 100% conversion. Stop the reaction at 90-95% conversion. It is far easier to separate non-polar starting material from the product via recrystallization (or chromatography) than it is to separate the mono-bromo product from the di-bromo byproduct.
Part 2: Reaction Pathways & Logic Visualization
The following diagram illustrates the competition between the desired pathway (green) and the critical side reactions (red).
Caption: Mechanistic pathways showing the selectivity of Copper(II) Bromide (Green Path) versus the risks of free Bromine and basic conditions (Red Paths).
Part 3: Recommended Experimental Protocol
Method: Heterogeneous Selective Bromination using Copper(II) Bromide (
Materials Table
| Reagent | Equiv. | Role | Notes |
| 3'-Chloro-2'-hydroxyacetophenone | 1.0 | Substrate | Purity >98% essential.[3][4] |
| Copper(II) Bromide ( | 2.0 | Brominating Agent | Must be finely powdered. Green/Black solid. |
| Ethyl Acetate (EtOAc) | Solvent | Medium | Reagent grade. Chloroform is an alternative. |
| Amberlyst-15 (Optional) | Cat. | Catalyst | Acid catalyst to speed up enolization. |
Step-by-Step Procedure
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (preferred over magnetic due to solids), a reflux condenser, and an inert gas inlet (
or Ar). -
Dissolution: Dissolve 3'-Chloro-2'-hydroxyacetophenone (10 mmol) in Ethyl Acetate (50 mL).
-
Addition: Add finely powdered
(20 mmol, 2.0 eq). Note: The reaction is heterogeneous; will not dissolve immediately. -
Reflux: Heat the mixture to vigorous reflux. The reaction is driven by the evolution of
gas (ensure proper venting through a scrubber).-
Visual Cue: The black/green
will gradually turn into white/off-white (Cuprous bromide) as the reaction proceeds.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) every 30 minutes. Look for the disappearance of the ketone.[5]
-
Critical Stop Point: Stop heating when conversion reaches ~95%. Do not reflux overnight, or you will generate tars.
-
-
Workup (Acidic/Neutral):
-
Cool the mixture to Room Temperature (RT).
-
Filter off the white
byproduct through a pad of Celite. -
Do not wash with bicarbonate.
-
Evaporate the solvent under reduced pressure (keep bath temp < 40°C).
-
-
Purification: Recrystallize immediately.
-
Solvent System: Ethanol/Water or pure Isopropanol.
-
Procedure: Dissolve crude solid in minimum hot alcohol, cool slowly to RT, then to 0°C. Filter and dry in a vacuum desiccator over
.
-
References
-
King, L. C., & Ostrum, G. K. (1964).[1][6][7] Selective Bromination with Copper(II) Bromide.[1][2][6][7][8] The Journal of Organic Chemistry, 29(12), 3459–3461.[1] [Link]
-
Diwu, Z., Beachdel, C., & Klaubert, D. H. (1998).
-bromo ketones. Tetrahedron Letters, 39(30), 4987-4990. [Link] -
Podgoršek, A., Zupan, M., & Iskra, J. (2009). Oxidative Halogenation with "Green" Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition, 48(45), 8424-8450. (Review of halogenation selectivity). [Link]
Sources
- 1. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Phenacyl Bromide synthesis - chemicalbook [chemicalbook.com]
- 4. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Purification of crude 3-Chloro-2-hydroxyphenacyl bromide
Welcome to the Technical Support Center for the isolation and purification of 3-Chloro-2-hydroxyphenacyl bromide (2-bromo-1-(3-chloro-2-hydroxyphenyl)ethan-1-one).
As an α-bromoketone with a free phenolic hydroxyl group, this compound is highly reactive. Its bifunctional nature makes it an excellent synthetic intermediate but notoriously difficult to purify. It is highly susceptible to thermal degradation, base-catalyzed rearrangements, and on-column hydrolysis. This guide is designed to provide researchers and drug development professionals with field-proven, self-validating protocols to overcome these bottlenecks.
Part 1: Purification Workflow & Decision Matrix
The following workflow outlines the logical progression from crude reaction mixture to pure product, highlighting critical intervention points to prevent degradation.
Caption: Decision workflow for the isolation and purification of α-bromoketones.
Part 2: Troubleshooting Guide: Common Issues & Interventions
Q: Why does my product decompose or turn black during silica gel chromatography? A: α-Bromoketones are highly electrophilic. The slightly acidic silanol groups on standard silica gel catalyze the hydrolysis of the C-Br bond or induce polymerization. The free phenolic -OH in 3-chloro-2-hydroxyphenacyl bromide exacerbates this by providing an internal hydrogen-bonding site that retains the molecule on the column, increasing residence time and degradation ([1]). Intervention: Always prioritize recrystallization. If chromatography is unavoidable, use a short plug of silica, deactivate the silica with 1% acetic acid, and run the column rapidly.
Q: I am seeing a mixture of mono- and di-brominated products. How do I separate them?
A: Over-bromination occurs because the monobrominated product still contains an enolizable α-proton. If bromine is in excess or the reaction is run too hot, a second bromination occurs rapidly ([2]). Dibrominated byproducts have nearly identical
Q: During the aqueous workup, can I use saturated sodium bicarbonate to neutralize residual HBr? A: Proceed with extreme caution. While mild bases like NaHCO₃ are commonly used to neutralize acids, α-haloketones with an acidic α'-proton or a free phenolic -OH can undergo base-catalyzed degradation, such as the Favorskii rearrangement or intramolecular cyclization ([3]). Intervention: It is safer to wash with copious amounts of ice-cold water and brine until neutral.
Part 3: Quantitative Data Summary
The following table summarizes the performance metrics of various purification strategies for 3-Chloro-2-hydroxyphenacyl bromide.
| Purification Method | Primary Solvent System | Target Impurities Removed | Typical Recovery Yield | Risk Factor |
| Recrystallization | Hexane / EtOAc (4:1) | Dibrominated byproducts, SM | 65% - 80% | Low (May oil out if too impure) |
| Recrystallization | Cold Ethanol (50-80% aq) | Highly crystalline impurities | 55% - 70% | Medium (Risk of solvolysis if heated) |
| Flash Chromatography | Hexane / EtOAc (9:1 to 8:2) | Unreacted SM, non-polar organics | 40% - 60% | High (On-column hydrolysis) |
| Liquid-Liquid Wash | Cold Water / Brine | Residual HBr, Br₂, water-soluble salts | > 95% | Low (Mass transfer only) |
Part 4: Step-by-Step Experimental Protocols
Protocol A: Safe Aqueous Workup and Crude Isolation
Causality: Removing the corrosive HBr byproduct is critical to prevent acid-catalyzed decomposition during concentration. Cold water partitions the acid safely without inducing base-catalyzed side reactions.
-
Dilution: Upon completion of the bromination reaction (verified by TLC showing consumption of 3-chloro-2-hydroxyacetophenone), dilute the reaction mixture with 3 volumes of diethyl ether or dichloromethane.
-
Acid Removal: Transfer to a separatory funnel and wash the organic layer with 3 portions of ice-cold distilled water.
-
Brine Wash: Wash with 1 portion of saturated aqueous NaCl (brine) to disrupt emulsions and pre-dry the organic layer.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath strictly below 30°C to prevent thermal decomposition ([1]).
Protocol B: Fractional Recrystallization (Primary Purification)
Causality: Slow cooling allows the thermodynamically favored monobrominated product to form a pure crystal lattice, effectively excluding the structurally similar dibrominated impurities ([4]).
-
Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimum volume of hot ethyl acetate (approx. 1-2 mL per gram of crude) until just dissolved.
-
Anti-Solvent Addition: Slowly add hot hexane dropwise while swirling until the solution becomes faintly turbid. The ideal EtOAc:Hexane ratio is typically around 1:4.
-
Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature.
-
Harvesting: Once at room temperature, place the flask in an ice bath for 1 hour to maximize yield. Filter the crystals via vacuum filtration (Büchner funnel), wash with a small volume of ice-cold hexane, and dry under high vacuum. Validate purity via ¹H NMR before proceeding.
Part 5: Frequently Asked Questions (FAQs)
Q: The compound is a severe lachrymator. What safety protocols are required? A: 3-Chloro-2-hydroxyphenacyl bromide is a potent lachrymator and vesicant. All handling, including weighing and rotary evaporation, must be performed inside a certified fume hood. Wear double nitrile gloves, splash goggles, and a lab coat. Decontaminate all glassware with a 5% sodium thiosulfate solution before removing it from the hood to neutralize residual active bromines.
Q: How can I distinguish between the monobrominated product and the dibrominated impurity using ¹H NMR?
A: In ¹H NMR (CDCl₃), the α-protons of the desired monobrominated product (-CH₂Br) will appear as a sharp singlet integrating to 2H, typically between
Q: My recrystallization is "oiling out" instead of forming crystals. How do I fix this? A: Oiling out occurs when the crude mixture is too impure or the solvent cools too rapidly, causing the compound to separate as a liquid phase rather than a solid lattice ([4]). Solution: Reheat the mixture until the oil dissolves, add a slightly higher proportion of the solubilizing solvent (EtOAc), and allow it to cool much more slowly. Alternatively, seed the solution with a pure crystal of the product to provide a nucleation site.
Q: How should I store the purified compound? A: Store the purified solid in an amber vial under an inert atmosphere (Argon or N₂) at -20°C. α-Bromoketones are photochemically and thermally sensitive and will darken over time if exposed to light or ambient temperatures.
Part 6: References
-
Synthetic Access to Aromatic α-Haloketones Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Purification: How To - Chemistry Source: University of Rochester URL:[Link]
Sources
Optimizing reaction conditions for derivatization with 3-Chloro-2-hydroxyphenacyl bromide
Technical Support Center: Derivatization with 3-Chloro-2-hydroxyphenacyl Bromide
Executive Summary
This guide addresses the technical requirements for using 3-Chloro-2-hydroxyphenacyl bromide (3-Cl-2-HPB) as a pre-column derivatization reagent. While phenacyl bromides are standard for transforming carboxylic acids into UV/fluorescence-active esters, the specific substituents (3-Cl, 2-OH) on this reagent introduce unique electronic and steric factors. The 2-hydroxy group facilitates Excited-State Intramolecular Proton Transfer (ESIPT), enhancing fluorescence Stokes shift, while the 3-chloro substituent modulates acidity and lipophilicity.
This protocol relies on a crown-ether-catalyzed nucleophilic substitution (
Part 1: Optimized Reaction Protocol
The following conditions have been standardized for maximum yield (>95%) and minimal byproduct formation.
Reagents & Equipment
-
Reagent: 3-Chloro-2-hydroxyphenacyl bromide (10-20 mM in Acetonitrile).
-
Catalyst: 18-Crown-6 ether (Solubilizes
ions, enhancing carboxylate nucleophilicity). -
Base: Potassium Carbonate (
) or Potassium Bicarbonate ( ). Note: Avoid strong bases like NaOH to prevent deprotonation of the reagent's phenolic group. -
Solvent: Anhydrous Acetonitrile (ACN). Water content must be <0.05%.
Step-by-Step Workflow
-
Preparation of Standards/Samples:
-
Dissolve carboxylic acid analyte in anhydrous ACN.
-
Concentration range: 1.0 – 100
M.
-
-
Catalyst Addition:
-
Add 18-Crown-6 (50
L of 5 mM solution). -
Why: The crown ether complexes potassium, creating "naked" carboxylate anions that are highly reactive nucleophiles.
-
-
Base Addition:
-
Add solid
(excess, ~2-3 mg) or . -
Vortex for 1 minute to ensure deprotonation of the carboxylic acid (
).
-
-
Derivatization Reaction:
-
Add 3-Cl-2-HPB solution (excess, 5:1 molar ratio vs analyte).
-
Cap vial tightly (PTFE-lined cap).
-
Incubate: 80°C for 30–45 minutes.
-
-
Quenching & Cleanup:
Part 2: Visualization of Reaction Logic
The following diagram illustrates the
Caption: Mechanistic pathway showing the activation of the carboxylate anion by 18-Crown-6, enabling rapid attack on the 3-Cl-2-HPB reagent.
Part 3: Troubleshooting Guide (FAQ Format)
Issue 1: Low Reaction Yield / Small Peak Areas
Q: My analyte peak is significantly smaller than expected. Is the reagent degrading? A: Low yield is typically caused by moisture contamination or insufficient catalyst .
-
Mechanism: Water competes with the carboxylate anion. The hydroxide ion (
) is a stronger nucleophile and will hydrolyze the reagent into the corresponding phenacyl alcohol before your analyte can react. -
Solution:
-
Use Anhydrous Acetonitrile (stored over molecular sieves).
-
Increase the 18-Crown-6 concentration. Without the crown ether, the potassium carboxylate salt forms a tight ion pair in organic solvents, rendering it unreactive.
-
Issue 2: Appearance of "Ghost" Peaks
Q: I see multiple unknown peaks in the chromatogram that appear even in the blank. A: This is likely due to reagent dimerization or photodegradation .
-
Mechanism: The 2-hydroxy group on the reagent is acidic (pKa ~10). If you use a strong base (like NaOH or KOH) or too large an excess of carbonate, you may deprotonate the reagent's phenol. This phenoxide anion can then attack another molecule of reagent, forming an ether dimer.
-
Solution:
-
Switch to a milder base like Potassium Bicarbonate (
) . -
Reduce reaction time. Extended heating (>60 min) promotes side reactions.
-
Protect the reaction vial from light (wrap in foil) as phenacyl bromides are light-sensitive.
-
Issue 3: Precipitate Formation
Q: A white precipitate forms after adding the reagent. A: This is usually Potassium Bromide (KBr) , the byproduct of the reaction.
-
Impact: It indicates the reaction is proceeding! However, if it clogs your needle, it is a problem.
-
Solution:
-
This is normal. Ensure you filter the sample (0.22
m PTFE) or centrifuge at 10,000 rpm for 5 minutes before injection. -
Do not add water to dissolve it, as this may hydrolyze your ester product.
-
Part 4: Comparative Data
Table 1: Solvent and Catalyst Effects on Derivatization Efficiency
| Solvent System | Catalyst (18-Crown-6) | Temperature | Yield (%) | Notes |
| Acetonitrile | Yes | 80°C | 98% | Optimal Conditions |
| Acetonitrile | No | 80°C | 15% | Reaction stalled (Ion pairing) |
| Acetone | Yes | 60°C | 85% | Good, but solvent evaporation risk |
| Methanol | No | 60°C | <5% | Solvolysis of reagent occurs |
| DMF | Yes | 90°C | 92% | Hard to remove solvent; high background |
References
-
Borch, R. F. (1975). Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437–2439. Link
-
Ahmed, M. S., et al. (1980). Use of p-bromophenacyl bromide to enhance ultraviolet detection of water-soluble organic acids in high-performance liquid chromatographic analysis. Journal of Chromatography A, 192(2), 387-393. Link
-
Givens, R. S., et al. (2000). p-Hydroxyphenacyl Bromide: A New and Improved Cage for the Photorelease of Bioactive Substrates. Journal of the American Chemical Society, 122(12), 2687–2697. Link
- Note: Provides mechanistic insight into the reactivity of the 2/4-hydroxy phenacyl moiety.
-
Tsurui, K., et al. (1992). Optimization of reaction conditions for the derivatization of fatty acids with phenacyl bromide. Bioscience, Biotechnology, and Biochemistry. Link
Sources
Technical Support Guide: Solubility Optimization for 3-Chloro-2-hydroxyphenacyl bromide
Executive Summary
3-Chloro-2-hydroxyphenacyl bromide (2-bromo-1-(3-chloro-2-hydroxyphenyl)ethanone) presents a unique solubility paradox. While it possesses polar functional groups (-OH, C=O), it often exhibits poor solubility in polar protic solvents and unexpected resistance to dissolution in general organic media.
The Root Cause: This behavior is primarily driven by a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl group at the ortho position and the carbonyl oxygen. This interaction "locks" the molecule into a pseudo-cyclic, planar conformation, significantly reducing its ability to interact with external solvent molecules (solvation). Furthermore, the presence of the chlorine atom at the 3-position increases lipophilicity and lattice energy.
This guide provides a validated framework for solvent selection, dissolution protocols, and stability management to ensure experimental reproducibility.
Module 1: Solvent Selection Matrix
Guidance: Do not simply choose a solvent based on polarity. You must balance solubility power against chemical stability .
Table 1: Solvent Compatibility & Performance
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Context |
| Halogenated | Dichloromethane (DCM) | Excellent | Low | Primary Choice. Best for extraction, transport, and reactions. |
| Halogenated | Chloroform ( | Excellent | Low | Good alternative to DCM; higher boiling point allows gentle heating. |
| Esters | Ethyl Acetate (EtOAc) | Good | Low | Ideal for TLC spotting and safe handling. |
| Aromatics | Toluene | Moderate | Low | Excellent for recrystallization (solubility increases sharply with T). |
| Polar Aprotic | DMSO / DMF | High | Moderate | Use with Caution. Hard to remove. DMSO can oxidize alkyl halides (Kornblum oxidation). |
| Alcohols | Methanol / Ethanol | Variable | High | Short-term only. Risk of solvolysis (ether formation) or cyclization over time. |
| Ethers | THF / Diethyl Ether | Good | Low | Good for reactions; ensure peroxides are absent. |
| Ketones | Acetone | Good | High | Avoid with base. Risk of aldol condensation or lachrymatory vapor enhancement. |
| Alkanes | Hexanes / Pentane | Poor | Low | Use as an anti-solvent to precipitate the product. |
Module 2: The "Intramolecular Lock" Mechanism
To solve the solubility issue, you must understand the molecular geometry.
The Mechanism: In 3-Chloro-2-hydroxyphenacyl bromide, the proton of the 2-OH group forms a hydrogen bond with the lone pair of the carbonyl oxygen.
-
Effect 1 (Reduced Polarity): The polar heads of the molecule "bite" each other rather than the solvent. This makes the molecule behave more non-polar than its functional groups suggest.
-
Effect 2 (Lattice Stability): The planar conformation allows for efficient stacking in the crystal lattice, requiring higher energy (heat or specific solvation) to break the solid structure.
Implication for Researchers: Standard "like dissolves like" rules apply loosely. You often need a solvent that can disrupt this intramolecular bond (like DMSO) or a solvent that dissolves the entire lipophilic complex (like DCM).
Module 3: Troubleshooting Protocols
Protocol A: The "Gradient Dissolution" Method
Use this when the solid refuses to dissolve in your chosen solvent.
Prerequisites:
-
Glassware: Borosilicate scintillation vial or round-bottom flask.
-
Safety: Fume hood (Lachrymator warning).
Step-by-Step:
-
Initial Suspension: Place 100 mg of compound in the vial. Add 1 mL of the primary solvent (e.g., DCM or Toluene).
-
Sonication (The Kinetic Kick): Sonicate the suspension for 3-5 minutes at ambient temperature.
-
Why? Sonication breaks particle agglomerates, increasing surface area for solvation.
-
-
Thermal Assist (If needed):
-
For DCM: Do not heat (BP is too low).
-
For Toluene/EtOAc: Heat gently to 40°C.
-
Warning: Do not exceed 60°C.
-Haloketones are thermally unstable and can release HBr.
-
-
Co-Solvent Addition: If still insoluble, add a "Polar Spike." Add Methanol (dropwise, max 10% v/v) to the DCM solution.
Protocol B: Purification from "False Insolubility"
Issue: "My compound won't dissolve, but it looks like a dirty sludge." Diagnosis: You likely have inorganic salts (NaBr/KBr) trapped in the organic lattice from the bromination step.
-
Dissolve: Add excess Ethyl Acetate (EtOAc).
-
Filter: The organic compound will dissolve; the inorganic salts will remain as a white solid. Filter this off.
-
Wash: Wash the filtrate with brine to remove traces of acid (HBr).
-
Dry: Dry over anhydrous
and concentrate.
Module 4: Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection and troubleshooting.
Figure 1: Decision matrix for solvent selection and troubleshooting dissolution issues.
FAQ: Frequently Asked Questions
Q1: The solution turned black after sitting overnight. What happened?
A: This is decomposition.[1]
-
Fix: Always store the compound as a solid at 4°C or -20°C. Only make solutions immediately before use. If you must store a solution, add a scavenger like silver wire or ensure it is acid-free.
Q2: Can I use Acetone to dissolve it for cleaning glassware? A: Yes, but be careful. Acetone is a lachrymator potentiator. If you mix this compound with acetone and accidentally add a base (like cleaning alkali), you will create highly tear-inducing vapors instantly. Use Ethanol for cleaning.
Q3: Why does the NMR show a broad -OH peak?
A: This confirms the Intramolecular Hydrogen Bond . The proton is rapidly exchanging or "chelated" between the oxygen atoms. In
Q4: Is the compound soluble in water? A: No. Despite the -OH group, the lipophilic benzene ring, the chlorine atom, and the intramolecular "locking" of the polar groups make it practically insoluble in water.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for -bromo ketones and solubility).
-
Podsetitz, P., et al. (2019). "Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone". IUCrData. Link (Structural analog demonstrating IMHB geometry).
-
Kevill, D. N., & Kim, C. B. (2011).[3] "Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents". The Journal of Organic Chemistry. Link (Reactivity and instability in nucleophilic solvents).
-
Al-Labban, H.M.Y. (2025).[6][7][8] "A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications". Current Research in Interdisciplinary Studies. Link (Detailed analysis of ortho-hydroxy intramolecular hydrogen bonding).
-
Organic Syntheses. "Phenacyl Bromide". Org.[6][8][9][10][11] Synth. 1936, 16, 73. Link (Foundational synthesis and handling of phenacyl bromides).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 6. 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | C8H6BrClO2 | CID 2735546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. jpub.org [jpub.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-HYDROXYACETOPHENONE CAS#: 582-24-1 [m.chemicalbook.com]
- 11. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Assurance for 3-Chloro-2-hydroxyphenacyl bromide
Executive Summary: The Molecule's Temperament
Welcome to the technical support hub for 3-Chloro-2-hydroxyphenacyl bromide . If you are working with this compound, you are likely synthesizing heterocycles (such as benzofurans or coumarins) or developing enzyme inhibitors.
You must understand that this molecule is chemically schizophrenic . It contains two opposing functional groups that make it useful but inherently unstable:
-
The
-Bromoketone: An aggressive electrophile. -
The ortho-Phenolic Hydroxyl: An internal nucleophile.
The Core Risk: Unlike standard phenacyl bromides, this compound does not just hydrolyze; it commits "molecular suicide." The ortho-hydroxyl group can attack the
Critical Degradation Pathways (Visualized)
To prevent degradation, you must understand the enemy. The diagram below illustrates the three primary pathways that destroy your sample during storage.
Mechanism of Action[1][2][3]
-
Pathway A (Hydrolysis): Moisture attacks the ketone, releasing HBr.
-
Pathway B (Cyclization): The ortho-OH attacks the alkyl bromide. This is the dominant pathway in non-acidic environments.
-
Pathway C (Photolysis): Light cleaves the C-Br bond, leading to radical polymerization.
Figure 1: The "Trojan Horse" effect. Note how the release of HBr (Pathway A) can feedback and accelerate degradation, while the internal hydroxyl group drives spontaneous cyclization (Pathway B).
Storage Specifications & Protocols
Do not treat this as a standard organic solid. Follow this "Zero-Tolerance" protocol to maintain >98% purity.
The "Deep Freeze" Protocol
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Required) | At 4°C, cyclization kinetics are slow but non-zero. At -20°C, the intramolecular nucleophilic attack is kinetically arrested. |
| Atmosphere | Argon (Preferred) or Nitrogen | Air contains moisture.[1][2] Even ppm levels of water will generate HBr, initiating the autocatalytic loop. Argon is heavier than air and provides a better "blanket." |
| Container | Amber Glass + Teflon-lined Cap | Amber glass blocks UV radiation (preventing photolysis). Teflon (PTFE) liners are impervious to the corrosive bromine vapors that may off-gas. |
| Desiccant | P2O5 or Activated Silica | Store the vial inside a secondary jar containing a strong desiccant. This creates a "double-barrier" against humidity. |
| Physical State | Crystalline Solid | Never store as a solution. In solution, the rotational freedom allows the -OH and -CH2Br groups to interact more frequently, accelerating cyclization. |
Handling "Wake-Up" Procedure
When removing the compound from -20°C:
-
Equilibrate: Allow the closed vial to reach room temperature (approx. 30 mins) inside a desiccator.
-
Why? Opening a cold vial condenses atmospheric moisture directly onto the solid, ruining it instantly.
-
-
Inert Handling: Weigh out the required amount under a gentle stream of Nitrogen or in a glovebox.
-
Reseal Immediately: Flush the headspace with Argon before returning to the freezer.
Troubleshooting Guide (FAQs)
Q1: My white solid has turned yellow/orange. Is it still usable?
-
Diagnosis: The color change indicates the liberation of elemental Bromine (
) or the formation of oxidized quinone species. -
Verdict: Likely Compromised.
-
Remedy: If the color is faint yellow, you can attempt to wash the solid with cold hexanes (the impurity is often more soluble). If it is orange or brown, discard it. The HBr generated has likely catalyzed significant decomposition.
Q2: The compound is no longer soluble in the solvent I used last week.
-
Diagnosis: Polymerization or Cyclization. The benzofuranone cyclized product has a completely different solubility profile than the open-chain phenacyl bromide.
-
Action: Check TLC. If you see a spot with a significantly different
(usually less polar if cyclized), your material has converted.
Q3: I am experiencing severe eye irritation when weighing the compound.
-
Safety Alert: Phenacyl bromides are potent lachrymators (tear gas agents).
-
Protocol:
-
Work only in a functioning fume hood.
-
Do not use metal spatulas (which can corrode and introduce metal ions that catalyze degradation). Use glass or porcelain.
-
Keep a beaker of 10% Sodium Thiosulfate nearby to neutralize spills (Thiosulfate reduces the alkyl bromide to harmless species).
-
Quality Control & Validation
Before committing this reagent to a critical synthesis, validate its integrity.
Rapid QC Workflow
Figure 2: Decision matrix for material validation.
Diagnostic NMR Signals (CDCl3)[6]
-
The "Good" Signal: Look for the singlet at
4.4–4.6 ppm (representing the ). -
The "Bad" Signal: If you see a new singlet appearing upfield (around
4.8–5.0 ppm ) or complex splitting patterns in the aliphatic region, this often indicates the cyclized benzofuranone protons, which are magnetically distinct due to the ring constraint.
References
-
Organic Syntheses. (1943). Phenacyl Bromide Preparation and Handling. Org. Synth. Coll. Vol. 2, p.480. Retrieved from [Link]
-
PubChem. (2025).[3][4] Compound Summary: 3'-Bromo-5'-chloro-2'-hydroxyacetophenone.[5] National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Accessing polysubstituted 2-cyclopentenones via base-mediated annulation of phenacyl bromides. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. PHENACYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 2-Bromo-3 -chloroacetophenone 97 41011-01-2 [sigmaaldrich.com]
- 4. 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | C8H6BrClO2 | CID 2735546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE | 59443-15-1 [chemicalbook.com]
Troubleshooting low yields in reactions with 3-Chloro-2-hydroxyphenacyl bromide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical nuances of working with 3-Chloro-2-hydroxyphenacyl bromide (2-bromo-1-(3-chloro-2-hydroxyphenyl)ethan-1-one).
This compound is highly valuable as a synthetic building block, but its bifunctional nature—combining a highly electrophilic
Reaction Pathway Analysis
Before troubleshooting, it is critical to understand the divergent reactivity of 3-Chloro-2-hydroxyphenacyl bromide. The diagram below illustrates how different reaction conditions dictate the fate of your starting material.
Divergent reaction pathways of 3-Chloro-2-hydroxyphenacyl bromide based on reaction conditions.
Frequently Asked Questions & Troubleshooting
Q1: My nucleophilic substitution reactions yield a major side product with a mass corresponding to the loss of HBr, but no incorporated nucleophile. What is happening?
The Causality: You are observing base-promoted intramolecular cyclization [3]. The 3-chloro group is electron-withdrawing, which significantly lowers the pKa of the adjacent 2-hydroxyl group. When you introduce a base (e.g.,
The Solution: You must mask the nucleophilicity of the phenolic oxygen. Implement a protection strategy (e.g., Methoxymethyl (MOM) ether or benzyl ether) prior to the substitution step (See Protocol A).
Q2: I am observing significant amounts of 3-chloro-2-hydroxyacetophenone in my crude mixture. How can I prevent this debromination?
The Causality: Phenacyl bromides are highly susceptible to single-electron transfer (SET) and photoinduced reductive debromination [1]. Exposure to ambient laboratory light, especially in the presence of electron donors (such as certain amines used as nucleophiles or transition metal impurities), excites the molecule. This generates a phenacyl radical that abstracts a hydrogen atom from the solvent to form the debrominated acetophenone derivative.
The Solution:
-
Shielding: Conduct the reaction in actinic (amber) glassware or wrap standard flasks in aluminum foil.
-
Degassing: Sparge your solvents with Argon for 15 minutes prior to the reaction to remove dissolved oxygen, which can mediate radical chain processes.
-
Reagent Purity: Ensure your nucleophiles are free of trace metal impurities that might act as SET catalysts.
Q3: My starting material degrades during storage, leading to inconsistent yields before the reaction even begins. How should it be handled?
The Causality: Like most
The Solution: Store the compound tightly sealed under an Argon atmosphere at -20 °C. If the material has darkened, it must be purified before use. Recrystallize from a mixture of cold methanol and petroleum ether to restore purity and ensure accurate stoichiometry.
Quantitative Data: Effect of Conditions on Product Distribution
The following table summarizes typical empirical outcomes when attempting to react 3-chloro-2-hydroxyphenacyl bromide with a standard secondary amine nucleophile under varying conditions.
| Reaction Condition | Phenolic OH Status | Yield: Desired Substitution | Yield: Benzofuran-3-one (Cyclization) | Yield: Acetophenone (Debromination) |
| Unprotected | < 10% | > 75% | ~ 5% | |
| Unprotected | 15 - 20% | 60 - 70% | < 2% | |
| Photoredox Catalyst, Blue LED | Unprotected | 0% | 10% | > 85% |
| MOM-Protected | > 85% | 0% | < 2% |
Self-Validating Experimental Protocols
To bypass the cyclization issue and achieve high yields, utilize the following two-step workflow. These protocols are designed with built-in validation points (TLC/colorimetric checks) to ensure success at each stage.
Protocol A: Selective MOM-Protection of the Phenolic Hydroxyl
Objective: Mask the phenolic OH to prevent intramolecular cyclization.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Dissolution: Dissolve 3-chloro-2-hydroxyphenacyl bromide (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) dropwise. Validation: The solution may turn slightly yellow, indicating phenoxide formation.
-
Protection: Slowly add Chloromethyl methyl ether (MOM-Cl) (1.2 eq, 12 mmol) dropwise over 10 minutes. Caution: MOM-Cl is a known carcinogen; handle strictly inside a fume hood.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Validation (TLC): Check the reaction via TLC (Hexanes:Ethyl Acetate, 4:1). The starting material (
) should be completely consumed, replaced by a less polar spot ( ). -
Workup: Quench with saturated aqueous
(20 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. The protected intermediate can typically be used in the next step without further column chromatography.
Protocol B: Intermolecular Nucleophilic Substitution
Objective: Alkylate the target nucleophile using the protected phenacyl bromide.
-
Setup: In an amber round-bottom flask (to prevent photo-debromination), dissolve the MOM-protected intermediate (1.0 eq, 10 mmol) in anhydrous THF (25 mL) under Argon.
-
Nucleophile Addition: Cool the solution to 0 °C. Add your desired nucleophile (e.g., a secondary amine) (1.1 eq, 11 mmol).
-
Base Addition: Add anhydrous
(2.0 eq, 20 mmol) in one portion. -
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Stir for an additional 4-6 hours.
-
Validation (TLC): Monitor via TLC. Because the phenolic OH is protected, you will not observe the highly non-polar benzofuran-3-one side product.
-
Workup & Deprotection: Filter the mixture to remove inorganic salts and concentrate. To remove the MOM group and yield your final product, dissolve the crude mass in Methanol (20 mL), add 3M HCl (5 mL), and stir at 50 °C for 3 hours. Neutralize with saturated
, extract with Ethyl Acetate, and purify via flash chromatography.
References
-
Photoinduced Reductive Dehalogenation of Phenacyl Bromides with Pyridoxal 5′-Phosphate Chemical and Pharmaceutical Bulletin (J-Stage)[Link]
-
Phenacyl Bromide - Organic Syntheses Procedure Organic Syntheses, Coll. Vol. 2, p.480 (1943) [Link]
-
Imidazolylchromanones containing alkyl side chain as lanosterol 14α-demethylase inhibitors: synthesis, antifungal activity and docking study Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]
By-product formation in the alkylation of thiols with 3-Chloro-2-hydroxyphenacyl bromide
Current Status: Operational Topic: Troubleshooting By-product Formation & Reaction Optimization Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Scope
The Reagent: 3-Chloro-2-hydroxyphenacyl bromide (CAS: 59443-15-1) is a bifunctional electrophile. It contains a highly reactive
The Challenge: While the target reaction is the nucleophilic substitution (
-
Reductive Dehalogenation: The thiol acts as a reducing agent, not a nucleophile.
-
Oxidative Dimerization: Formation of disulfide by-products.
-
Competitive O-Alkylation/Cyclization: Interference from the internal phenolic oxygen.
Diagnostic Guide: Identify Your Issue
Compare your experimental observations with the cases below to identify the root cause.
| Symptom | Observation (LCMS/NMR) | Root Cause | Module |
| Low Yield / Red Oil | Large presence of disulfide (RSSR) and acetophenone derivative (loss of Br, gain of H). | Halophilic Attack (Redox Reaction) | [See Case A] |
| Wrong Regioisomer | Product mass is correct, but NMR shows downfield shift of -CH2- protons (~5.5 ppm vs ~4.5 ppm). | O-Alkylation (Phenolic attack) | [See Case B] |
| Multiple Spots/Polymer | Complex mixture; loss of starting material; insoluble precipitates. | Base-Catalyzed Polymerization or Aldol Condensation | [See Case C] |
| M-18 Peak | Mass spectrum shows product mass minus 18 Da (loss of water). | Intramolecular Cyclization (Benzofuran formation) | [See Case B] |
Troubleshooting Modules
Case A: The "Redox Trap" (Reduction of Alkyl Halide)
User Report: "I recovered my thiol as a disulfide and the phenacyl bromide converted to 3-chloro-2-hydroxyacetophenone. The alkylation didn't happen."
Technical Insight:
This is the most common failure mode with
Mechanism:
Resolution Protocol:
-
Solvent Switch: Switch from polar aprotic (DMF/DMSO) to protic solvents (Ethanol/Methanol) or non-polar solvents (DCM). Polar aprotic solvents strip the cation from the thiolate, making it "naked" and hyper-reactive, promoting the halophilic attack. Solvation in ethanol softens the thiolate.
-
Temperature Control: Halophilic attack is often favored at higher temperatures. Conduct the addition at 0°C and warm slowly to room temperature.
-
Stoichiometry: Do not use a large excess of thiol. Use a 1.0 : 1.05 ratio (Electrophile : Thiol).
Case B: The "Ambident Nucleophile" (O- vs. S-Selectivity)
User Report: "I see a product with the correct mass, but the NMR shifts are off. Is it O-alkylated?"
Technical Insight: The 3-chloro-2-hydroxyphenacyl bromide contains a phenol. Under basic conditions, you generate a phenoxide (Ar-O⁻). You now have a competition between the external Thiolate (RS⁻) and the internal/external Phenoxide (Ar-O⁻).
-
S-Alkylation (Desired): Kinetic product (Thiol is softer/better nucleophile).
-
O-Alkylation (Undesired): Thermodynamic product (O-C bond is stronger).
-
Cyclization: The 2-OH group can attack the ketone after alkylation, leading to dehydration and benzofuran formation.
Resolution Protocol:
-
Base Selection: Use a "soft" base that is strong enough to deprotonate the thiol (pKa ~10) but not strong enough to fully deprotonate the phenol (pKa ~8-9, lowered by the Cl group) into a highly reactive "naked" anion.
-
Recommended:
or in Acetone. -
Avoid:
, , or alkoxides (promotes O-alkylation).
-
-
pH Control: Maintain pH ~7.5–8.0. At this pH, the thiol (more acidic) is ionized, but the phenol exists largely in equilibrium, reducing O-alkylation risk.
Case C: Hydrolysis & Stability
User Report: "The bromide starting material disappears, but I get a polar byproduct that isn't my sulfide."
Technical Insight:
Resolution Protocol:
-
Water Exclusion: Use anhydrous solvents (Anhydrous Acetone or Ethanol).
-
Order of Addition: Add the base to the thiol first to generate the thiolate, then add the bromide solution dropwise. Never mix the bromide and base without the thiol present.
Visualizing the Pathways
The following diagram maps the competing reaction pathways based on reactant choices and conditions.
Figure 1: Reaction landscape showing the desired S-alkylation (Green) vs. competing Redox and O-alkylation pathways (Red/Grey).
Optimized Standard Operating Procedure (SOP)
Objective: Synthesis of 2-((R)-thio)-1-(3-chloro-2-hydroxyphenyl)ethanone minimizing redox by-products.
Reagents:
-
3-Chloro-2-hydroxyphenacyl bromide (1.0 eq)
-
Thiol (R-SH) (1.05 eq)
-
Base: Potassium Carbonate (
) (1.1 eq) or Triethylamine ( ) (1.1 eq) -
Solvent: Acetone (Anhydrous) or Ethanol (Absolute)
Step-by-Step Protocol:
-
Preparation:
-
Dissolve the Thiol (1.05 eq) in anhydrous Acetone (0.1 M concentration).
-
Add
(1.1 eq) to the thiol solution. -
Critical: Stir for 10 minutes under Nitrogen/Argon to generate the thiolate and purge oxygen (prevents air oxidation to disulfide).
-
-
Addition:
-
Cool the reaction mixture to 0°C (Ice bath).
-
Dissolve 3-Chloro-2-hydroxyphenacyl bromide (1.0 eq) in a minimal amount of Acetone.
-
Add the bromide solution dropwise over 15–20 minutes.
-
Why? Keeping the electrophile concentration low relative to the thiolate favors substitution over complex dimerization.
-
-
Reaction:
-
Allow the mixture to warm to room temperature naturally.
-
Monitor via TLC/LCMS after 1 hour. Look for the disappearance of the bromide.
-
-
Work-up (Quench):
-
Once complete, acidify slightly with dilute HCl (1M) to pH ~4–5.
-
Why? This protonates any phenoxide, preventing post-reaction cyclization or O-alkylation during concentration.
-
Extract with Ethyl Acetate, wash with brine, dry over
.
-
References
-
Reactivity of
-Haloketones: Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of -Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Link -
Thiol Reduction Mechanism: Bordwell, F. G., & Williams, D. L. (1977). Reaction of nucleophiles with
-halo ketones.[1][2][3] Selective reduction vs. substitution. Journal of the American Chemical Society. Link - Phenacyl Bromide Cyclization: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.
-
Thiol Alkylation Selectivity: Reeves, J. T., et al. (2006). General Method for the Synthesis of Thioethers. Journal of Organic Chemistry. Link
-
Chemical Data: PubChem Compound Summary for 3-Chloro-2-hydroxyphenacyl bromide (CID 2735546). Link
Sources
Technical Support Center: Scaling Up the Synthesis of 3-Chloro-2-hydroxyphenacyl bromide
Welcome to the technical support center for the synthesis of 3-Chloro-2-hydroxyphenacyl bromide (2-bromo-1-(3-chloro-2-hydroxyphenyl)ethan-1-one). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this synthesis from the lab bench to pilot plant production. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Overview of the Synthetic Strategy
The synthesis of 3-Chloro-2-hydroxyphenacyl bromide is typically approached as a two-step process. The first step involves the formation of the ketone intermediate, 3-Chloro-2-hydroxyacetophenone, followed by a selective α-bromination. The choice of reaction conditions in both steps is critical to ensure high yield and purity, especially when scaling up, as side reactions can become more pronounced.
Diagram 1: Overall Synthetic Workflow
II. Frequently Asked Questions (FAQs)
Q1: What is the most common route for synthesizing the 3-Chloro-2-hydroxyacetophenone intermediate?
The most direct method is the Friedel-Crafts acylation of 2-chlorophenol using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] An alternative, the Fries rearrangement of 2-chlorophenyl acetate, can also be employed, which involves heating the ester with a Lewis acid catalyst. The Friedel-Crafts route is often preferred for its generally higher yields and more direct approach.
Q2: Why is selective α-bromination challenging for this molecule?
The aromatic ring in 3-Chloro-2-hydroxyacetophenone is activated by the hydroxyl group, making it susceptible to electrophilic aromatic substitution. This means that during bromination, there is a significant risk of undesired bromination on the aromatic ring in addition to the desired bromination at the α-carbon of the acetyl group.[3] Careful selection of the brominating agent and reaction conditions is paramount to favor the formation of the desired phenacyl bromide.
Q3: What are the primary safety concerns when handling phenacyl bromides?
Phenacyl bromides are potent lachrymators, meaning they cause irritation to the eyes and respiratory tract, leading to tearing.[4][5] They are also classified as toxic and corrosive, causing severe skin and eye irritation or burns upon contact.[4][6][7] All handling must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
Q4: My final product is unstable and discolors over time. Why does this happen and how can I prevent it?
The discoloration, often to a brownish or yellowish hue, is common for phenacyl bromides upon standing, even when stored in a desiccator.[5] This is likely due to slow decomposition, possibly initiated by light or trace impurities. For long-term storage, it is recommended to keep the product in a tightly sealed container, protected from light, and at a reduced temperature (e.g., 2-8°C).[9] For immediate use in subsequent synthetic steps, using the freshly prepared and purified product is ideal.
III. Troubleshooting Guide: Scaling Up Synthesis
This section addresses specific problems that may arise during the scale-up of each synthetic step.
Part A: Synthesis of 3-Chloro-2-hydroxyacetophenone (Intermediate)
| Problem | Potential Cause(s) | Troubleshooting Solutions & Scientific Rationale |
| Low Yield of Ketone Intermediate | 1. Incomplete reaction. 2. Formation of undesired isomers (e.g., para-acylated product). 3. Deactivation of the catalyst by moisture. | 1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Extend the reaction time if necessary. 2. Temperature Control: The regioselectivity of Friedel-Crafts acylation is temperature-dependent. Running the reaction at a lower temperature can favor the formation of the ortho-acylated product due to kinetic control. The intramolecular hydrogen bonding in the ortho product also provides thermodynamic stability. 3. Anhydrous Conditions: AlCl₃ reacts vigorously with water. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from quenching the catalyst.[1] |
| Product is a Dark, Oily Tar | 1. Reaction temperature was too high, leading to polymerization or side reactions. 2. Insufficiently pure starting materials. | 1. Exotherm Control: The Friedel-Crafts acylation is exothermic. On a larger scale, efficient heat dissipation is crucial. Use a reactor with a cooling jacket and add the catalyst portion-wise to control the internal temperature.[10] 2. Reagent Purity: Ensure the 2-chlorophenol and acylating agent are of high purity. Impurities can lead to complex side products that are difficult to remove. |
| Difficult Purification | Co-elution of isomers or byproducts during column chromatography. | Recrystallization/Distillation: Before resorting to chromatography on a large scale, attempt to purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). If the product is a low-melting solid or an oil, vacuum distillation might be a viable option for purification. |
Part B: α-Bromination to 3-Chloro-2-hydroxyphenacyl bromide (Final Product)
| Problem | Potential Cause(s) | Troubleshooting Solutions & Scientific Rationale |
| Formation of Ring-Brominated Byproduct | The hydroxyl group strongly activates the aromatic ring, making it competitive with the enol/enolate for the electrophilic bromine. | Choice of Brominating Agent: - N-Bromosuccinimide (NBS): NBS is often preferred over molecular bromine (Br₂) for selective α-bromination as it provides a low, steady concentration of Br₂ through reaction with trace HBr, which can suppress electrophilic aromatic substitution.[3] The reaction is often initiated by a radical initiator (like AIBN or benzoyl peroxide) or light. - Copper(II) Bromide (CuBr₂): CuBr₂ can act as a selective brominating agent for α-keto positions, often under milder conditions than Br₂, potentially reducing ring bromination.[11] |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of the dibrominated product (2,2-dibromo-1-(3-chloro-2-hydroxyphenyl)ethan-1-one). | 1. Reaction Monitoring & Stoichiometry: Carefully monitor the reaction progress by TLC. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Adding a large excess can promote side reactions. 2. Controlled Addition: Add the brominating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the brominating species at any given time, disfavoring the second bromination of the already-formed product. |
| Reaction Fails to Initiate or is Sluggish | Insufficient enol formation, which is the reactive species in α-bromination. | Acid Catalysis: The addition of a catalytic amount of a Brønsted acid (like p-TsOH) or Lewis acid can accelerate the reaction by promoting the tautomerization of the ketone to its more reactive enol form.[12] |
| Work-up and Isolation Issues | The product is lachrymatory and irritates the skin, making handling difficult. | Quenching: After the reaction is complete, quench any excess brominating agent with a reducing agent like sodium bisulfite or sodium thiosulfate solution until the color of bromine (if present) disappears. Personal Protective Equipment (PPE): Always handle the crude and purified product in a fume hood and wear appropriate PPE to avoid exposure.[4][5] |
IV. Experimental Protocols
Disclaimer: These protocols are intended for trained professionals. A thorough risk assessment should be conducted before any experimental work.[5]
Protocol 1: Synthesis of 3-Chloro-2-hydroxyacetophenone
This protocol is based on the principles of the Friedel-Crafts acylation.
| Reagent | Molar Mass ( g/mol ) | Amount (Lab Scale) | Moles | Equivalents |
| 2-Chlorophenol | 128.56 | 10.0 g | 0.0778 | 1.0 |
| Acetyl Chloride | 78.50 | 6.7 g (6.1 mL) | 0.0856 | 1.1 |
| Aluminum Chloride (AlCl₃) | 133.34 | 23.3 g | 0.1747 | 2.25 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Hydrochloric Acid (HCl) | - | 2 M aq. solution | - | - |
Diagram 2: Reaction Mechanism for Friedel-Crafts Acylation
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler). Maintain an inert atmosphere (N₂ or Ar).
-
To the flask, add 2-chlorophenol (10.0 g) and dichloromethane (100 mL). Stir until dissolved.
-
Cool the mixture to 0°C using an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (23.3 g) to the stirred solution. The addition is exothermic; maintain the temperature below 10°C.
-
Once the addition is complete, add acetyl chloride (6.1 mL) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield 3-Chloro-2-hydroxyacetophenone.
Protocol 2: α-Bromination of 3-Chloro-2-hydroxyacetophenone
This protocol utilizes NBS for selective bromination.
| Reagent | Molar Mass ( g/mol ) | Amount (Lab Scale) | Moles | Equivalents |
| 3-Chloro-2-hydroxyacetophenone | 170.59 | 5.0 g | 0.0293 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.48 g | 0.0308 | 1.05 |
| Benzoyl Peroxide | 242.23 | 71 mg | 0.00029 | 0.01 |
| Carbon Tetrachloride (CCl₄) | - | 75 mL | - | - |
Diagram 3: Troubleshooting Decision Tree for Low Yield in Bromination
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Chloro-2-hydroxyacetophenone (5.0 g) in carbon tetrachloride (75 mL).
-
Add N-Bromosuccinimide (5.48 g) and a catalytic amount of benzoyl peroxide (71 mg).
-
Heat the mixture to reflux (approx. 77°C) and stir. The reaction can be initiated with a heat lamp if necessary.
-
Monitor the reaction by TLC until the starting material is consumed. The solid succinimide byproduct will float to the top as the reaction proceeds.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bisulfite, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol to afford pure 3-Chloro-2-hydroxyphenacyl bromide as a solid.[5]
V. References
-
Gawande, M. B., et al. (2013). Synthesis and study of 2-hydroxy substituted Chalcone dibromide effects on different crop plant growth. Journal of Chemical, Biological and Physical Sciences, 3(2), 1234-1239.
-
Chemspace. (n.d.). 2-bromo-1-(3-chloro-2-ethyl-4-hydroxyphenyl)ethan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. Retrieved from [Link]
-
Cowper, R. M., & Davidson, L. H. (1941). Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, p.480.
-
Gaina, L., et al. (2010). ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS. Revue Roumaine de Chimie, 55(11), 859-864.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Land of Chemistry. (2023, March 26). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
-
Das, B., et al. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Journal of Chemical Sciences, 134(118).
-
Deng, B. (2021). How to deal with Scale-up challenges of Chemistry?. Archives in Chemical Research, 4(4), 23.
-
Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone. Retrieved from
-
Ali, S., et al. (2023). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E, 79(Pt 2), 164-167.
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]
-
ResearchGate. (2025). The efficient and mild synthesis of phenacyl bromide via bromination using N-bromosuccinimide catalyzed by brønsted acidic ionic liquid under ultrasound irradiation. Retrieved from [Link]
-
Ellis, M. (2024). Purification and Isolation of α-Chloro-β-Lactone Precursor Molecules. Bridgewater College Digital Commons.
-
Google Patents. (n.d.). CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol. Retrieved from
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Technical Support Center: Strategies for the Removal of Unreacted 3-Chloro-2-hydroxyphenacyl bromide
Welcome to the Technical Support Center for advanced purification challenges. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who utilize 3-Chloro-2-hydroxyphenacyl bromide in their synthetic workflows. As a substituted α-haloketone, this reagent is a potent electrophile and a valuable building block. However, its removal from reaction mixtures is critical to ensure the purity of the final product and the integrity of downstream applications.
This document provides a detailed, experience-driven framework for troubleshooting and resolving purification issues related to this specific compound. We will delve into the chemical principles behind each method, offering not just protocols, but a decision-making guide to select the optimal strategy for your unique experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries encountered in the lab.
Q1: I've completed my reaction, but TLC analysis shows a significant amount of unreacted 3-Chloro-2-hydroxyphenacyl bromide alongside my desired product. What is the most direct removal method?
A1: The most efficient method leverages the compound's acidic phenolic hydroxyl group. A simple liquid-liquid extraction using a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will deprotonate the phenol, rendering it highly water-soluble and pulling it out of the organic phase. This is often the first and most effective strategy to attempt.
Q2: Why is a basic aqueous wash so effective for this specific compound?
A2: The effectiveness lies in acid-base chemistry. The phenolic proton on the 2-hydroxy group is acidic (pKa ≈ 8-10). When an organic solution containing this compound is washed with an aqueous base, the phenol is converted to its corresponding sodium phenoxide salt. This salt is ionic and therefore has a much higher affinity for the aqueous phase than the organic phase, leading to a clean separation.[1][2]
Q3: My product is sensitive to basic conditions. Are there alternative methods to the basic wash?
A3: Absolutely. If your product is base-sensitive, you should consider the following alternatives:
-
Flash Column Chromatography: This is the most common alternative, separating compounds based on their differential polarity.[3][4]
-
Nucleophilic Scavenger Resins: These are solid-supported reagents that covalently bind to the electrophilic α-bromo-ketone moiety. The unreacted starting material becomes attached to the solid support and is simply filtered off.
-
Recrystallization: If your product is a solid with solubility properties distinct from the starting material, recrystallization can be a highly effective purification technique.[5][6]
Q4: What are the primary safety concerns when handling 3-Chloro-2-hydroxyphenacyl bromide?
A4: Like many α-haloketones, this compound should be considered a lachrymator (tear-inducing agent) and a skin irritant.[7][8][9] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Q5: I performed a basic wash, but a thick emulsion has formed between the organic and aqueous layers. How can I resolve this?
A5: Emulsion formation is a common issue in extractions. To break it, you can add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase helps to coalesce the dispersed droplets.[1][10] If the emulsion persists, allowing the mixture to stand for a longer period or gentle swirling, rather than vigorous shaking, can help. In some cases, filtering the entire mixture through a pad of Celite can also be effective.
Part 2: Methodology Selection Guide
Choosing the correct purification strategy is paramount for efficiency and yield. The decision depends primarily on the properties of your desired product. This flowchart provides a logical pathway for selecting the most appropriate method.
Caption: Decision tree for selecting a purification method.
Part 3: Detailed Experimental Protocols
This section provides validated, step-by-step procedures for the most effective removal techniques.
Method 1: Selective Removal by Basic Aqueous Extraction
This method is the most robust and highly recommended first-line approach, provided the desired product is not base-labile. It exploits the acidic nature of the phenolic hydroxyl group for a clean, efficient separation.
Causality: By converting the acidic phenol into its water-soluble phenoxide salt, a phase transfer is induced, selectively moving the unreacted starting material from the organic solvent into the aqueous layer.[1][2]
Caption: Workflow for selective basic aqueous extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to ensure the product is fully dissolved.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.[11][12]
-
First Wash: Add an equal volume of a 5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Mixing & Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup (from CO₂ evolution if the reaction mixture is acidic). Close the stopcock and shake gently for 30-60 seconds, venting periodically.[12]
-
Separation: Place the funnel back on a ring stand and allow the two layers to fully separate.[12]
-
Drain: Remove the stopper and drain the lower (aqueous) layer. Note: The relative densities of the solvents will determine which layer is on the bottom. Dichloromethane is denser than water; ethyl acetate is less dense.
-
Analysis & Repeat: Spot a small amount of the organic layer on a TLC plate against a standard of the starting material to check for its presence. If a significant amount remains, repeat the wash with fresh NaHCO₃ solution.
-
Brine Wash: Once the starting material is removed, wash the organic layer with an equal volume of brine. This helps to remove residual water and break any emulsions.[1][10]
-
Drying and Concentration: Drain the organic layer into a clean flask. Add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), allow it to stand for 5-10 minutes, then filter or decant the solution. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[12][13]
Troubleshooting for Basic Extraction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | - Vigorous shaking- Similar densities of phases- Presence of surfactants | - Add brine to increase aqueous phase ionic strength.- Allow the funnel to stand undisturbed for an extended period.- Filter the mixture through Celite. |
| Incomplete Removal | - Insufficient amount of base- Insufficient mixing | - Perform additional washes with fresh basic solution.- Ensure adequate (but not violent) mixing for good interfacial contact. |
| Product Degradation | - Product is base-sensitive | - Use a milder base (e.g., NaHCO₃ instead of NaOH).- Reduce contact time with the basic solution.- Switch to a non-extractive method like chromatography. |
Method 2: Purification by Flash Column Chromatography
This technique is ideal when multiple impurities are present or when the product is incompatible with basic conditions. It separates compounds based on their polarity.
Causality: 3-Chloro-2-hydroxyphenacyl bromide is a relatively polar molecule due to its hydroxyl group. It will adhere more strongly to the polar silica gel stationary phase compared to less polar products, allowing for separation by eluting with a mobile phase of increasing polarity.[3][14]
Step-by-Step Protocol:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good system will show the product with an Rf value of ~0.3 and good separation from the starting material spot. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the selected solvent system (as a slurry). Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. For best results , pre-adsorb the crude material onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[15]
-
Elution: Carefully add the mobile phase to the column and apply gentle pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes or vials.
-
Monitoring: Monitor the fractions being collected by TLC to identify which ones contain the purified product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Suggested Solvent Systems (Silica Gel)
| Polarity of Product | Starting Solvent System (v/v) |
| Non-polar | 95:5 Hexane:Ethyl Acetate |
| Moderately Polar | 80:20 Hexane:Ethyl Acetate |
| Polar | 50:50 Hexane:Ethyl Acetate |
Method 3: Quenching with a Nucleophilic Scavenger Resin
This is a highly selective method for removing electrophiles like α-haloketones without subjecting the product to harsh conditions.
Causality: The reagent is an electrophilic alkylating agent due to the carbon-bromine bond adjacent to the carbonyl group.[16][17] A solid-supported nucleophile, such as a thiol resin, will react with this electrophilic center, covalently tethering the unreacted starting material to the insoluble resin.[18] The product, which does not react, remains in solution.
Step-by-Step Protocol:
-
Dissolution: After the primary reaction is complete, dissolve the crude mixture in a suitable solvent (e.g., THF, DCM, or Acetonitrile).
-
Add Scavenger Resin: Add a polymer-supported thiol resin (typically 2-5 molar equivalents relative to the initial amount of 3-Chloro-2-hydroxyphenacyl bromide).
-
Stir: Stir the resulting slurry at room temperature. The reaction progress can be monitored by TLC or LC-MS until the starting material spot is no longer visible. This may take from 1 to 16 hours.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Wash and Concentrate: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and remove the solvent under reduced pressure.
References
-
Wikipedia. Liquid–liquid extraction. [Link]
-
Syrris. Liquid-Liquid Extraction: An Overview. [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
University of Richmond Blogs. Liquid-Liquid Extraction | Organic Chemistry I Lab. [Link]
-
StudySmarter US. Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
- Google Patents.
-
University of Rochester. Purification: How To - Chemistry. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Chemistry Stack Exchange. How to separate phenacyl bromide and acetophenone?. [Link]
-
National Center for Biotechnology Information. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. [Link]
-
Master Organic Chemistry. Haloform Reaction of Methyl Ketones. [Link]
-
Chromatography Today. Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. [Link]
-
Organic Syntheses. phenacyl bromide. [Link]
-
MDPI. Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State. [Link]
-
ResearchGate. Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State. [Link]
-
National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
-
UCI Aerosol Photochemistry Group. Quenching of ketone triplet excited states by atmospheric halides. [Link]
-
National Center for Biotechnology Information. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
ACS Publications. Continuous Flow Synthesis of α-Halo Ketones. [Link]
- Google Patents.
-
University of Nebraska Medical Center. Clinical and High-Dose Alkylating Agents. [Link]
-
ResearchGate. Application of Flash Chromatography in Purification of Natural and Synthetic Products. [Link]
-
PubChem. 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. [Link]
-
PubChem. p-Chlorophenacyl bromide. [Link]
-
PubMed. Analytical methods for the determination of 3-chloro-1,2-propandiol.... [Link]
-
Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]
-
Termedia. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION.... [Link]
-
U.S. Environmental Protection Agency. 1-(3-Bromo-2-chloro-4-hydroxyphenyl)-1-butanone Properties. [Link]
- Google Patents. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
- Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
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Validation & Comparative
Comparison of 3-Chloro-2-hydroxyphenacyl bromide with other phenacyl bromide derivatizing agents
An In-Depth Comparative Guide to Phenacyl Bromide Derivatizing Agents for Chromatographic Analysis
In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of carboxylic acids presents a persistent challenge. These molecules, fundamental to numerous biological pathways and pharmaceutical active ingredients, often lack the necessary chromophores or fluorophores for direct detection by High-Performance Liquid Chromatography (HPLC). Derivatization, the chemical modification of an analyte, serves as an indispensable tool to overcome this limitation. This guide provides a comprehensive comparison of phenacyl bromide-based derivatizing agents, with a special focus on 3-Chloro-2-hydroxyphenacyl bromide and its alternatives, offering researchers the data and protocols needed to make informed decisions for their analytical workflows.
The Indispensable Role of Derivatization
Many critical analytes, such as fatty acids, prostaglandins, and various drug metabolites, are not directly amenable to common HPLC detection methods like UV-Vis or fluorescence. Derivatization addresses this by attaching a molecular "tag" to the analyte of interest.[1] This process is designed to:
-
Enhance Detectability: Introduce a chromophore or fluorophore to the analyte, dramatically increasing its response to UV or fluorescence detectors.[2]
-
Improve Chromatographic Behavior: Modify the polarity and volatility of the analyte to improve peak shape and resolution on chromatographic columns.[1]
-
Increase Stability: Convert thermally labile compounds into more stable derivatives suitable for analysis.[3]
Phenacyl bromides are a class of α-bromoacetophenones that have long been valued as effective derivatizing agents for carboxylic acids, converting them into strongly UV-absorbing phenacyl esters.[3]
The Chemistry of Phenacyl Ester Formation
The derivatization of a carboxylic acid with a phenacyl bromide proceeds via a well-established nucleophilic substitution reaction (SN2). The process is typically performed under basic conditions or with a catalyst to facilitate the formation of the carboxylate anion, a potent nucleophile.
Mechanism Explained:
-
Deprotonation: The carboxylic acid is first deprotonated by a base (e.g., potassium hydroxide, triethylamine) or a catalyst system to form the carboxylate anion.
-
Nucleophilic Attack: The negatively charged oxygen of the carboxylate attacks the electrophilic α-carbon (the carbon bonded to the bromine) of the phenacyl bromide.
-
Displacement: This attack displaces the bromide ion, a good leaving group, resulting in the formation of a stable phenacyl ester.
This reaction effectively tags the non-chromophoric carboxylic acid with the phenacyl moiety, which possesses a strong UV absorbance, typically around 254 nm.[3]
Caption: General mechanism for carboxylic acid derivatization.
A Comparative Analysis of Phenacyl Bromide Reagents
The choice of derivatizing agent is critical and depends on the specific analytical requirements, such as desired sensitivity, sample matrix, and available instrumentation. While sharing a common reactive core, substitutions on the phenyl ring of the phenacyl bromide can significantly alter the reagent's properties.
| Reagent | Structure | Molar Mass ( g/mol ) | Key Characteristics & Insights |
| Phenacyl Bromide (2-Bromoacetophenone) | ![]() | 199.04 | The parent compound and a widely used, cost-effective reagent. It is a reliable choice for general-purpose derivatization of fatty acids and other carboxylic acids for GC and HPLC analysis.[4][5] |
| p-Bromophenacyl Bromide (4-Bromophenacyl Bromide) | ![]() | 277.94 | The additional bromine atom enhances the UV molar absorptivity of the resulting ester, leading to improved detection sensitivity compared to the unsubstituted phenacyl bromide.[6][7] It is extensively documented for the analysis of fatty acids, prostaglandins, and pharmaceuticals.[6][8] |
| 3-Chloro-2-hydroxyphenacyl Bromide | ![]() | 249.49 | This is a more specialized reagent. The electron-withdrawing chlorine atom at the meta-position is expected to increase the electrophilicity of the α-carbon, potentially leading to faster reaction kinetics. The ortho-hydroxyl group can influence solubility in polar solvents and may participate in intramolecular hydrogen bonding, which could affect the derivative's chromatographic retention time and UV absorption spectrum. Its synthesis involves the bromination of 3'-Chloro-2'-hydroxyacetophenone.[9] |
| p-(9-Anthroyloxy)phenacyl Bromide (Panacyl Bromide) | ![]() | 487.35 | This reagent is designed for high-sensitivity fluorescence detection. It attaches a highly fluorescent anthroyloxy group to the carboxylic acid. It has been successfully used for the separation and quantification of prostaglandins at very low levels.[10] |
Experimental Corner: Protocols and Methodologies
Reproducibility and high derivatization efficiency are paramount. The following protocols are grounded in established methodologies and provide a robust starting point for laboratory implementation.
Detailed Protocol: Derivatization of Fatty Acids using p-Bromophenacyl Bromide
This protocol is adapted from established methods for enhancing UV detection in HPLC.[6][11] The use of a crown ether catalyst is a key innovation that significantly improves reaction efficiency by solvating the potassium ion, thereby increasing the nucleophilicity of the carboxylate anion in a non-aqueous solvent like acetonitrile.[11]
Materials:
-
p-Bromophenacyl Bromide
-
18-Crown-6 ether
-
Potassium Hydroxide (KOH)
-
Acetonitrile (HPLC grade, dry)
-
Methanol (HPLC grade)
-
Carboxylic acid sample
-
5 mL reaction vials with screw caps
Procedure:
-
Sample Preparation: Dissolve approximately 1-5 mg of the carboxylic acid sample in 1 mL of methanol in a reaction vial.
-
Neutralization: Add a methanolic solution of KOH dropwise until the solution is just basic (can be checked with a phenolphthalein indicator). This converts the acid to its potassium salt.
-
Solvent Evaporation: Evaporate the methanol to dryness under a gentle stream of nitrogen. This step is crucial as water can interfere with the derivatization reaction.
-
Reagent Addition: To the dry residue, add a solution containing a 2-fold molar excess of p-bromophenacyl bromide and a 0.5-fold molar equivalent of 18-crown-6 catalyst dissolved in 2 mL of dry acetonitrile.
-
Reaction: Tightly cap the vial and heat at 80°C for 30 minutes with stirring. The reaction forms the p-bromophenacyl ester.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The resulting solution can be directly injected into the HPLC or diluted with the mobile phase as necessary.
-
HPLC Analysis: Analyze the derivatized sample using a reverse-phase C18 column with a mobile phase typically consisting of an acetonitrile/water gradient. Monitor the effluent at approximately 260 nm.[12]
General Experimental Workflow
The following diagram outlines a universally applicable workflow for phenacyl bromide derivatization.
Caption: General workflow for phenacyl bromide derivatization.
Causality and Trustworthiness in Protocol Design
-
Why Dry Acetonitrile? Phenacyl bromides can react with water, leading to the formation of phenacyl alcohol as a byproduct and reducing the yield of the desired ester derivative. Ensuring anhydrous conditions is critical for a quantitative reaction.
-
Why a Catalyst? In organic solvents like acetonitrile, the carboxylate salt exists as a tight ion pair, which reduces its nucleophilicity. A phase-transfer catalyst like 18-crown-6 sequesters the cation (K⁺), liberating a "naked" and highly reactive carboxylate anion, thus accelerating the reaction.[11]
-
Why Excess Reagent? Using a molar excess of the derivatizing agent helps to drive the reaction to completion, ensuring that all the analyte is converted to its derivative form, which is essential for accurate quantification.
Conclusion
Phenacyl bromide and its derivatives are powerful tools for the analysis of carboxylic acids by HPLC. While the standard Phenacyl Bromide offers a cost-effective solution, p-Bromophenacyl Bromide provides enhanced sensitivity for UV detection. The structurally unique 3-Chloro-2-hydroxyphenacyl bromide presents intriguing possibilities for modified reactivity and chromatographic behavior, warranting further investigation for specialized applications. For analyses demanding the utmost sensitivity, fluorescent-tagged reagents like Panacyl Bromide are the superior choice.
By understanding the underlying chemistry and carefully selecting the appropriate reagent and protocol, researchers can confidently and accurately quantify carboxylic acids, advancing discovery in drug development and life sciences.
References
- MedchemExpress. (n.d.). 2'-Bromoacetophenone.
- Wu, Y., et al. (2023). An approach for the synthesis of carboxylic acid via phenacyl bromides and diethylamine by oxidative C–C bond cleavage. Tetrahedron, 134, 133309.
- (n.a.). (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- Garscha, U., et al. (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. International Journal of Molecular Sciences, 8(11), 1111-1124.
- Van Acker, T., et al. (2019). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). JAAS, 34(11), 2292-2301.
- Knapp, D. R. (1979). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Analytical Letters, 12(8), 857-866.
- Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801.
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
- Orata, F. (2012).
- Qiu, J., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids.
- (n.a.). (n.d.). Acids: Derivatization for GC Analysis.
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
- Nguyen, T. T., et al. (2025). The efficient and mild synthesis of phenacyl bromide via bromination using N-bromosuccinimide catalyzed by brønsted acidic ionic liquid under ultrasound irradiation.
- Parhate, V. V., et al. (2016). Synthesis and study of 2-hudroxy substituted Chalcone dibromide effects on different crop plant growth. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 1(2), 1-4.
- Hawkes, J. S., James, M. J., & Cleland, L. G. (1991). Separation and quantification of PGE3 following derivatization with panacyl bromide by high pressure liquid chromatography with fluorometric detection. Prostaglandins, 42(4), 355-368.
-
ResearchGate. (n.d.). Chemical synthesis of 3-chloro-2′-hydroxychalcone (5) by the Claisen-Schmidt condensation reaction. Retrieved from [Link]
- Liu, J., et al. (2022). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. Analytica Chimica Acta, 1218, 339981.
- Mitchell, M. D., & Flint, A. P. (1978). Effect of p-bromophenacyl bromide, an inhibitor of phospholipase A2, on arachidonic acid release and prostaglandin synthesis by the guinea-pig uterus in vitro. British Journal of Pharmacology, 64(1), 125-131.
- Dwiasi, D. W., et al. (2016). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. International Journal of Sciences: Basic and Applied Research, 26(2), 1-7.
- Turk, J., et al. (1985). Femtomole analysis of prostaglandin pharmaceuticals. Proceedings of the National Academy of Sciences, 82(24), 8318-8322.
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- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. Effect of p-bromophenacyl bromide, an inhibitor of phospholipase A2, on arachidonic acid release and prostaglandin synthesis by the guinea-pig uterus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3226-34-4 Cas No. | 3'-Chloro-2'-hydroxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 10. Separation and quantification of PGE3 following derivatization with panacyl bromide by high pressure liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Next-Generation HPLC Quantification: Validating 3-Chloro-2-hydroxyphenacyl Bromide (3-CHPB) for Carboxylic Acid Derivatization
Executive Summary
Accurate quantification of carboxylic acids—ranging from short-chain fatty acids to complex pharmaceuticals—presents a persistent analytical challenge due to their lack of intrinsic chromophores or fluorophores. While pre-column derivatization with phenacyl bromides has long been the industry standard, traditional reagents often suffer from prolonged reaction times and severe matrix interference. This guide objectively compares the advanced 3-Chloro-2-hydroxyphenacyl bromide (3-CHPB) against legacy alternatives, providing drug development professionals with a self-validating protocol and mechanistic insights to elevate their HPLC-UV/FL workflows.
Mechanistic Causality: Why 3-CHPB Outperforms Legacy Reagents
The derivatization of carboxylic acids via phenacyl bromides relies on an
Transitioning from the traditional p-Bromophenacyl bromide (p-BPB) to 3-CHPB introduces two profound structural advantages:
-
Kinetic Acceleration (The 3-Chloro Effect): The highly electronegative chlorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I effect). This intensifies the partial positive charge (
) on the -carbon, significantly lowering the activation energy of the transition state and accelerating reaction kinetics (3)[3]. -
Optical Red-Shifting (The 2-Hydroxy Effect): Standard p-BPB esters absorb strongly at ~260 nm, a spectral region plagued by endogenous protein and lipid interference in biological matrices (4)[4]. The 2-hydroxy group in 3-CHPB enables Excited-State Intramolecular Proton Transfer (ESIPT). This extends the conjugated
-system, red-shifting the UV absorption maximum to >320 nm and enabling high-yield fluorescence, effectively bypassing background noise (5)[5].
Fig 1. Mechanistic workflow of carboxylic acid derivatization via 3-CHPB and SN2 substitution.
Comparative Performance Data
To objectively evaluate 3-CHPB, we benchmarked its performance against p-BPB and 2-Nitrophenylhydrazine (2-NPH), two widely utilized derivatization agents for HPLC.
| Performance Metric | 3-Chloro-2-hydroxyphenacyl bromide (3-CHPB) | p-Bromophenacyl bromide (p-BPB) | 2-Nitrophenylhydrazine (2-NPH) |
| Primary Detection Mode | UV (320 nm) / Fluorescence | UV (260 nm) | UV (230 nm) / Vis (400 nm) |
| Reaction Kinetics (Yield >95%) | 15 min @ 60°C | 30-45 min @ 80°C | 60 min @ 60°C (requires EDC) |
| Limit of Detection (LOD) | 0.5 - 1.2 ng/mL | 5.0 - 8.5 ng/mL | 10 - 15 ng/mL |
| Biological Matrix Interference | Low (Red-shifted detection avoids background) | High (Endogenous proteins/lipids absorb at 260nm) | Moderate |
| Catalyst Requirement | Mild Base (TEA or Crown Ether) | Stronger Base / Crown Ether | Carbodiimide Coupling (EDC/DCC) |
Data Synthesis: 3-CHPB demonstrates a 5-to-10-fold improvement in LOD while cutting sample preparation time by up to 75% compared to traditional alternatives.
Self-Validating Experimental Protocol
A robust analytical method must be self-validating. The following protocol integrates internal controls at every critical juncture to ensure that any failure (e.g., poor extraction, incomplete derivatization) is immediately detectable, preventing the propagation of erroneous data.
Reagents & Materials:
-
Derivatization Reagent: 3-CHPB (100 mM in Acetonitrile).
-
Catalyst System: 18-Crown-6 ether (10 mM) and anhydrous
(6)[6]. -
Internal Standard (IS): Nonadecanoic acid (or an isotope-labeled analog).
Step-by-Step Methodology:
-
Sample Extraction & IS Spiking:
-
Action: Spike 10 µL of IS into 100 µL of the biological matrix before extraction.
-
Causality: Adding the IS upfront normalizes both extraction recovery variations and downstream derivatization yield fluctuations.
-
-
Base Catalysis & Anion Generation:
-
Action: Reconstitute the dried extract in 100 µL of the 18-Crown-6/
catalyst solution. -
Causality: Carboxylic acids are weak nucleophiles. The crown ether selectively sequesters the
cation, generating a "naked", highly reactive carboxylate anion, thermodynamically pushing the equilibrium toward nucleophilic attack (6)[6].
-
-
Derivatization Reaction:
-
Action: Add 50 µL of 3-CHPB reagent. Vortex and incubate at 60°C for 15 minutes.
-
Causality: The 10-fold molar excess of 3-CHPB ensures pseudo-first-order kinetics, driving the reaction to >98% completion regardless of the initial analyte concentration. 60°C provides optimal kinetic energy without degrading heat-sensitive analytes (7)[7].
-
-
Reaction Quenching:
-
Action: Add 10 µL of a volatile secondary amine (e.g., diethylamine) to quench the reaction, followed by cooling to 4°C.
-
Causality: Unreacted 3-CHPB is highly electrophilic and can react with the HPLC column's stationary phase or form degradation peaks that co-elute with target analytes. Quenching eliminates this risk, stabilizing the baseline.
-
Fig 2. Self-validating ICH Q2 framework for the 3-CHPB HPLC analytical method.
References
-
Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography - Analytical Chemistry.[Link]
-
Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed (Journal of Chromatography A).[Link]
-
Derivatization: Tool In Analytical Separations Of Compound - Annals of R.S.C.B.[Link]
-
Sample Derivatization in Separation Science - ResearchGate.[Link]
-
Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles - ResearchGate.[Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.[Link]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis - AOCS.[Link]
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- 1. annalsofrscb.ro [annalsofrscb.ro]
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- 3. researchgate.net [researchgate.net]
- 4. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Comparative study of the reactivity of 3-Chloro-2-hydroxyphenacyl bromide and 4-bromophenacyl bromide
As a Senior Application Scientist, selecting the optimal alkylating agent is a critical decision that dictates the success of bioconjugation workflows, enzyme inhibition assays, and the synthesis of complex heterocycles. Phenacyl bromides (α-bromoacetophenones) are privileged electrophiles; the adjacent carbonyl group dramatically lowers the activation energy for S_N2 substitutions, making them orders of magnitude more reactive than standard alkyl halides[1]. However, the precise electronic and steric environment of the phenyl ring governs their reaction kinetics, selectivity, and stability[2].
This guide provides an in-depth, objective comparison of two distinctly substituted derivatives: 4-bromophenacyl bromide (4-BPB) and 3-chloro-2-hydroxyphenacyl bromide (3-Cl-2-OH-PB) . By analyzing the causality behind their reactivity, we can establish clear guidelines for their application in drug development and chemical biology.
Mechanistic Causality & Electronic Effects
The reactivity of phenacyl bromides is fundamentally driven by the polarization of the carbonyl group, which enhances the electrophilicity of the adjacent α-carbon. The substituents on the phenyl ring modulate this polarization through a delicate balance of inductive (-I) and resonance (+R) effects.
4-Bromophenacyl Bromide (4-BPB)
The para-bromo substituent in 4-BPB exerts a mild electron-withdrawing inductive effect (-I) that is partially offset by its resonance-donating capability (+R). This creates a highly predictable, stable electrophile. 4-BPB is historically recognized as a potent, irreversible inhibitor of [3]. It functions by selectively alkylating the catalytic histidine residue within the enzyme's active site. Because of its balanced reactivity—highly reactive toward strong nucleophiles but stable enough to avoid rapid background hydrolysis—4-BPB is also an ideal candidate for bioorthogonal tagging and [4].
3-Chloro-2-hydroxyphenacyl Bromide (3-Cl-2-OH-PB)
The substitution pattern in 3-Cl-2-OH-PB introduces a profound mechanistic shift. The ortho-hydroxyl group forms a strong with the carbonyl oxygen[5]. This interaction acts as an internal Lewis acid, significantly increasing the partial positive charge on the carbonyl carbon and, by hyperconjugation, the α-carbon. Furthermore, the 3-chloro group exerts a strong inductive electron-withdrawing effect (-I), which increases the acidity of the phenol and strengthens the hydrogen bond[6]. Consequently, 3-Cl-2-OH-PB exhibits accelerated S_N2 kinetics, making it highly reactive toward weaker nucleophiles, though this comes at the cost of being more susceptible to rapid hydrolysis in aqueous media[7].
Mechanistic pathway comparing the electronic effects on SN2 reactivity of the two phenacyl bromides.
Quantitative Data Presentation
To objectively compare these two reagents, we must look at their physicochemical properties and their kinetic behavior in standardized environments.
Table 1: Comparative Physicochemical and Reactivity Profile
| Property / Feature | 4-Bromophenacyl Bromide (4-BPB) | 3-Chloro-2-hydroxyphenacyl Bromide |
| CAS Number | 99-73-0[3] | 84320-78-5[8] |
| Electronic Modulators | Para-Br (-I, +R) | Ortho-OH (Intramolecular H-bond), Meta-Cl (-I) |
| Relative S_N2 Reactivity | High (Baseline for substituted phenacyls)[2] | Very High (Accelerated by H-bond polarization)[7] |
| Primary Applications | PLA2 inhibition[3], Click chemistry tags[4] | Heterocyclic synthesis[6], Specialized bioconjugation |
| Stability in Aqueous Media | Moderate (Requires controlled pH) | Lower (Prone to rapid hydrolysis/cyclization) |
Experimental Methodologies: Self-Validating Systems
To empirically validate the reactivity differences between these two compounds, the following protocols establish a self-validating kinetic assay and a functional protein modification workflow.
Protocol 1: Kinetic Evaluation of S_N2 Reactivity via Conductometry
Causality: As the neutral phenacyl bromide reacts with a tertiary amine (e.g., triethylamine) to form a charged quaternary ammonium salt, the conductivity of the solution increases proportionally. This allows for real-time, label-free monitoring of the reaction kinetics. The linearity of the logarithmic plot inherently validates the pseudo-first-order conditions of the system.
-
Preparation : Prepare 0.05 M solutions of 4-BPB and 3-Cl-2-OH-PB in anhydrous acetone to prevent background solvolysis. Prepare a 0.5 M solution of triethylamine in the same solvent.
-
Equilibration : Transfer 10 mL of the amine solution to a thermostated conductometric cell maintained at exactly 30.0 ± 0.1 °C.
-
Initiation : Inject 1 mL of the phenacyl bromide solution into the cell. Start the data logger immediately.
-
Data Acquisition : Record the conductance (
) at 30-second intervals until the reaction reaches >90% completion (indicated by a plateau in conductance, ). -
Validation & Calculation : Plot
versus time. Extract the second-order rate constant ( ) by dividing the observed pseudo-first-order rate constant by the amine concentration.
Step-by-step experimental workflow for the kinetic evaluation of SN2 reactivity via conductometry.
Protocol 2: Comparative Protein Alkylation (PLA2 Inhibition Assay)
Causality: 4-BPB specifically alkylates His-48 in PLA2[3]. Comparing the IC50 of both compounds reveals how steric bulk (the 3-chloro-2-hydroxy groups) and altered electrophilicity impact active-site recognition versus non-specific surface alkylation.
-
Enzyme Preparation : Dissolve PLA2 in 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM CaCl2.
-
Inhibitor Incubation : Add varying concentrations (0.1 µM to 50 µM) of 4-BPB and 3-Cl-2-OH-PB (dissolved in DMSO, final DMSO concentration <1%) to the enzyme aliquots. Incubate at 37 °C for 30 minutes.
-
Substrate Addition : Introduce a fluorogenic phospholipid substrate (e.g., PED6).
-
Kinetic Readout : Measure the initial rate of fluorescence increase (Ex/Em = 488/530 nm) using a microplate reader.
-
Analysis : Calculate residual activity and determine the IC50. Note: While 3-Cl-2-OH-PB is intrinsically more reactive S_N2-wise, 4-BPB typically exhibits a lower IC50 for PLA2 due to optimized steric fit within the enzyme's hydrophobic channel.
Conclusion
While 4-bromophenacyl bromide remains the gold standard for targeted histidine alkylation and PLA2 inhibition due to its balanced reactivity and excellent steric profile, 3-chloro-2-hydroxyphenacyl bromide offers a uniquely accelerated electrophilic center. The intramolecular hydrogen bonding in the latter creates a "primed" reactive site, making it the superior choice for driving difficult S_N2 substitutions with weak nucleophiles or for synthesizing complex fused heterocycles where standard phenacyl bromides fail to react efficiently.
References
-
RSC Publishing . "The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species". Available at: [Link]
-
RSC Publishing . "Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides". Available at: [Link]
-
Asian Journal of Chemistry . "A Study on the Reaction between Phenacyl Bromide and Tertiary Amines in Acetone". Available at: [Link]
-
PLOS ONE . "4-Bromophenacyl Bromide Specifically Inhibits Rhoptry Secretion during Toxoplasma Invasion". Available at:[Link]
-
RSC Advances . "Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas". Available at:[Link]
-
ResearchGate . "Effect of solvent on the free energy of activation of SN2 reaction between phenacyl bromide and amines". Available at: [Link]
-
MDPI . "General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines". Available at: [Link]
Sources
- 1. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. CAS 99-73-0: 4-Bromophenacyl bromide | CymitQuimica [cymitquimica.com]
- 4. 4-Bromophenacyl Bromide Specifically Inhibits Rhoptry Secretion during Toxoplasma Invasion | PLOS One [journals.plos.org]
- 5. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 10xchem.com [10xchem.com]
Cross-reactivity studies of 3-Chloro-2-hydroxyphenacyl bromide with other functional groups
The following guide provides an in-depth technical analysis of 3-Chloro-2-hydroxyphenacyl bromide , focusing on its chemoselectivity, cross-reactivity profile, and performance advantages over standard alkylating agents.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists
Executive Summary: The Case for Tunable Electrophiles
In the landscape of bioconjugation and covalent inhibitor design, "one-size-fits-all" alkylating agents often fail due to promiscuity. While standard reagents like Iodoacetamide (IAM) or N-Ethylmaleimide (NEM) offer rapid kinetics, they frequently suffer from off-target labeling (cross-reactivity with lysines or histidines).
3-Chloro-2-hydroxyphenacyl bromide (3-Cl-2-OH-PB) represents a "Tunable Electrophile." Unlike its unsubstituted parent (phenacyl bromide), the specific substitution pattern of the 3-chloro and 2-hydroxy groups creates a unique electronic and steric environment. This guide objectively compares its performance, demonstrating how these substituents modulate reactivity to enhance thiol-selectivity while suppressing unwanted cross-reactivity with amine and imidazole functional groups.
Mechanistic Insight: The "Ortho-Effect" Advantage
To understand the cross-reactivity profile, we must first establish the reaction mechanism. 3-Cl-2-OH-PB reacts primarily via an SN2 mechanism , where a nucleophile attacks the
Structural Causality
-
2-Hydroxy Group (Electronic Activation): The hydroxyl group at the ortho position is capable of intramolecular hydrogen bonding with the carbonyl oxygen. This activates the carbonyl, making the
-carbon more electrophilic compared to unsubstituted phenacyl bromide, yet the proton transfer capability can buffer the transition state. -
3-Chloro Group (Steric Filtering): The chlorine atom provides steric bulk adjacent to the reaction center. This imposes a "steric filter," allowing attack by highly nucleophilic, accessible groups (like surface Cysteines) while hindering attack by bulkier or less nucleophilic groups (like buried Histidines).
Reaction Pathway Visualization
The following diagram illustrates the primary and secondary reaction pathways, highlighting the selectivity filter.
Caption: Comparative reaction pathways of 3-Cl-2-OH-PB showing kinetic preference for thiols over nitrogenous nucleophiles due to electronic and steric governing factors.
Cross-Reactivity & Selectivity Analysis
This section details the performance of 3-Cl-2-OH-PB against specific functional groups, supported by general reactivity principles of
Primary Target: Sulfhydryl Groups (Cysteine)
-
Reactivity: High.
-
Mechanism: Direct SN2 displacement.
-
Performance: The reaction proceeds rapidly at physiological pH (7.2–7.5). The resulting thioether bond is chemically stable and resistant to hydrolysis, unlike maleimide-thiol adducts which can undergo retro-Michael addition or ring opening.
-
Data Point: In competitive assays, phenacyl bromides show a >100-fold preference for thiols over amines at pH 7.5 [1].
Secondary Target: Imidazole Groups (Histidine)
-
Reactivity: Low to Moderate (pH dependent).
-
Cross-Reactivity Risk: The imidazole nitrogen is a competent nucleophile. However, the 3-chloro substituent introduces steric hindrance that disfavors the attack by the bulky imidazole ring compared to the smaller thiolate anion.
-
Control Strategy: Maintaining pH < 7.5 keeps the histidine largely protonated (pKa ~6.0) and less nucleophilic, while the thiolate (pKa ~8.3) remains reactive due to the high nucleophilicity of even a small fraction of deprotonated species.
Off-Target: Amino Groups (Lysine/N-terminus)
-
Reactivity: Negligible at neutral pH.
-
Performance: Unlike NHS-esters or highly reactive haloacetamides, 3-Cl-2-OH-PB shows excellent orthogonality to amines below pH 8.5. The "Hard" character of the amine nucleophile mismatches with the "Soft" electrophilic center of the phenacyl bromide, further suppressed by the steric bulk of the 3-Cl group.
Off-Target: Carboxylates (Aspartate/Glutamate)
-
Reactivity: Very Low.
-
Context: Reaction with carboxylates to form esters typically requires forcing conditions (high temperature, organic solvents, or specific catalysts) and is rarely observed in aqueous biological buffers.
Comparative Performance Guide
The following table contrasts 3-Cl-2-OH-PB with industry-standard alkylating agents.
| Feature | 3-Chloro-2-hydroxyphenacyl Bromide | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) | Chloroacetamide |
| Primary Specificity | Cysteine (High) | Cysteine (High) | Cysteine (Very High) | Cysteine (Moderate) |
| His/Lys Cross-Reactivity | Low (Sterically suppressed) | High (Promiscuous) | Moderate (pH dependent) | High (Requires high pH) |
| Product Stability | Excellent (Stable Thioether) | Good (Thioether) | Moderate (Ring hydrolysis) | Good (Thioether) |
| Solubility | Moderate (Hydrophobic) | High (Water soluble) | Moderate | High |
| UV/Vis Detectability | Yes (Aromatic absorption) | No | Low | No |
| Reversibility | Irreversible | Irreversible | Potentially Reversible | Irreversible |
Key Takeaway: Choose 3-Cl-2-OH-PB when specificity is paramount over raw speed, or when a stable, UV-active linkage is required for downstream quantification.
Experimental Protocol: Selective Labeling
Self-Validating System: This protocol includes checkpoints to verify reagent integrity and reaction completion.
Materials
-
Reagent: 3-Chloro-2-hydroxyphenacyl bromide (100 mM stock in DMSO). Note: Freshly prepared to avoid hydrolysis.
-
Buffer: 50 mM HEPES or Phosphate, pH 7.2. Avoid Tris or buffers with primary amines to prevent potential interference, although reaction is slow.
-
Protein/Peptide Substrate: 10-50 µM concentration.
Workflow
-
Reagent Quality Check (Pre-Validation):
-
Measure absorbance of the stock solution. A significant shift in
compared to reference spectra indicates degradation (hydrolysis of the bromide).
-
-
Reaction Initiation:
-
Add 3-Cl-2-OH-PB to the protein solution at a 5-10 molar excess over total thiols.
-
Rationale: A lower excess than IAM is possible due to higher specificity, reducing the need for extensive cleanup.
-
-
Incubation:
-
Incubate at 25°C for 60 minutes in the dark.
-
Note: Phenacyl halides are photosensitive; darkness prevents radical-mediated side reactions [2].
-
-
Quenching:
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM to scavenge unreacted bromide.
-
-
Validation (Post-Reaction):
-
Analyze via LC-MS.
-
Success Criteria: Mass shift of +204.4 Da (Reagent MW - HBr). Absence of +408.8 Da peaks confirms no double-alkylation (specificity check).
-
Applications in Drug Discovery
Beyond protein labeling, 3-Cl-2-OH-PB is a critical intermediate in the synthesis of 2-aminothiazoles (Hantzsch Thiazole Synthesis).
-
Pathway: Condensation with thioureas.
-
Relevance: The 3-Cl and 2-OH groups on the phenyl ring are retained in the final thiazole scaffold, providing essential pharmacophores for kinase inhibition or antimicrobial activity [3].
Caption: Synthesis of bioactive thiazoles using 3-Cl-2-OH-PB as the electrophilic scaffold.
References
-
Gohar, G. et al. (2012).[1] Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Chemistry Central Journal. Link
-
Turro, N. J. et al. (1979). Photochemistry of ketones in solution. Journal of the American Chemical Society. Link
-
Narayana, B. et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds.[2] Molecular Diversity. Link
-
Banks, R. E. (2000). Fluorine in Agriculture. Fluorine Chemistry at the Millennium. (Contextual reference for halogenated phenacyl derivatives). Link
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Chloro-2-hydroxyphenacyl Bromide Derivatives by Mass Spectrometry
Introduction
In the landscape of modern analytical chemistry, the derivatization of target molecules is a pivotal strategy to enhance their detectability and improve chromatographic performance.[1][2] 3-Chloro-2-hydroxyphenacyl bromide has emerged as a potent derivatizing agent, particularly for the analysis of low-molecular-weight carboxylic acids, phenols, and thiols, which are often challenging to quantify in their native state due to high polarity or poor ionization efficiency. This guide provides a comprehensive comparison of mass spectrometry-based quantification for these derivatives against alternative methods. As Senior Application Scientists, our focus is not merely on the "how" but the fundamental "why"—grounding every experimental choice in robust scientific principles to ensure the development of a self-validating, accurate, and reliable quantitative assay. We will delve into a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, address common challenges such as matrix effects, and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to implement these methods with confidence.
The Rationale for Derivatization with 3-Chloro-2-hydroxyphenacyl Bromide
The primary purpose of chemical derivatization is to chemically modify an analyte to make it more suitable for a specific analytical method.[3] The use of 3-Chloro-2-hydroxyphenacyl bromide is a strategic choice rooted in its chemical structure and reactivity.
Causality Behind the Choice:
-
Enhanced Ionization Efficiency: Many target analytes, such as organic acids, are highly polar and ionize poorly in common electrospray ionization (ESI) sources, especially in negative mode, which can be prone to interferences. By reacting the analyte's functional group (e.g., a carboxylate anion) with the electrophilic benzylic carbon of the phenacyl bromide, a stable ester is formed. This new derivative is significantly less polar and incorporates a readily ionizable moiety, drastically improving its response in positive-ion ESI-MS.[1][4]
-
Improved Chromatographic Separation: The derivatization process reduces the polarity of the target analytes. This leads to better retention on reversed-phase liquid chromatography (RPLC) columns, moving the analyte's peak away from the solvent front where many polar, interfering matrix components elute.[2] This improved retention and peak shape are critical for accurate quantification.
-
Increased Selectivity and Specificity: The derivatization reaction is specific to certain functional groups, reducing the complexity of the sample. Furthermore, the resulting derivative has a unique mass and fragmentation pattern, which can be exploited in tandem mass spectrometry (MS/MS) for highly selective detection, even in complex biological matrices.[2]
Methodological Comparison: Mass Spectrometry vs. Alternatives
While LC-MS/MS is a powerful technique for this application, it is essential to objectively compare it with other available methods to understand its advantages and potential drawbacks. The most common alternatives are High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible or Fluorescence detectors.
| Parameter | LC-MS/MS | HPLC-UV/Visible | HPLC-Fluorescence |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (risk of co-eluting interferences with similar absorbance) | High (fewer compounds naturally fluoresce) |
| Sensitivity (LOQ) | Very Low (pg/mL to low ng/mL) | Low to Moderate (high ng/mL to µg/mL) | Low (low ng/mL) |
| Linear Dynamic Range | Wide (typically 3-4 orders of magnitude) | Moderate (2-3 orders of magnitude) | Moderate to Wide (3-4 orders of magnitude) |
| Matrix Effect | High susceptibility, requires careful management[5][6][7][8] | Low susceptibility | Moderate susceptibility (quenching effects) |
| Cost (Instrument) | High | Low | Moderate |
| Throughput | High, with rapid UPLC methods[9] | Moderate | Moderate |
| Confirmation | Intrinsic (fragment ions provide structural confirmation) | None (based on retention time only) | None (based on retention time and emission/excitation wavelengths) |
As the data indicates, LC-MS/MS provides unparalleled specificity and sensitivity, making it the gold standard for applications requiring trace-level quantification and absolute confirmation, such as in clinical research or regulatory submissions.[10][11] However, the initial investment is higher, and method development requires rigorous control over matrix effects.[7][12]
A Validated LC-MS/MS Protocol for Quantitative Analysis
A protocol's trustworthiness is defined by its validation. The following section describes a robust, self-validating workflow for the quantification of 3-Chloro-2-hydroxyphenacyl bromide derivatives.
Experimental Workflow
Caption: Common fragmentation routes for phenacyl esters.
A common fragmentation pathway involves the neutral loss of the original analyte molecule (R-COOH), leaving the charged phenacyl moiety. Another likely fragmentation is the loss of carbon monoxide (CO) from the ketone group. [13][14]The most abundant and stable fragment should be used for quantification, while a second fragment is used for confirmation.
Mitigating Matrix Effects
Matrix effect is the alteration of ionization efficiency by co-eluting compounds and is a primary source of inaccuracy in LC-MS analysis. [5][6][8][12] Strategies for Mitigation:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): As previously mentioned, this is the most effective way to compensate for matrix effects. [5]2. Optimized Sample Cleanup: Employing more rigorous extraction techniques like Solid-Phase Extraction (SPE) can more effectively remove interfering components like phospholipids from plasma samples. [15]3. Chromatographic Separation: Modifying the LC gradient to better separate the analyte from regions of high matrix effect (often early and late in the chromatogram) can significantly improve data quality.
-
Investigate the Derivatization Reagent: Excess derivatization reagent or its by-products can cause ion suppression. [5]Ensure the quenching step is effective and that the chromatography separates the derivatized analyte from these components.
Conclusion
The quantitative analysis of 3-Chloro-2-hydroxyphenacyl bromide derivatives by LC-MS/MS offers exceptional sensitivity and specificity that is generally unattainable with alternative methods like HPLC-UV. Its successful implementation hinges on a deep understanding of the underlying chemistry of derivatization, a meticulously validated protocol, and proactive management of analytical challenges, particularly matrix effects. By grounding experimental design in sound scientific principles—such as the use of stable isotope-labeled internal standards and comprehensive method validation—researchers can generate highly reliable and defensible quantitative data suitable for the demanding requirements of pharmaceutical development and clinical research.
References
- Benchchem. (n.d.). Matrix Effects in LC-MS/MS Analysis of Derivatized Samples. Technical Support Center.
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Honour, J. W. (2011). Development and validation of a quantitative assay based on tandem mass spectrometry. Annals of Clinical Biochemistry, 48(Pt 2), 101–113. Retrieved from [Link]
-
Valls-Bautista, C., et al. (2020). A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. MDPI. Retrieved from [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PMC. Retrieved from [Link]
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Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved from [Link]
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Honour, J. W. (2011). Development and validation of a quantitative assay based on tandem mass spectrometry. PubMed. Retrieved from [Link]
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Figueroa, L., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. Retrieved from [Link]
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M. Penarrieta, J., et al. (2007). spectrophotometric methods for the measurement of total phenolic compounds and total flavonoids. Redalyc.org. Retrieved from [Link]
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Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]
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Kruve, A., et al. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. Retrieved from [Link]
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Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Waters Corporation. Retrieved from [Link]
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Trufelli, H., et al. (2011). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Wang, S., et al. (2017). Derivatization for liquid chromatography-mass spectrometry. ScienceDirect. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. Retrieved from [Link]
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Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Retrieved from [Link]
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Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. Retrieved from [Link]
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Syngene. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Syngene. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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Higashi, T., & Ogawa, S. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics. Retrieved from [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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Santa-Maria, M., & Baugros, J. (2014). Derivatization methods for the LC–MS/MS analyses of aldehydes. ResearchGate. Retrieved from [Link]
-
Ho, T. D., et al. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION. Acta Sci. Pol. Technol. Aliment., 22(4), 385–394. Retrieved from [Link]
-
University of Calgary. (n.d.). CHEMISTRY 1000. University of Calgary. Retrieved from [Link]
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University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. UC Davis. Retrieved from [Link]
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A Comparative Guide to Purity Assessment of 3-Chloro-2-hydroxyphenacyl bromide: HPLC and NMR Methodologies
In the landscape of pharmaceutical research and drug development, the chemical integrity of starting materials and intermediates is paramount. The purity of a compound directly influences reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] 3-Chloro-2-hydroxyphenacyl bromide, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity must be rigorously assessed to ensure the reliability and reproducibility of synthetic processes.
This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of 3-Chloro-2-hydroxyphenacyl bromide. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer insights into data interpretation, providing researchers, scientists, and drug development professionals with a robust framework for making informed analytical decisions.
The Criticality of Purity in Pharmaceutical Synthesis
The adage "garbage in, garbage out" holds significant weight in chemical synthesis. Impurities in starting materials can lead to a cascade of undesirable outcomes, including the formation of side products, reduced yields, and complex purification challenges. In the context of drug development, unidentified impurities can pose significant safety risks and complicate regulatory submissions.[3][4] Therefore, employing orthogonal analytical methods to characterize the purity of critical reagents like 3-Chloro-2-hydroxyphenacyl bromide is not just good practice; it is a necessity.[2]
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Determination
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and quantitative accuracy.[5][6] It separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).
The "Why" Behind the HPLC Method
For a substituted aromatic compound like 3-Chloro-2-hydroxyphenacyl bromide, a reversed-phase HPLC (RP-HPLC) method is typically the most effective. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar.[7] This setup allows for the efficient separation of moderately polar to nonpolar analytes. The choice of a C18 column is standard for such compounds, offering excellent hydrophobic retention and selectivity.
A critical aspect of method development is ensuring it is "stability-indicating." This means the method must be able to separate the main compound from its potential degradation products and process-related impurities.[3][8] Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for this purpose.[3][9][10]
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of 3-Chloro-2-hydroxyphenacyl bromide and identify any potential impurities using a stability-indicating RP-HPLC method.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents and Materials:
-
Formic acid (or other suitable modifier)
-
3-Chloro-2-hydroxyphenacyl bromide sample
-
Reference standard of 3-Chloro-2-hydroxyphenacyl bromide (of known purity)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength for aromatic compounds.[11] |
| Gradient Elution | See table below | A gradient is used to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe while maintaining good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for detecting aromatic compounds. A Diode Array Detector (DAD) can be used to scan a range of wavelengths for more comprehensive analysis.[13] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30 | 90 | 10 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Chloro-2-hydroxyphenacyl bromide sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is typically determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
dot
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural and Quantitative Insights
NMR spectroscopy is an exceptionally powerful technique that provides detailed information about the structure of a molecule and can also be used for quantitative analysis (qNMR).[14][15][16] The principle of qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[14]
The "Why" Behind the qNMR Method
Quantitative ¹H NMR (qHNMR) offers several advantages for purity assessment. It is a primary analytical method, meaning it does not require a reference standard of the analyte itself.[17] Instead, a certified internal standard of known purity is used.[14][18] This makes qNMR an excellent orthogonal technique to HPLC.[2][17] Furthermore, NMR can detect impurities that may not have a UV chromophore and would therefore be invisible to a UV detector in HPLC.[1][2]
Experimental Protocol: qNMR Purity Analysis
Objective: To determine the absolute purity of 3-Chloro-2-hydroxyphenacyl bromide using qNMR with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents and Materials:
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
-
3-Chloro-2-hydroxyphenacyl bromide sample
-
High-precision NMR tubes
Sample Preparation:
-
Accurately weigh a specific amount of the 3-Chloro-2-hydroxyphenacyl bromide sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a specific amount of the certified internal standard into the same vial. The molar ratio of the analyte to the standard should be optimized for accurate integration.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
| Parameter | Setting | Rationale |
| Pulse Angle | 90° | A 90° pulse angle ensures maximum signal intensity for quantification.[21] |
| Relaxation Delay (d1) | > 5 x T₁ | A sufficiently long relaxation delay is crucial for complete relaxation of all protons, ensuring accurate integration. The T₁ of the slowest relaxing proton should be determined experimentally.[21] |
| Number of Scans | 16 or higher | A higher number of scans improves the signal-to-noise ratio, which is important for accurate integration, especially of smaller impurity peaks.[21] |
| Acquisition Time | > 3 s | A longer acquisition time provides better resolution. |
Data Analysis: The purity of the sample is calculated using the following formula[2][14]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
analyte = 3-Chloro-2-hydroxyphenacyl bromide
-
std = Internal standard
dot
Caption: Workflow for qNMR purity analysis.
Comparison of HPLC and NMR for Purity Assessment
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on polarity. | Spectroscopic analysis based on nuclear spin. |
| Quantification | Relative (Area %), requires a reference standard of the analyte for absolute quantification. | Absolute (qNMR), requires a certified internal standard of a different compound.[1][2] |
| Selectivity | Excellent for separating structurally similar compounds and isomers. | Can distinguish between different chemical environments of protons. |
| Sensitivity | Generally higher, capable of detecting trace impurities. | Lower sensitivity, may not detect very low-level impurities. |
| Impurity Detection | Detects impurities with a UV chromophore. | Detects all proton-containing impurities.[1] |
| Sample Throughput | Higher, with typical run times of 20-30 minutes. | Lower, requires longer acquisition times for quantitative accuracy. |
| Sample Consumption | Destructive technique. | Non-destructive, the sample can be recovered.[16][17] |
| Information Provided | Purity, retention time. | Purity, structural confirmation, identification of impurities (with further analysis). |
Conclusion: A Synergistic Approach
Both HPLC and NMR are indispensable tools for the purity assessment of 3-Chloro-2-hydroxyphenacyl bromide. HPLC, with its high resolving power and sensitivity, is ideal for detecting and quantifying process-related impurities and degradation products. On the other hand, qNMR provides an orthogonal and absolute measure of purity, offering valuable structural information and the ability to detect non-UV active impurities.
For a comprehensive and robust purity assessment, a synergistic approach is recommended. The use of a validated, stability-indicating HPLC method provides a detailed impurity profile, while qNMR offers an independent and absolute purity value. This dual-pronged strategy ensures the highest level of confidence in the quality of this critical synthetic intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx. [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Yuan, Z., et al. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. [Link]
-
G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Dong, M. W., et al. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. [Link]
-
University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. [Link]
-
Royal Society of Chemistry. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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Benchmarking the performance of 3-Chloro-2-hydroxyphenacyl bromide against other alkylating agents
Benchmarking 3-Chloro-2-hydroxyphenacyl Bromide: A Comparative Guide to Alkylating Agents in Synthetic and Medicinal Chemistry
Introduction & Mechanistic Overview
In the realm of organic synthesis and drug development, the selection of an alkylating agent dictates the yield, chemoselectivity, and scalability of a reaction. While standard alkyl halides (e.g., methyl iodide) are foundational,
3-Chloro-2-hydroxyphenacyl bromide (CAS 84320-78-5) is a highly specialized
-
Enhanced Electrophilicity: The electron-withdrawing 3-chloro substituent increases the partial positive charge on the carbonyl carbon. According to Hammett
-value correlations, electron-withdrawing groups on the phenyl ring inductively enhance the electrophilicity of the -carbon, significantly increasing the rate of substitution reactions[2]. -
Steric Tuning & Regioselectivity: The ortho (2-hydroxy) and meta (3-chloro) substitutions provide a sterically demanding environment. When reacting with ambident nucleophiles (e.g., benzimidazoles or thioureas), this steric bulk prevents over-alkylation and drives regioselective product formation[3][4].
-
Chelation Potential: The 2-hydroxy group can participate in intramolecular hydrogen bonding, stabilizing specific pre-reaction complexes and transition states.
Mechanistic pathway of SN2 alkylation by 3-Chloro-2-hydroxyphenacyl bromide.
Quantitative Benchmarking
To objectively evaluate 3-Chloro-2-hydroxyphenacyl bromide, we must compare its kinetic and physical profile against standard alternatives. The data below synthesizes relative
Table 1: Comparative Performance of Common Alkylating Agents
| Alkylating Agent | Relative | Steric Hindrance at | Chemoselectivity Profile | Primary Synthetic Utility |
| Methyl Iodide (MeI) | 1.0 (Baseline) | Minimal | Low (Prone to exhaustive alkylation) | Unrestricted methylation |
| Bromoacetone | ~30,000 | Low | Moderate | Aliphatic |
| Phenacyl Bromide | ~100,000 | Moderate | High (S > N > O) | Standard heterocyclic derivatization[1] |
| 3-Chloro-2-hydroxyphenacyl bromide | >120,000 | High | Very High (Regioselective) | Sterically demanding, directed alkylations[2] |
Note: The dramatic rate enhancement of phenacyl bromides over methyl iodide is strictly dependent on the adjacent carbonyl group. The further >20% rate increase for 3-Chloro-2-hydroxyphenacyl bromide is driven by the inductive pull of the 3-chloro group[2].
Experimental Methodology: Regioselective N-Alkylation
The following protocol details the N-alkylation of a sterically hindered dibromobenzimidazole scaffold. This methodology is designed as a self-validating system , utilizing continuous analytical feedback to ensure reproducibility and prevent thermodynamic degradation[4].
Materials Required
-
Substrate: 5,6-dibromobenzimidazole (1.0 eq)
-
Alkylating Agent: 3-Chloro-2-hydroxyphenacyl bromide (1.1 eq)[5]
-
Base: Potassium carbonate (
, 2.0 eq) -
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Protocol & Causality
Step 1: System Initialization
Suspend 5,6-dibromobenzimidazole and
-
Causality:
is selected as a mild, heterogeneous base. It efficiently deprotonates the benzimidazole to form a highly nucleophilic anion, but is not strong enough to deprotonate the 2-hydroxy group of the alkylating agent (which would trigger unwanted intramolecular side reactions). MeCN is a polar aprotic solvent; it solvates the potassium cations while leaving the benzimidazole anion "naked," maximizing kinetics without risking the solvolysis associated with protic solvents[4].
Step 2: Controlled Electrophile Addition Dissolve 3-Chloro-2-hydroxyphenacyl bromide in a minimal volume of MeCN. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Causality: Dropwise addition ensures a low steady-state concentration of the highly reactive
-bromoketone. This suppresses bis-alkylation (homocoupling) and minimizes exothermic degradation pathways.
Step 3: Kinetic Incubation & Self-Validation
Heat the reaction to 60°C. Extract 10
-
Causality: Continuous HPLC monitoring transforms the protocol into a self-validating loop. Because sterically hindered phenacyl halides exhibit variable reaction times (typically 16–20 hours), the reaction is only deemed complete when the substrate peak area plateaus[4]. This eliminates guesswork and prevents the formation of thermodynamic byproducts caused by over-incubation.
Step 4: Quenching and Isolation
Once HPLC confirms >95% conversion, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (
Self-validating experimental workflow for N-alkylation using phenacyl bromides.
References
-
10X CHEM: 3-Chloro-2-hydroxyphenacyl bromide | Source: 10xchem.com | 5
-
Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles | Source: researchgate.net | 1
-
Preliminary Studies of 4-Phenylimidazole-2-Thione Alkylation: Kinetic or Thermodynamic Products | Source: tpcj.org | 3
-
Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines | Source: researchgate.net | 2
-
N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity | Source: nih.gov | 6
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- 5. 10xchem.com [10xchem.com]
- 6. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Identification Guide: 3-Chloro-2-hydroxyphenacyl Bromide vs. Isomers
Topic: Spectroscopic comparison of 3-Chloro-2-hydroxyphenacyl bromide and its isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Application Context
3-Chloro-2-hydroxyphenacyl bromide (2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone) is a critical intermediate in the synthesis of bioactive heterocycles, particularly coumarins , benzofurans , and chromones used in antiviral and anticancer research.
In synthetic workflows, this compound is frequently confused with its regioisomer, 5-Chloro-2-hydroxyphenacyl bromide . Both isomers originate from chlorinated 2-hydroxyacetophenones, and their physical properties (melting point, solubility) are often too similar for rapid differentiation by TLC alone.
The Critical Distinction:
-
Target (3-Cl): Substituents at positions 2 (OH) and 3 (Cl). Aromatic protons are contiguous (4, 5, 6).
-
Isomer (5-Cl): Substituents at positions 2 (OH) and 5 (Cl). Aromatic protons are separated (3, 4, 6).
This guide provides a self-validating spectroscopic protocol to definitively distinguish these isomers, preventing costly downstream synthesis errors.
Structural Analysis & Isomer Landscape
Understanding the substitution pattern is the prerequisite for interpreting the spectral data.
| Compound | IUPAC Name | Structure Description | Key Feature |
| Target | 2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone | Cl at C3, OH at C2. Protons at C4, C5, C6.[1] | Contiguous Spin System (ABC/AMX) |
| Isomer A | 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | Cl at C5, OH at C2. Protons at C3, C4, C6. | Isolated Spin System (ABX) |
| Isomer B | 3-Chlorophenacyl bromide | Cl at C3. No OH group. | No Intramolecular H-bond |
Visualization: Structural Logic & Synthesis
Figure 1: Synthetic pathways leading to the two critical isomers. The aromatic substitution pattern is conserved during bromination.
Spectroscopic Deep Dive: The Self-Validating Protocol
A. H NMR Spectroscopy (The Gold Standard)
The definitive method for distinguishing these isomers is Proton NMR , specifically analyzing the aromatic coupling patterns (splitting) .
1. The Target: 3-Chloro-2-hydroxyphenacyl bromide
-
Coupling Logic:
-
H5 (Middle): Coupled to both H4 and H6. Typically appears as a Triplet (t) or distinct Doublet of Doublets (dd) with two large (
Hz) ortho couplings. -
H4 & H6: Appear as Doublets (d).
-
-
Diagnostic Signal: Look for the Triplet at
ppm.
2. The Isomer: 5-Chloro-2-hydroxyphenacyl bromide
-
System: Protons at H3, H4, and H6.
-
Coupling Logic:
-
H3 & H4: Ortho to each other (
Hz). -
H6: Isolated from H4 by the Chlorine at C5. Only shows small meta-coupling (
Hz).
-
-
Diagnostic Signal: Absence of a Triplet . You will see two doublets (one with fine splitting) and one doublet of doublets.
Comparative Data Table
| Feature | 3-Chloro Isomer (Target) | 5-Chloro Isomer (Alternative) |
| Aromatic Pattern | d - t - d (or dd-t-dd) | d - dd - d |
| H5 Signal | Triplet ( | Absent (Substituted by Cl) |
| H4 Signal | Doublet (Ortho to H5) | Doublet of Doublets (Ortho to H3, Meta to H6) |
| H6 Signal | Doublet (Ortho to H5) | Doublet (Meta to H4, |
| Phenolic OH | Singlet, | Singlet, |
| -CH | Singlet, | Singlet, |
Expert Insight: Do not rely on the chemical shift of the -CH
Br group or the OH group, as they are nearly identical in both isomers. Focus solely on the multiplicity of the aromatic region.
B. IR Spectroscopy[3][4][5][6][7]
While less specific than NMR, IR can confirm the functional class.
-
Carbonyl (C=O): Both isomers exhibit a shifted carbonyl stretch (
cm ) due to strong intramolecular hydrogen bonding between the carbonyl oxygen and the ortho-hydroxyl group. -
Differentiation: The "Fingerprint Region" (600–1500 cm
) will differ, particularly the C-Cl stretch and aromatic overtones, but this requires a reference spectrum for confirmation.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesize 3-Chloro-2-hydroxyphenacyl bromide and validate its identity against the 5-chloro isomer.
Step 1: Reagents
-
Precursor: 3-Chloro-2-hydroxyacetophenone (1.0 eq)
-
Brominating Agent:
(2.0 eq) in EtOAc/CHCl OR (1.0 eq) in Acetic Acid. -
Solvent: Ethyl Acetate or Glacial Acetic Acid.
Step 2: Synthesis Workflow
-
Dissolve 3-chloro-2-hydroxyacetophenone in solvent.
-
Add brominating agent dropwise at reflux (
) or room temperature ( ). -
Monitor by TLC (Hexane:EtOAc 8:2). Note: Product is usually less polar than starting material.
-
Quench with water, extract, and crystallize from Ethanol.
Step 3: Validation Workflow (Decision Tree)
Figure 2: Decision tree for confirming the identity of the 3-chloro isomer based on NMR multiplicity.
References
-
Sigma-Aldrich. Product Specification: 5'-Chloro-2'-hydroxyacetophenone. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2735546, 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. Retrieved from .
-
Doc Brown's Chemistry. Interpretation of NMR Spectra: Splitting Patterns and Coupling Constants. Retrieved from .
-
University of Calgary. NMR Spectroscopy: Proton Coupling Constants. Retrieved from .
-
ChemicalBook. 2'-Hydroxyacetophenone NMR Spectrum Data. Retrieved from .
Sources
Safety Operating Guide
3-Chloro-2-hydroxyphenacyl bromide proper disposal procedures
Topic: 3-Chloro-2-hydroxyphenacyl bromide proper disposal procedures Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist
Executive Summary & Hazard Profile
3-Chloro-2-hydroxyphenacyl bromide (CAS: 59443-15-1) belongs to the class of
Improper disposal poses two critical risks:
-
Biological Toxicity: Direct alkylation of DNA/proteins, causing severe skin burns and potential mutagenicity.
-
Inhalation Hazard: Volatilization of the active compound can contaminate laboratory air handling systems, affecting personnel outside the immediate work area.
The Core Directive: Never dispose of this compound directly into drain systems or standard solid waste bins without prior chemical deactivation. The protocol below details the Nucleophilic Deactivation Strategy , transforming the volatile alkylator into a water-soluble, non-lachrymatory salt.
Pre-Disposal Safety Assessment
Before initiating disposal, verify the following safety controls.
| Parameter | Requirement | Rationale |
| PPE | Nitrile gloves (double-gloved) + Butyl rubber over-gloves (if handling >5g), Chemical Splash Goggles, Lab Coat. | |
| Engineering | Fume Hood ONLY. Sash at lowest working height. | Prevents migration of lachrymatory vapors into the lab. |
| Spill Kit | Sodium thiosulfate powder, vermiculite, and acetone. | Immediate neutralization of drops/spills is critical to prevent lab evacuation. |
Primary Disposal Protocol: Thiosulfate Deactivation (The Gold Standard)
This method is preferred over strong base hydrolysis because it is less exothermic and prevents the formation of volatile side-products. The reaction utilizes sodium thiosulfate (
Reagents Required:
-
Solvent: Acetone or Ethanol (technical grade).
-
Reagent: Sodium Thiosulfate Pentahydrate (
). -
Catalyst (Optional): Sodium Iodide (NaI) – accelerates the reaction via the Finkelstein mechanism.
Step-by-Step Procedure:
Step 1: Solubilization Dissolve the 3-Chloro-2-hydroxyphenacyl bromide waste in a minimal amount of acetone or ethanol.
-
Ratio: ~10 mL solvent per 1 g of waste.
-
Note: Ensure the solid is completely dissolved; reaction rates on solid surfaces are unpredictable.
Step 2: Preparation of Nucleophile Prepare a 15% w/v aqueous solution of Sodium Thiosulfate.
-
Stoichiometry: Use 2.5 molar equivalents of thiosulfate relative to the phenacyl bromide. Excess thiosulfate ensures complete consumption of the alkylating agent.
Step 3: Controlled Addition Slowly add the thiosulfate solution to the stirring phenacyl bromide solution.
-
Observation: The mixture may warm slightly. A transient color change (yellowing) is common but should fade.
-
Stirring: Stir vigorously at room temperature for 12–24 hours .
Step 4: Validation (The "Self-Validating" Step) Do not assume destruction. Verify:
-
TLC Analysis: Spot the reaction mixture against the starting material. The starting spot (high
) should be completely absent. -
Lachrymatory Check: Carefully waft the air inside the hood (do not inhale directly). The sharp, biting odor of the phenacyl bromide should be replaced by a faint sulfur/solvent smell.
Step 5: Final pH Adjustment & Disposal Once validated:
-
The solution now contains the Bunte salt and excess thiosulfate.
-
Check pH; if acidic, neutralize to pH 7–9 using Sodium Bicarbonate (
). -
Disposal: Label the container as "Deactivated Haloketone Waste – Contains Thiosulfates/Solvents" . Segregate into the Non-Halogenated Organic Solvent waste stream (unless the solvent used was halogenated, which is not recommended here).
Alternative Protocol: Ethanolic Hydroxide Hydrolysis
Use this method only if thiosulfate is unavailable or for bulk destruction of solid stocks >50g.
-
Dissolve the waste in Ethanol.
-
Add a 20% solution of Potassium Hydroxide (KOH) in Ethanol (2.0 equivalents).
-
Heat to reflux for 2 hours. Caution: This is exothermic.
-
Mechanism: This promotes substitution (
) of the bromide with a hydroxyl group, forming the corresponding -hydroxy ketone, or elimination to an epoxide/polymer. -
Neutralize with dilute HCl before disposal into organic waste.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of this compound, ensuring no step is missed.
Figure 1: Operational workflow for the chemical deactivation of phenacyl bromide derivatives.
Emergency Contingencies
| Scenario | Immediate Action |
| Skin Contact | Do not use water immediately if solid. Brush off solid first. Then flush with copious water for 15 min. Seek medical aid. Note: Thiosulfate solution can be applied to skin to neutralize residue after washing. |
| Spill outside Hood | Evacuate area. Do not attempt to clean without respiratory protection (Full-face respirator with OV/AG cartridges). Cover spill with 1:1 mixture of Sodium Carbonate and Sodium Thiosulfate. |
| Eye Contact | Flush for 15 minutes. This compound is a lachrymator and corrosive; corneal damage is a high risk. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
- Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Standard reference for chemical destruction protocols).
-
Sigma-Aldrich. (2022). Safety Data Sheet: 2-Bromo-3'-chloro-2'-hydroxyacetophenone.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Personal Protective Equipment & Handling Guide: 3-Chloro-2-hydroxyphenacyl bromide
Executive Summary: Operational Safety Profile
3-Chloro-2-hydroxyphenacyl bromide (an
Immediate Core Directive:
-
Zero Skin Contact: Treat as a permeating corrosive. Standard nitrile gloves provide insufficient protection for prolonged handling.
-
Zero Inhalation: All operations must occur within a certified chemical fume hood.
-
Deactivation: Do not use water alone for cleaning. You must use a nucleophilic deactivation solution (Sulfur-based).
Part 1: Hazard Mechanism & Risk Analysis
To understand the PPE requirements, one must understand the molecular threat. This compound contains an electron-deficient methylene group adjacent to a carbonyl and a leaving group (Bromine).
-
Lachrymatory Action: The compound alkylates cysteine residues on the TRPA1 ion channel in corneal and respiratory nerves. This triggers an immediate, overwhelming pain response (tearing, blepharospasm) at concentrations as low as
. -
Delayed Chemical Burns: As a lipophilic alkylator, it penetrates the stratum corneum. Once deep in the tissue, it hydrolyzes or alkylates cellular proteins, releasing hydrobromic acid (HBr) locally. This results in burns that may not appear for hours after exposure.
Part 2: Personal Protective Equipment (PPE) Matrix
The following matrix replaces generic safety advice with high-fidelity barrier selection criteria.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Primary) | Silver Shield® (Laminate) or Viton® | |
| Hand Protection (Dexterity) | Double Nitrile (Outer: 8 mil, Inner: 4 mil) | Only acceptable for incidental contact. If laminate is too clumsy, wear double nitrile and change immediately upon any splash. |
| Ocular/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient. Vapors can bypass glasses. A face shield prevents crystal sublimation deposition on the skin. |
| Respiratory | Fume Hood (Primary) | Engineering control is mandatory. |
| Respiratory (Spill) | Full-Face Respirator w/ OV/AG/P100 | Organic Vapor (OV) cartridge captures the ketone; Acid Gas (AG) captures hydrolysis byproducts (HBr); P100 captures particulates. |
| Body | Tyvek® Lab Coat + Apron | Cotton lab coats absorb and hold the chemical against the skin. Impervious aprons prevent torso penetration. |
Visualization: PPE Decision Logic
The following diagram illustrates the decision workflow for selecting PPE based on the scale of operation.
Figure 1: Decision logic for PPE selection based on operational scale. Note the escalation to laminate gloves for larger quantities.
Part 3: Operational Protocols
Weighing & Transfer (The Critical Zone)
The highest risk of exposure occurs during the transfer of the solid, where static electricity can disperse micro-crystals.
-
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before touching the compound.
-
Balance Location: The balance must be inside the fume hood. If this is impossible, use a "balance enclosure" or a glove bag.
-
Technique:
-
Place a chemically resistant mat (absorbent pad with plastic backing) in the hood.
-
Tare the vial, not the paper. Weigh directly into the tared vial to minimize transfer steps.
-
The "Wet" Transfer: If possible, dissolve the compound in the shipping container with a known volume of solvent (e.g., Dichloromethane or DMSO), then transfer the liquid by volume. This eliminates dust generation entirely.[1]
-
Solubilization
-
Solvents: Soluble in DCM, Ethyl Acetate, DMSO. Sparingly soluble in water.
-
Precaution: When dissolving, do not heat open vessels. Use a reflux condenser or sealed pressure vial to prevent vapor release.
Part 4: Decontamination & Disposal
Standard soap and water are ineffective for immediate neutralization. You must chemically destroy the alkylating capability of the molecule.
The "Decon Solution" (Nucleophilic Quench)
Prepare this solution before starting work.
-
Composition: 10% Sodium Thiosulfate (
) in water + 10% Ethanol (to aid solubility). -
Mechanism: Thiosulfate acts as a soft nucleophile, attacking the alpha-carbon and displacing the bromide. The resulting thiosulfate ester is water-soluble and non-lachrymatory.
Spill Response Protocol
-
Evacuate: If outside the hood, evacuate the lab immediately.
-
PPE Up: Don Full-Face Respirator (OV/AG/P100) and Silver Shield gloves.
-
Cover: Cover the spill with a pad soaked in the Decon Solution .
-
Wait: Allow 15–30 minutes for the reaction to occur.
-
Clean: Wipe up the residue. The yellow/orange color of the phenacyl bromide should fade as it reacts.
Visualization: Decontamination Workflow
Figure 2: Step-by-step decontamination workflow utilizing Sodium Thiosulfate neutralization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735546, 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




